molecular formula C5H3F3N2 B070122 5-(Trifluoromethyl)pyrimidine CAS No. 176214-12-3

5-(Trifluoromethyl)pyrimidine

Cat. No.: B070122
CAS No.: 176214-12-3
M. Wt: 148.09 g/mol
InChI Key: CPCHRGFQWZMVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)pyrimidine is a versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its core structure, featuring a pyrimidine ring substituted with a trifluoromethyl group, is strategically valuable for designing novel bioactive molecules. The trifluoromethyl group is known to enhance key properties such as metabolic stability, lipophilicity, and membrane permeability, making it a critical motif in lead optimization. Key Research Applications & Value: Antitumor Agent Development: This compound serves as a key synthetic intermediate for novel Epidermal Growth Factor Receptor (EGFR) inhibitors. Researchers have utilized its scaffold to develop potent derivatives that induce apoptosis and cell cycle arrest in various cancer cell lines, showing promise for oncology research . Agrochemical Research: The trifluoromethylpyrimidine motif is a well-established active fragment in pesticides. It is found in commercialized products and is extensively investigated for creating new compounds with potential herbicidal, insecticidal, and fungicidal activities . Pharmaceutical & Antiviral Scaffold: As a privileged structure, it is employed in the synthesis and preliminary mechanistic study of novel compounds with diverse biological activities, including antiviral and antifungal properties . Chemical Synthesis Intermediate: It is a versatile precursor for further functionalization. For instance, 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, a closely related compound, is a common starting point for constructing more complex molecules through selective substitution reactions . Mechanism of Action: The biological activity of its derivatives is mechanism-dependent. In anticancer research, prominent derivatives function as potent EGFR tyrosine kinase inhibitors, blocking signaling pathways crucial for tumor cell proliferation and survival . In other contexts, incorporating the this compound structure into molecular designs can lead to compounds that interfere with cellular respiration in fungi or act as insect growth regulators . Disclaimer: This product is intended for research purposes in a controlled laboratory setting only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-5(7,8)4-1-9-3-10-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCHRGFQWZMVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570845
Record name 5-(Trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176214-12-3
Record name 5-(Trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176214-12-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)pyrimidine serves as a crucial building block in medicinal chemistry, with its derivatives showing significant potential in drug discovery, notably as kinase inhibitors. The introduction of the trifluoromethyl group can significantly alter the physicochemical properties of the parent pyrimidine ring, influencing factors such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and its key derivatives. Due to the limited availability of experimental data for the parent compound, this guide incorporates both experimental data for its derivatives and computationally predicted values for the core structure. Detailed experimental protocols for the determination of these properties are also provided to aid researchers in their laboratory work.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is scarce, the properties of its derivatives, along with predicted values for the parent compound, offer valuable insights.

Quantitative Data Summary

The following tables summarize the available experimental data for key derivatives of this compound and the predicted physicochemical properties for the parent compound.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyPredicted ValueMethod/Source
Molecular Formula C₅H₃F₃N₂-
Molecular Weight 148.09 g/mol -
logP 1.10 - 1.35SwissADME, ChemAxon
Aqueous Solubility (logS) -1.5 to -2.0SwissADME, ChemAxon
pKa (most basic) 0.5 - 1.5ChemAxon
pKa (most acidic) > 14ChemAxon

Note: Predicted values are estimations and should be confirmed by experimental methods.

Table 2: Experimental Physicochemical Properties of this compound Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index
This compound176214-12-3C₅H₃F₃N₂148.09Solid (N/A)N/AN/AN/A
2-Chloro-5-(trifluoromethyl)pyrimidine69034-12-4C₅H₂ClF₃N₂182.5348-52N/AN/AN/A
2,4-Dichloro-5-(trifluoromethyl)pyrimidine3932-97-6C₅HCl₂F₃N₂216.98N/AN/A1.609 (at 25 °C)1.475 (at 20 °C)
2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine944900-08-7C₆H₄ClF₃N₂210.56N/A183N/AN/A

N/A: Not Available

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following are detailed, generalized protocols for key experiments.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves a multi-step process. A general approach is the cyclocondensation of a trifluoromethyl-containing precursor with an appropriate amidine or related compound.

Protocol: General Synthesis of a this compound Derivative

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted amidine hydrochloride (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Base Addition: Add a base, for example, sodium ethoxide or potassium carbonate (1.1 - 2.0 eq.), to the solution and stir for 15-30 minutes at room temperature to generate the free amidine.

  • Condensation: To the reaction mixture, add the trifluoromethyl-containing β-dicarbonyl compound or its equivalent (1.0 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent. Purify the crude product by either recrystallization or column chromatography to obtain the pure this compound derivative.[1][2]

Purification Protocols

Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.[3][4]

Protocol: Column Chromatography

  • Stationary Phase Preparation: Pack a glass column with silica gel or alumina as the stationary phase, using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The choice of eluent is typically guided by prior TLC analysis.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.[5][6][7]

Physicochemical Property Determination

Protocol: Melting Point Determination [2][8][9]

  • Sample Preparation: Finely powder a small amount of the dry, purified solid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

Protocol: Boiling Point Determination (Micro Method) [1][4][10][11]

  • Sample Preparation: Place a small amount of the liquid sample into a small test tube or a fusion tube.

  • Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the liquid.

  • Heating: Attach the test tube to a thermometer and heat the assembly in a heating block or an oil bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

  • Measurement: Turn off the heat and observe the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This temperature is the boiling point.

Protocol: pKa Determination (Potentiometric Titration) [6][12]

  • Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Protocol: logP Determination (Shake-Flask Method) [13][14][15]

  • Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS at pH 7.4) with n-octanol.

  • Partitioning: Accurately weigh a small amount of the compound and dissolve it in one of the phases. Add a known volume of the other phase to a flask.

  • Equilibration: Shake the flask for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Protocol: Aqueous Solubility Determination [16][17][18][19]

  • Equilibration: Add an excess amount of the solid compound to a known volume of water or a relevant buffer in a vial.

  • Shaking: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in the clear aqueous solution using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (Amidine & Trifluoromethyl Precursor) reaction Cyclocondensation Reaction start->reaction workup Work-up (Extraction, Washing) reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization or Chromatography) crude->purification pure Pure this compound Derivative purification->pure nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pure->nmr ms Mass Spectrometry pure->ms mp Melting Point Determination pure->mp structure Structure Confirmation nmr->structure ms->structure mp->structure G compound This compound (or Derivative) solubility Aqueous Solubility compound->solubility logp logP (Lipophilicity) compound->logp pka pKa (Ionization) compound->pka absorption Oral Absorption (Predicted) solubility->absorption formulation Formulation Strategy solubility->formulation permeability Membrane Permeability (Predicted) logp->permeability pka->solubility pka->absorption permeability->absorption

References

The Ascendant Role of the 5-(Trifluoromethyl)pyrimidine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the 5-(trifluoromethyl)pyrimidine moiety has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and steric profile contribute to enhanced metabolic stability, increased binding affinity, and improved membrane permeability of drug candidates. This technical guide provides a comprehensive overview of the synthesis, biological applications, and mechanistic insights of this compound derivatives, serving as a vital resource for professionals in drug discovery and development.

Physicochemical Properties and Bioisosterism

The trifluoromethyl (-CF3) group is a powerful bioisostere for various functional groups, including the methyl and nitro groups.[1] Its strong electron-withdrawing nature significantly alters the electronics of the pyrimidine ring, influencing pKa and hydrogen bonding capabilities. This modification can lead to enhanced binding interactions with target proteins. Furthermore, the C-F bond is significantly stronger than the C-H bond, rendering the trifluoromethyl group resistant to metabolic oxidation, which in turn can improve the pharmacokinetic profile of a drug candidate.[2] The lipophilicity of the trifluoromethyl group can also enhance the ability of molecules to cross cellular membranes.[2]

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and efficient method is the one-pot, three-component reaction of an aryl enaminone, an aryl amidine hydrochloride, and sodium triflinate in the presence of a copper catalyst.[3][4] Another approach involves the Biginelli reaction using ethyl trifluoroacetoacetate to introduce the trifluoromethyl group at the 4-position of a dihydropyrimidine, which can be subsequently modified.[3] Additionally, direct trifluoromethylation of a pre-formed pyrimidine ring is a viable, though sometimes less selective, strategy.[4]

General Experimental Protocols

Method 1: One-Pot Three-Component Synthesis [3]

A mixture of an aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)2 (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired this compound derivative.

Method 2: Synthesis via Biginelli Reaction [3]

A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated in ethanol (10 mL) with a catalytic amount of hydrochloric acid at reflux. The reaction progress is monitored by TLC. After cooling, the mixture is poured into ice water, and the resulting solid is collected by filtration, washed with water, dried, and recrystallized to yield the 4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one.

Method 3: Synthesis of Fused Thiazolo[4,5-d]pyrimidines [2]

Starting from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides, a mixture with trifluoroacetic anhydride is heated at reflux. The resulting precipitate is collected and can be further modified. For example, chlorination followed by reaction with an amine can introduce diversity at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold.[2]

Experimental Workflow for One-Pot Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Enaminone Aryl Enaminone Reaction One-Pot Reaction Enaminone->Reaction Amidine Aryl Amidine HCl Amidine->Reaction Triflinate Sodium Triflinate Triflinate->Reaction Catalyst Cu(OAc)2 Catalyst->Reaction Solvent DCE Solvent->Reaction Temperature 80 °C Temperature->Reaction Atmosphere Air Atmosphere->Reaction Time 12 hours Time->Reaction Cooling Cool to RT Filtration Filter through Celite Cooling->Filtration Concentration Concentrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Product This compound Derivative Purification->Product Reaction->Cooling

Caption: Workflow for the one-pot synthesis of 5-(trifluoromethyl)pyrimidines.

Applications in Medicinal Chemistry

The this compound scaffold is a versatile building block for the development of therapeutic agents across various disease areas, with notable applications in oncology, infectious diseases, and neuroscience.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents.[2][5] These compounds have been shown to target several key signaling pathways implicated in cancer progression.

EGFR Inhibitors: A series of this compound derivatives have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[6][7][8] Overexpression or mutation of EGFR is a common driver in many cancers. One notable compound, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (compound 9u), demonstrated significant inhibitory activity against EGFR and potent antiproliferative effects against A549, MCF-7, and PC-3 cancer cell lines.[6][7][8] Further studies revealed that this compound could induce apoptosis and arrest the cell cycle in the G2/M phase in A549 cells.[7][8]

FLT3 and CHK1 Dual Inhibitors: In the context of Acute Myeloid Leukemia (AML), dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) have been developed based on a 5-(trifluoromethyl)-2-aminopyrimidine core.[9] Mutations in the FLT3 gene are common in AML. A lead compound from this series exhibited excellent potency against both kinases and strong antiproliferative activity against the MV4-11 cell line, which harbors an FLT3-ITD mutation.[9] This compound also demonstrated the ability to overcome various resistance mutations in BaF3 cell lines.[9]

Thiazolo[4,5-d]pyrimidine Derivatives: Fused heterocyclic systems incorporating the this compound core have also shown promise as anticancer agents.[2] A series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[2] One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, was selected by the National Cancer Institute for further screening.[2]

EGFR Signaling Pathway

cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Inhibitor 5-(CF3)pyrimidine Derivative Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Angiogenesis ERK->CellResponse AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellResponse STAT3->CellResponse

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Antiviral and Antifungal Activity

Beyond oncology, this compound derivatives have demonstrated significant potential as antimicrobial agents.

Antiviral Activity: Several novel trifluoromethyl pyrimidine derivatives have been synthesized and shown to possess potent antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[10] In vivo studies have demonstrated that some of these compounds exhibit higher curative and protective activities than the commercial agent ningnanmycin.[10] Microscale thermophoresis experiments have suggested a direct interaction between a promising compound and the TMV coat protein (TMV-CP).[10]

Antifungal Activity: The this compound scaffold has also been incorporated into molecules with broad-spectrum antifungal activity.[11][12] Certain derivatives bearing an amide moiety have shown excellent in vitro activity against a range of plant pathogenic fungi, including Botrytis cinerea and Sclerotinia sclerotiorum, with inhibitory rates comparable or superior to the commercial fungicide tebuconazole.[11][12]

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives from the literature.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
Compound 9uEGFRA5490.35[6][7][8]
MCF-73.24[6][7][8]
PC-35.12[6][7][8]
EGFR Kinase-0.091[6][7][8]
Compound 30FLT3-D835Y--[9]
CHK1--[9]
MV4-11MV4-11<0.004[9]
7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)-NCI-60 Panel-[2]

Table 2: Antiviral and Antifungal Activity of this compound Derivatives

Compound IDActivity TypeOrganismEC50 (µg/mL) or % InhibitionReference
Compound 5jAntiviral (Curative)TMV126.4[10]
Compound 5mAntiviral (Protective)TMV103.4[10]
Compound 5bAntifungalBotrytis cinerea96.76% @ 50 µg/mL[11][12]
Compound 5jAntifungalBotrytis cinerea96.84% @ 50 µg/mL[11][12]
Compound 5lAntifungalBotrytis cinerea100% @ 50 µg/mL[11][12]
Compound 5vAntifungalSclerotinia sclerotiorum82.73% @ 50 µg/mL[11][12]

Conclusion

The this compound scaffold is a highly valuable pharmacophore in medicinal chemistry, imparting favorable properties that have led to the development of potent and selective inhibitors for a range of biological targets. The synthetic accessibility of this moiety, coupled with its profound impact on the biological activity and pharmacokinetic profiles of small molecules, ensures its continued prominence in the design of future therapeutic agents. This guide has provided a comprehensive overview of the synthesis, biological activities, and mechanistic underpinnings of this compound derivatives, offering a solid foundation for researchers to build upon in their quest for novel and effective medicines.

References

Characterization of 5-(Trifluoromethyl)pyrimidine: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 5-(trifluoromethyl)pyrimidine, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability and increased biological activity. This document outlines the expected spectroscopic data, detailed experimental protocols for acquiring this data, and a generalized synthetic workflow.

Spectroscopic Data

Due to the limited availability of published spectroscopic data for the parent this compound, this section presents representative data for a closely related analog, 5-chloro-2-(trifluoromethyl)pyrimidine. This data provides a strong indication of the chemical shifts and spectral features that can be expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: NMR Spectroscopic Data for 5-chloro-2-(trifluoromethyl)pyrimidine in CDCl₃

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H8.96s-
¹³C156.7, 154.6, 134.1, 119.4q (for C attached to CF₃ and CF₃ carbon)37 (C-F), 274 (CF₃)
¹⁹F-70.04s-

Source: Supporting Information for a research article.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModeCalculated m/zObserved m/z
High-Resolution Mass Spectrometry (HRMS)Electron Ionization (EI)C₅H₃F₃N₂: 148.0248Data not available in search results

Note: While a specific experimental mass spectrum for the parent compound was not found, the molecular weight is confirmed by chemical suppliers to be 148.09 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchingAromatic C-H
~1600-1450C=C and C=N stretchingPyrimidine ring
~1350-1100C-F stretchingTrifluoromethyl group
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to determine the concentration of a substance in solution. Pyrimidine derivatives are known to absorb UV light due to n-π* electronic transitions.[2] For a related pyrimidine derivative, the maximum absorbance (λmax) was observed at 275 nm.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: All ¹H, ¹³C, and ¹⁹F NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum. Chemical shifts are referenced to the solvent peak.

  • ¹⁹F NMR: Acquire the spectrum with proton decoupling. Chemical shifts are referenced to an external standard such as CFCl₃.[4]

Mass Spectrometry (High-Resolution)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a solid or liquid sample.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). A typical concentration is in the micromolar range.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[3]

Synthetic Workflow

The synthesis of this compound derivatives often involves a multi-step process. A generalized workflow is depicted below.

G start Starting Materials (e.g., Trifluoroacetic Anhydride, Thiazole-5-carboxamides) intermediate1 Pyrimidine Ring Formation start->intermediate1 Cyclization intermediate2 Chlorination intermediate1->intermediate2 e.g., POCl₃, PCl₅ final_product This compound Derivatives intermediate2->final_product Nucleophilic Substitution

References

An In-depth Technical Guide to 5-(Trifluoromethyl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(trifluoromethyl)pyrimidine, a key heterocyclic compound in medicinal chemistry. We delve into its chemical identity, including its CAS number and nomenclature, and present its physicochemical properties in a clear, tabular format. This guide details synthetic methodologies for this compound and its derivatives, offering step-by-step experimental protocols. Furthermore, we explore its significant applications in drug discovery, particularly as a potent inhibitor of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR), Fms-like Tyrosine Kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1) pathways. The mechanisms of action are illustrated through detailed signaling pathway diagrams generated using Graphviz. This document serves as a critical resource for researchers engaged in the design and development of novel therapeutics.

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound with the chemical formula C₅H₃F₃N₂. The presence of the trifluoromethyl group at the 5-position of the pyrimidine ring imparts unique electronic properties, enhancing its metabolic stability and potency as a pharmacophore.

Identifier Value
IUPAC Name This compound
CAS Number 176214-12-3[1]
Molecular Formula C₅H₃F₃N₂[1][2]
Molecular Weight 148.09 g/mol [1]
Canonical SMILES C1=C(C=NC=N1)C(F)(F)F
InChI Key YWNYWGROUPXJEC-UHFFFAOYSA-N
MDL Number MFCD11100527[1]

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.

Property Value Compound
Molecular Weight 226.98 g/mol 5-bromo-2-(trifluoromethyl)pyrimidine[3]
Molecular Weight 216.98 g/mol 2,4-Dichloro-5-(trifluoromethyl)pyrimidine[4]
Molecular Weight 182.53 g/mol 2-Chloro-5-(trifluoromethyl)pyrimidine[5]
Melting Point 48-52 °C2-Chloro-5-(trifluoromethyl)pyrimidine[5]
Appearance Clear colorless liquid2,4-Dichloro-5-(trifluoromethyl)pyrimidine[4]
Density 1.609 g/mL at 25 °C2,4-Dichloro-5-(trifluoromethyl)pyrimidine[4]
Storage Temperature -20°C2-Chloro-5-(trifluoromethyl)pyrimidine[5]

Synthesis and Experimental Protocols

General Synthetic Approach: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives

A highly efficient and selective method for synthesizing 5-trifluoromethyl pyrimidine derivatives involves a one-pot, three-component reaction. This approach circumvents the challenges associated with the direct trifluoromethylation of the pyrimidine ring.

Experimental Protocol:

  • A mixture of an aryl enaminone (0.5 mmol), an aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)₂ (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is prepared.

  • The reaction mixture is stirred at 80 °C for 12 hours under an air atmosphere.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired 5-trifluoromethyl pyrimidine derivative.

Synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine

This protocol describes the synthesis of a key intermediate used in the preparation of more complex this compound derivatives.

Experimental Protocol:

  • Dissolve 24 g of 2-trifluoromethylpyrimidine in 200 ml of acetic acid.

  • Slowly add 50 g of bromine dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).

  • After cooling to room temperature, add water and ethyl acetate for extraction.

  • Separate the organic and aqueous phases.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain 5-bromo-2-(trifluoromethyl)pyrimidine.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. Its primary application lies in the development of anticancer agents that target key signaling pathways.

EGFR Inhibition

Derivatives of this compound have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4][6][7] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

Biological Activity of a Lead Compound (9u):

Cell Line / Kinase IC₅₀ (µM)
A549 (Non-small cell lung cancer)0.35[4]
MCF-7 (Breast cancer)3.24[4]
PC-3 (Prostate cancer)5.12[4]
EGFR Kinase0.091[4]

Compound 9u, a this compound derivative, has demonstrated the ability to induce early apoptosis in A549 cells and arrest the cell cycle in the G2/M phase.[5][6]

EGFR Signaling Pathway Inhibition:

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

FLT3 and CHK1 Dual Inhibition

Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have emerged as potent dual inhibitors of Fms-like Tyrosine Kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).[8] Mutations leading to the constitutive activation of FLT3 are common in acute myeloid leukemia (AML). CHK1 is a crucial component of the DNA damage response pathway. Dual inhibition presents a promising strategy to overcome resistance to single-agent therapies.

A lead compound (compound 30) demonstrated potent inhibition of the phosphorylation of FLT3 and its downstream effectors, including STAT5, AKT, and ERK.[8]

FLT3 and CHK1 Signaling Pathway Inhibition:

FLT3_CHK1_Pathway cluster_receptors Receptors cluster_signaling Signaling Cascades cluster_cellular_response Cellular Response FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT ERK ERK FLT3->ERK Proliferation Proliferation STAT5->Proliferation AKT->Proliferation ERK->Proliferation CHK1 CHK1 CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Inhibitor This compound Derivative Inhibitor->FLT3 Inhibits Inhibitor->CHK1 Inhibits

References

Trifluoromethylated Pyrimidines: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a powerful strategy in medicinal chemistry, leading to the development of numerous compounds with enhanced biological activity and improved pharmacokinetic profiles. The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, can profoundly influence a molecule's potency, metabolic stability, and target-binding affinity. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of trifluoromethylated pyrimidines, serving as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Synthesis of Trifluoromethylated Pyrimidines

The synthesis of trifluoromethylated pyrimidines can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing pyrimidine ring and the construction of the pyrimidine ring using trifluoromethylated building blocks.

1. Introduction of the Trifluoromethyl Group:

Direct trifluoromethylation of the pyrimidine core presents a significant challenge due to the electron-deficient nature of the ring. However, several methods have been developed to achieve this transformation.

  • Radical Trifluoromethylation: This approach often employs reagents like sodium triflinate (CF3SO2Na) in the presence of an oxidant. For instance, a one-pot, multi-component reaction involving CF3SO2Na, aryl enaminones, and aryl amidine hydrochlorides has been established for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives.[1][2]

  • Copper-Mediated Trifluoromethylation: Copper-based reagents have proven effective for the trifluoromethylation of pyrimidine nucleosides. A notable example is the microwave-assisted, copper-mediated trifluoromethylation of 5-iodopyrimidine nucleosides using Chen's reagent (methyl fluorosulfonyldifluoroacetate).[3] Another method involves the use of trifluoromethyl iodide and copper powder for the direct trifluoromethylation of protected 5-iodouridine derivatives.[4]

2. Ring Construction with Trifluoromethylated Building Blocks:

A more common and often more efficient strategy involves the cyclocondensation of trifluoromethyl-containing precursors.

  • From Trifluoroacetoacetate Derivatives: Ethyl trifluoroacetoacetate is a versatile starting material for the synthesis of various trifluoromethylated pyrimidines.[5][6] For example, a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety were synthesized via a four-step reaction sequence starting from ethyl trifluoroacetoacetate.[5]

  • From Trifluoromethylated Enones and Amidines: The reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines provides a facile route to trifluoromethylated pyrimidines through an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade.[7]

  • From Other Trifluoromethylated Precursors: Other building blocks like 1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone can be used to synthesize 4-trifluoromethylpyridine compounds, which can be further modified.[6] The synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine, a key intermediate, has been achieved from 5-trifluoromethyluracil.[7]

Physicochemical Properties

The incorporation of a trifluoromethyl group significantly impacts the physicochemical properties of pyrimidine derivatives, which in turn influences their pharmacokinetic profile.

PropertyEffect of Trifluoromethyl GroupReference(s)
Lipophilicity (logP) Generally increases lipophilicity, which can enhance membrane permeability. However, the effect can be position-dependent.[3][8][9][10]
Metabolic Stability Often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong C-F bond is resistant to cleavage.[3][5][11]
Acidity/Basicity (pKa) The electron-withdrawing nature of the CF3 group can decrease the basicity of the pyrimidine ring.[12]

Biological Activities and Mechanisms of Action

Trifluoromethylated pyrimidines exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.

Anticancer Activity

Numerous trifluoromethylated pyrimidine derivatives have demonstrated potent anticancer activity against a range of cancer cell lines.

Quantitative Data on Anticancer Activity:

Compound ClassCell LineIC50 (µM)Reference(s)
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidinesA375 (Melanoma)Varies[13]
C32 (Melanoma)Varies[13]
DU145 (Prostate)Varies[13]
MCF-7 (Breast)Varies[13]
5-Trifluoromethylpyrimidine EGFR InhibitorsA549 (Lung)0.35 (for compound 9u)[14]
MCF-7 (Breast)3.24 (for compound 9u)[14]
PC-3 (Prostate)5.12 (for compound 9u)[14]
Trifluoromethyl-substituted Pyrimidine DerivativesH1975 (Lung)2.27 (for compound 17v)[11]
PC-3 (Prostate)Varies[11]
MGC-803 (Gastric)Varies[11]
MCF-7 (Breast)Varies[11]
5-Trifluoromethyl-2-aminopyrimidine DerivativesMV4-11 (AML)<0.004 (for some compounds)[15]

Mechanisms of Action:

  • Kinase Inhibition: A significant number of trifluoromethylated pyrimidines exert their anticancer effects by inhibiting key kinases involved in cancer cell signaling.

    • EGFR Inhibition: Certain 5-trifluoromethylpyrimidine derivatives have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[14]

    • FLT3 and CHK1 Dual Inhibition: 5-Trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), which are crucial targets in Acute Myeloid Leukemia (AML).[15] FLT3 mutations are common in AML and lead to constitutive activation of downstream signaling pathways promoting cell proliferation and survival.[16]

  • Induction of Apoptosis: Many trifluoromethylated pyrimidines have been shown to induce apoptosis (programmed cell death) in cancer cells.[11] This often involves the upregulation of pro-apoptotic proteins like Bax and p53 and the downregulation of anti-apoptotic proteins like Bcl-2.[11]

Signaling Pathway Diagrams:

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Trifluoromethylpyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Apoptosis_Pathway cluster_Mitochondria Mitochondria Bax Bax CytoC Cytochrome c Bax->CytoC release Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis TFMP Trifluoromethylated Pyrimidine TFMP->Bax upregulates TFMP->Bcl2 downregulates

Caption: Intrinsic Apoptosis Pathway Modulation.

Antifungal Activity

Trifluoromethylated pyrimidines have also shown promise as antifungal agents.

Quantitative Data on Antifungal Activity:

Compound ClassFungal StrainInhibition (%) at 50 µg/mLEC50 (µg/mL)Reference(s)
Trifluoromethyl Pyrimidine Derivatives with Amide MoietyBotrytis cinerea96.76 - 100-
Sclerotinia sclerotiorum82.73-
Phomopsis sp.100 (for some compounds)10.5 (for compound 5o)[5]
Botryosphaeria dothidea82.1 - 88.5-[5]
Antiviral Activity

The antiviral potential of trifluoromethylated pyrimidines is an active area of research.

Quantitative Data on Antiviral Activity (against Tobacco Mosaic Virus - TMV):

CompoundCurative Activity (%) at 500 µg/mLProtection Activity (%) at 500 µg/mLInactivation Activity (%) at 500 µg/mLEC50 (µg/mL)Reference(s)
Compound 5j76.3--126.4 (curative)[6]
Compound 5m66.166.4-103.4 (protection)[6]
Anti-tubercular Activity

Recent studies have identified trifluoromethyl pyrimidinone derivatives with potent activity against Mycobacterium tuberculosis.

Quantitative Data on Anti-tubercular Activity:

CompoundM. tuberculosis IC90 (µM)HepG2 Cytotoxicity IC50 (µM)Reference(s)
Compound 164.9> 100[4]
Compound 512.9Varies[4]
Compound 553.7Varies[4]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel trifluoromethylated pyrimidine derivatives.

General Synthetic Workflow

Synthetic_Workflow Start Starting Materials (e.g., Ethyl Trifluoroacetoacetate, Amidine) Synthesis Synthesis of Trifluoromethylated Pyrimidine Core Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS, X-ray) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., Anticancer, Antifungal) Characterization->Biological_Screening SAR Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General Synthetic and Evaluation Workflow.

Key Experimental Methodologies

Synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine: A solution of 2-trifluoromethylpyrimidine in acetic acid is treated with bromine and heated to reflux overnight. After cooling and extraction with ethyl acetate, the organic layer is dried and concentrated to yield the product.[2]

General Procedure for Anticancer MTT Assay:

  • Seed cancer cells in 96-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[11]

General Procedure for Antifungal Poison Plate Technique:

  • Dissolve the test compounds in a solvent (e.g., DMSO) and mix with molten potato dextrose agar (PDA).

  • Pour the mixture into Petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug of the test fungus.

  • Incubate the plates at a suitable temperature until the mycelial growth in the control plate reaches the edge.

  • Measure the diameter of the fungal colony and calculate the percentage of inhibition.[5]

General Procedure for Antiviral Plaque Reduction Assay:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Infect the cells with a known titer of the virus.

  • After an adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the test compound.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells to visualize and count the plaques.

  • Calculate the percentage of plaque reduction and determine the EC50 value.[2]

Conclusion

Trifluoromethylated pyrimidines represent a highly valuable class of heterocyclic compounds with diverse and potent biological activities. The strategic incorporation of the trifluoromethyl group has consistently led to improvements in potency and pharmacokinetic properties, making this scaffold a cornerstone in modern drug discovery. The synthetic methodologies outlined in this guide provide a robust toolkit for the generation of novel derivatives, while the detailed biological data and mechanistic insights offer a strong foundation for the rational design of future therapeutic agents. Continued exploration of the vast chemical space of trifluoromethylated pyrimidines holds immense promise for the development of innovative treatments for a wide range of diseases, from cancer to infectious diseases.

References

Potential Therapeutic Targets for 5-(Trifluoromethyl)pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets for the 5-(trifluoromethyl)pyrimidine scaffold, a privileged structure in modern medicinal chemistry. The incorporation of the trifluoromethyl group often enhances biological activity, metabolic stability, and bioavailability, making these derivatives promising candidates for drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.

Core Therapeutic Targets: Protein Kinases

Research has predominantly identified protein kinases as key therapeutic targets for this compound derivatives. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The primary kinase targets identified for this chemical class include Fms-like Tyrosine Kinase 3 (FLT3), Checkpoint Kinase 1 (CHK1), Epidermal Growth Factor Receptor (EGFR), and Proline-rich Tyrosine Kinase 2 (PYK2).

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative this compound derivatives against their primary kinase targets and in cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 30 FLT3-WT≤ 25[1]
FLT3-D835Y≤ 25[1]
CHK1≤ 25[1]
c-Kit>10000[1]
IRAK4864.60[1]
P70S6K834.85[1]
CDK2833.50[1]
Aurora A1863.50[1]
Compound 9u EGFR91[2][3][4]
Generic Derivative PYK2Potent Inhibition[5]

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

Compound IDCell LineCell TypeIC50 (nM)Reference
Compound 30 MV4-11Acute Myeloid Leukemia (FLT3-ITD)< 4[1]
BaF3-FLT3-F691LEngineered BaF3Potent Inhibition[1]
BaF3-FLT3-D835FEngineered BaF3Potent Inhibition[1]
BaF3-FLT3-D835VEngineered BaF3Potent Inhibition[1]
Compound 9u A549Non-small cell lung cancer350[2][3][4]
MCF-7Breast cancer3240[2][3][4]
PC-3Prostate cancer5120[2][3][4]

Table 3: hERG Inhibition Data for a Representative this compound Derivative

Compound IDConcentration (µM)% InhibitionReference
Compound 30 1036[1]
Compound 32 1023[1]

Signaling Pathways

The therapeutic efficacy of this compound derivatives is intrinsically linked to their ability to modulate key signaling pathways implicated in disease pathogenesis. Below are diagrams of the signaling cascades associated with their primary kinase targets.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR JAK_STAT5 JAK-STAT5 Pathway Dimerization->JAK_STAT5 Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->FLT3_Receptor Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT5->Proliferation

Caption: FLT3 Signaling Pathway and Inhibition.

CHK1_Signaling_Pathway cluster_checkpoint Cell Cycle Checkpoint Control DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 activates CDC25 CDC25 Phosphatases CHK1->CDC25 inhibits DNA_Repair DNA Repair CHK1->DNA_Repair promotes Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->CHK1 CDKs Cyclin-Dependent Kinases (CDKs) CDC25->CDKs activates Cell_Cycle_Arrest Cell Cycle Arrest

Caption: CHK1 Signaling in DNA Damage Response.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->EGFR RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Transcription Gene Transcription RAF_MEK_ERK->Transcription PI3K_AKT->Transcription Proliferation Proliferation, Survival, Invasion, Angiogenesis Transcription->Proliferation

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., FLT3, CHK1, EGFR)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Peptide substrate specific for the kinase

  • Test compound (this compound derivative) dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Enzyme and Substrate Preparation: Dilute the recombinant kinase and its corresponding peptide substrate in the kinase buffer to their optimal concentrations, as determined by preliminary experiments.

  • Assay Plate Setup: Add 1 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add 2 µL of the diluted enzyme solution to each well and incubate for 10-15 minutes at room temperature. Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Dispense_Compound Dispense Compound/ Control to Plate Compound_Prep->Dispense_Compound Add_Enzyme Add Kinase Enzyme Dispense_Compound->Add_Enzyme Incubate1 Incubate (10-15 min) Add_Enzyme->Incubate1 Add_Sub_ATP Add Substrate/ATP Mixture Incubate1->Add_Sub_ATP Incubate2 Incubate (60 min) Add_Sub_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Detection Add Kinase Detection Reagent Incubate3->Add_Detection Incubate4 Incubate (30 min) Add_Detection->Incubate4 Read_Luminescence Read Luminescence Incubate4->Read_Luminescence Analyze_Data Calculate % Inhibition & Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Luminescence-based Kinase Assay.

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the anti-proliferative effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MV4-11)

  • Complete cell culture medium

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

hERG Inhibition Assay (Automated Patch Clamp)

This protocol outlines a method to assess the potential of a test compound to inhibit the hERG potassium channel, a critical off-target liability.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • External and internal patch clamp solutions

  • Test compound (this compound derivative) dissolved in an appropriate solvent

  • Automated patch clamp system (e.g., QPatch)

  • Positive control (e.g., Cisapride)

Procedure:

  • Cell Preparation: Culture the hERG-expressing HEK293 cells under standard conditions. On the day of the experiment, prepare a single-cell suspension.

  • System Setup: Prime the automated patch clamp system with the internal and external solutions according to the manufacturer's instructions.

  • Cell Sealing and Whole-Cell Configuration: The system will automatically trap a cell and form a giga-seal. Subsequently, the whole-cell configuration is established.

  • Baseline Recording: Record the baseline hERG current using a specific voltage protocol (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit the tail current).

  • Compound Application: Apply the vehicle control to the cell to establish a stable baseline. Then, sequentially apply increasing concentrations of the test compound.

  • Data Acquisition: Record the hERG current at each compound concentration.

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of inhibition of the hERG current relative to the baseline. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Logical Relationships: Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of this compound derivatives as therapeutic agents.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation: Synthesis of Derivatives Target_ID->Lead_Gen HTS High-Throughput Screening (Biochemical & Cellular Assays) Lead_Gen->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Pharmacokinetic Studies Lead_Opt->In_Vivo Preclinical_Dev Preclinical Development & IND-Enabling Studies In_Vivo->Preclinical_Dev

Caption: Drug Discovery Workflow for Pyrimidine Derivatives.

References

An In-depth Technical Guide to the Structural Analysis of 5-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 5-(trifluoromethyl)pyrimidine, a key heterocyclic compound in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethyl group onto the pyrimidine scaffold significantly influences its physicochemical properties and biological activity, leading to enhanced metabolic stability and bioavailability in many derivatives.[1] This document details the structural aspects of this compound, supported by spectroscopic data, and outlines a general synthetic approach. It is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

Introduction

Pyrimidines are fundamental heterocyclic structures found in nucleic acids and a wide array of pharmacologically active molecules. The introduction of a trifluoromethyl (-CF3) group at the 5-position of the pyrimidine ring has emerged as a powerful strategy in drug design. This modification can dramatically alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, often leading to improved therapeutic profiles. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including as kinase inhibitors and anticancer agents. A thorough understanding of the structural characteristics of the core this compound molecule is therefore essential for the rational design of new and more effective therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and interaction with biological systems.

PropertyValue
Molecular Formula C₅H₃F₃N₂
Molecular Weight 148.09 g/mol
CAS Number 176214-12-3
Appearance Solid
SMILES C1=C(C(=NC=N1)C(F)(F)F)
InChI Key CPCHRGFQWZMVNX-UHFFFAOYSA-N

Note: Data sourced from commercial supplier information.

Synthesis

While numerous methods exist for the synthesis of substituted this compound derivatives, a common and effective approach for the core scaffold and its analogues involves a one-pot, multi-component reaction strategy. This method offers high selectivity and efficiency, avoiding the challenges often associated with the direct trifluoromethylation of a pre-formed pyrimidine ring.

General Experimental Protocol: One-Pot Three-Component Synthesis

A prevalent method for synthesizing this compound derivatives involves the condensation of an aryl enaminone, an aryl amidine hydrochloride, and a trifluoromethyl source, such as sodium triflinate, in the presence of a copper catalyst.

Materials:

  • Aryl enaminone

  • Aryl amidine hydrochloride

  • Sodium triflinate (CF₃SO₂Na)

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,2-dichloroethane (DCE)

Procedure:

  • A mixture of the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)₂ (1.0 mmol) is prepared in 1,2-dichloroethane (5 mL).

  • The reaction mixture is stirred at 80 °C for 12 hours under an air atmosphere.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired this compound derivative.

This protocol provides a versatile and practical route to a variety of this compound derivatives.

Synthesis Workflow Diagram

G General Synthetic Workflow for this compound Derivatives A Aryl Enaminone E One-Pot Reaction (DCE, 80°C, 12h) A->E B Aryl Amidine Hydrochloride B->E C Sodium Triflinate (CF3 Source) C->E D Cu(OAc)2 (Catalyst) D->E F Workup and Purification (Filtration, Concentration, Column Chromatography) E->F G This compound Derivative F->G

Caption: A generalized workflow for the one-pot synthesis of this compound derivatives.

Structural Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound derivatives. The chemical shifts and coupling constants provide detailed information about the electronic environment of the nuclei. For many this compound derivatives, the proton on the pyrimidine ring typically appears as a singlet in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbon of the trifluoromethyl group is observed as a characteristic quartet due to coupling with the three fluorine atoms.

Representative Spectroscopic Data for this compound Derivatives:

Compound Class¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-amino-5-(trifluoromethyl)pyrimidine derivativesPyrimidine-H: ~8.13 (s)CF₃: (quartet)
This compound-2,4-diamine derivativesPyrimidine-H: ~8.13 (s)CF₃: (quartet)
Thiazolo[4,5-d]pyrimidine derivativesAromatic-H: 7.40-7.70 (m)CF₃: (quartet)

Note: The exact chemical shifts can vary depending on the specific substituents and the solvent used.

4.1.2. Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[2] The FTIR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and the C-F bonds of the trifluoromethyl group, typically in the 1000-1400 cm⁻¹ region.[2]

4.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental composition.

X-ray Crystallography

Computational Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the structure of this compound and predict its physicochemical properties.[4] These computational methods can provide valuable information on molecular orbitals, electrostatic potential, and vibrational frequencies, which can complement experimental data and aid in understanding the molecule's reactivity and interactions.[4]

Safety Information

This compound and its derivatives should be handled with care in a laboratory setting. It is classified as acutely toxic if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the structural analysis of this compound. The information on its synthesis, spectroscopic characterization, and computational analysis serves as a valuable resource for researchers in the field of medicinal chemistry. A comprehensive understanding of the structural features of this core scaffold is paramount for the continued development of novel and effective drug candidates based on the this compound framework.

Experimental Workflows and Logical Relationships

Spectroscopic Characterization Workflow

G Workflow for Spectroscopic Characterization A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (LC-MS, HRMS) A->C D FTIR Spectroscopy A->D E Structural Confirmation B->E C->E D->E

Caption: A typical workflow for the spectroscopic characterization of a synthesized this compound derivative.

Drug Discovery and Development Logic

G Logic for Drug Discovery with this compound cluster_0 Lead Identification cluster_1 Preclinical Evaluation cluster_2 Candidate Selection A This compound Scaffold B Design of Derivatives A->B C Synthesis B->C D In Vitro Biological Assays C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F F->C Iterative Design G In Vivo Efficacy and Toxicology Studies F->G H Drug Candidate G->H

Caption: A logical flow diagram illustrating the role of the this compound scaffold in a typical drug discovery pipeline.

References

The Genesis of a Core Moiety: A Technical Guide to the Discovery and History of 5-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group into heterocyclic compounds has been a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to a wide range of molecules. Among these, 5-(trifluoromethyl)pyrimidine has emerged as a critical scaffold in the development of novel therapeutics, particularly in the realm of oncology. This in-depth technical guide traces the discovery and historical development of this pivotal chemical entity, providing a comprehensive overview of its synthesis, key derivatives, and its role in targeting crucial cellular signaling pathways.

Early Synthesis and Key Milestones

The exploration of fluorinated pyrimidines gained significant momentum in the mid-20th century, driven by the quest for potent antimetabolites for cancer chemotherapy. A foundational paper by Heidelberger and his colleagues in 1965 appears to be one of the earliest reports on the synthesis of 2,4-disubstituted 5-(trifluoromethyl)pyrimidines[1]. This seminal work laid the groundwork for the broader investigation of this class of compounds.

A crucial intermediate in the synthesis of many this compound derivatives is 5-trifluoromethyluracil . One common and effective method for its preparation involves the trifluoromethylation of uracil. A widely adopted approach utilizes sodium trifluoromethanesulfinate (CF3SO2Na) in the presence of an organic peroxide in an aqueous medium. This method offers a safer and more environmentally friendly alternative to earlier procedures that used organic solvents[2].

Another key building block is 2,4-dichloro-5-(trifluoromethyl)pyrimidine , which serves as a versatile precursor for a variety of derivatives. Its synthesis is often achieved by the chlorination of 5-trifluoromethyluracil using a chlorinating agent such as phosphorus oxychloride (POCl3)[2][3].

Experimental Protocols

Synthesis of 5-Trifluoromethyluracil from Uracil[2]

Materials:

  • Uracil

  • Sodium trifluoromethanesulfinate (CF3SO2Na)

  • Organic peroxide (e.g., tert-butyl hydroperoxide)

  • Water

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Aqueous sodium sulfite solution

  • Saturated aqueous sodium chloride solution

Procedure:

  • A suspension of uracil and sodium trifluoromethanesulfinate is prepared in water.

  • An aqueous solution of the organic peroxide is added dropwise to the suspension while maintaining the temperature between 40-80 °C.

  • The reaction mixture is stirred at 50-60 °C for 0.5 to 1.0 hour. The reaction progress is monitored by HPLC until the ratio of uracil to 5-trifluoromethyluracil is less than 3:97.

  • Upon completion, the residual peroxide is quenched by the addition of an aqueous sodium sulfite solution.

  • The resulting mixture is extracted multiple times with 2-MeTHF.

  • The combined organic phases are washed with a saturated aqueous sodium chloride solution.

  • The organic phase is concentrated under reduced pressure to yield the crude 5-trifluoromethyluracil as a white solid.

Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine from 5-Trifluoromethyluracil[2]

Materials:

  • 5-Trifluoromethyluracil (5-TFU)

  • Phosphorus oxychloride (POCl3)

  • Diisopropylethylamine (DIPEA)

  • n-Butyl acetate

Procedure:

  • A suspension of 5-trifluoromethyluracil is made in phosphorus oxychloride.

  • Diisopropylethylamine is added dropwise to the suspension.

  • The reaction mixture is heated to 110-120 °C, at which point a clear solution should form.

  • The reaction is monitored by HPLC. If the reaction is incomplete after 7-8 hours, additional phosphorus oxychloride and diisopropylethylamine can be added.

  • Once the reaction is complete, the mixture is cooled to room temperature, and n-butyl acetate is added.

  • The majority of the phosphorus oxychloride and some n-butyl acetate are removed by distillation under reduced pressure.

  • The remaining mixture is subjected to further purification steps to isolate the 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives, including reaction yields and biological activities.

Compound Starting Material Synthetic Method Yield (%) Reference
5-TrifluoromethyluracilUracilTrifluoromethylation with CF3SO2Na48% (HPLC assay yield)[2]
2,4-Dichloro-5-(trifluoromethyl)pyrimidine5-TrifluoromethyluracilChlorination with POCl3/DIPEANot explicitly stated[2]
Compound 9i Compound 8 Suzuki Coupling39%[4]
Compound 9a Compound 8 Suzuki Coupling37%[4]
Compound 9k Compound 8 Suzuki Coupling18%[4]
Compound Target Cell Line IC50 (µM) Reference
Compound 9u EGFRA5490.35[4][5][6][7]
Compound 9u EGFRMCF-73.24[4][5][6][7]
Compound 9u EGFRPC-35.12[4][5][6][7]
Compound 9u EGFR Kinase-0.091[4][5][6][7]
Compound 17v -H19752.27[8]
5-FU (control)-H19759.37[8]

Role in Drug Discovery: Targeting the EGFR Signaling Pathway

Derivatives of this compound have gained prominence as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key oncoprotein implicated in the growth and proliferation of various cancers[4]. Overexpression or activating mutations of EGFR lead to the constitutive activation of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways, which collectively promote cell survival, proliferation, and metastasis while inhibiting apoptosis[3][9][10].

The inhibition of EGFR by this compound-based compounds blocks these downstream signals, leading to cell cycle arrest, often at the G2/M phase, and the induction of apoptosis[5][8][11].

EGFR Signaling Pathway and Inhibition

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JAK JAK EGFR->JAK Inhibitor This compound Inhibitor Inhibitor->EGFR G2M_Arrest G2/M Arrest Inhibitor->G2M_Arrest AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Apoptosis

EGFR signaling pathway and points of inhibition.
Experimental Workflow for Evaluating EGFR Inhibitors

Experimental_Workflow start Start: Synthesize This compound Derivatives in_vitro_kinase In Vitro Kinase Assay (EGFR) start->in_vitro_kinase cell_proliferation Cell Proliferation Assay (e.g., MTT on A549, MCF-7, PC-3) start->cell_proliferation lead_compound Identify Lead Compound in_vitro_kinase->lead_compound western_blot Western Blot Analysis (p-EGFR, p-AKT, p-ERK) cell_proliferation->western_blot flow_cytometry Flow Cytometry for Cell Cycle & Apoptosis Analysis cell_proliferation->flow_cytometry western_blot->lead_compound flow_cytometry->lead_compound end End: Preclinical Development lead_compound->end

Workflow for the evaluation of novel EGFR inhibitors.

Conclusion

From its early synthesis to its current role as a privileged scaffold in modern drug discovery, this compound has had a significant impact on medicinal chemistry. Its unique electronic properties continue to be exploited in the design of highly potent and selective enzyme inhibitors. The historical development of this core structure underscores the importance of foundational synthetic chemistry in enabling the discovery of life-saving therapeutics. As our understanding of complex disease pathways deepens, the versatility of the this compound moiety ensures its continued relevance in the development of next-generation targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 5-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. In the realm of medicinal chemistry, the pyrimidine scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. Consequently, the development of robust protocols for the arylation of 5-(trifluoromethyl)pyrimidine is of significant interest to the drug discovery and development community.

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated this compound with various aryl and heteroaryl boronic acids. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the pyrimidine ring toward oxidative addition, making this transformation generally efficient.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halo-(trifluoromethyl)pyrimidine. The reactivity of the halogen follows the general trend: I > Br > Cl.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Optimization of Reaction Conditions

The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables provide a summary of typical reaction conditions and their impact on the reaction outcome, based on literature for structurally similar electron-deficient pyrimidines.

Table 1: Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)TimeYield (%)
Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O10012 hGood
PdCl₂(dppf) (3)-K₃PO₄DMF908 hVery Good
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene1106 hExcellent
Pd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane/H₂O1008 hExcellent

Table 2: Base and Solvent Optimization

Catalyst SystemBase (equiv.)Solvent (v/v)Temperature (°C)TimeYield (%)
PdCl₂(dppf)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10012 hGood
PdCl₂(dppf)K₃PO₄ (2)DMF908 hVery Good
PdCl₂(dppf)Cs₂CO₃ (2)Toluene1106 hExcellent
PdCl₂(dppf)Na₂CO₃ (2)Acetonitrile/H₂O (3:1)8016 hModerate

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki coupling reaction with a 5-halo-(trifluoromethyl)pyrimidine. Both conventional heating and microwave-assisted protocols are described.

Protocol 1: Conventional Heating

Materials:

  • 5-Bromo-2-(trifluoromethyl)pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-2-(trifluoromethyl)pyrimidine, the arylboronic acid, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while maintaining or improving yields.

Materials:

  • 5-Chloro-2-(trifluoromethyl)pyrimidine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vial, combine 5-chloro-2-(trifluoromethyl)pyrimidine, the arylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd Ar-Pd(II)Ln-Ar' transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (5-halo-CF3-pyrimidine) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start reagents Combine Reactants: - 5-halo-(CF3)pyrimidine - Boronic Acid - Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst & Degassed Solvent inert->catalyst reaction Heat Reaction (Conventional or MW) catalyst->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized workflow for a Suzuki coupling experiment.

The Strategic Role of 5-(Trifluoromethyl)pyrimidine in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the 5-(trifluoromethyl)pyrimidine scaffold has become a cornerstone in contemporary medicinal chemistry, offering a powerful tool for developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This privileged structural motif is increasingly found in a diverse range of clinical candidates and approved drugs, particularly in oncology and infectious diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this compound derivatives.

The trifluoromethyl (CF3) group, when appended to the pyrimidine ring at the 5-position, imparts a unique combination of electronic and steric properties. The strong electron-withdrawing nature of the CF3 group can significantly modulate the pKa of the pyrimidine ring, influencing its binding interactions with biological targets. Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and metabolic stability, contributing to improved oral bioavailability and a longer duration of action.[1][2]

Core Applications in Drug Discovery

Derivatives of this compound have demonstrated significant therapeutic potential across a range of disease areas:

  • Oncology: This is the most prominent area of application, with numerous compounds targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Notable targets include:

    • Kinase Inhibition: A significant number of this compound-based compounds have been developed as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR)[3][4][5][6], Fms-like tyrosine kinase 3 (FLT3)[7], Checkpoint Kinase 1 (CHK1)[7], Aurora Kinase A[8], and Proline-rich Tyrosine Kinase 2 (PYK2)[2]. These inhibitors often exhibit high selectivity and can overcome drug resistance associated with earlier generations of therapeutics.

    • Antiproliferative Agents: Beyond specific kinase inhibition, these compounds have shown broad antiproliferative activity against a variety of cancer cell lines, including those of lung, breast, prostate, and leukemia.[1][3][9] They can induce apoptosis and cause cell cycle arrest, highlighting their potential as cytotoxic agents.[3][4][10]

  • Infectious Diseases: The unique chemical properties of this scaffold have also been exploited in the development of agents against infectious pathogens. For instance, novel derivatives have shown promising activity against Mycobacterium tuberculosis[11].

  • Agrochemicals: Interestingly, the biological activity of these compounds extends beyond human therapeutics. Certain derivatives have been found to possess potent antiviral and antifungal properties against plant pathogens, suggesting their potential use in agriculture.[12][13]

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the biological activity of representative this compound derivatives from various studies, providing a comparative overview of their potency.

Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives

Compound IDTarget Kinase(s)IC50 (µM)Reference
Compound 30 FLT3-D835YNot specified[7]
CHK1Not specified[7]
Compound 9u EGFR0.091[3][4][5][6]
Compound 13 Aurora A< 0.2[8]
Compound 17v EGFR (in H1975 cells)2.27[10]

Table 2: Antiproliferative Activity of Selected this compound Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compounds 22, 29, 30, 31, 32 MV4-11 (Leukemia)< 0.004[7]
Compound 9u A549 (Lung)0.35[3][4][5][6]
MCF-7 (Breast)3.24[3][4][5][6]
PC-3 (Prostate)5.12[3][4][5][6]
Compound 17v H1975 (Lung)2.27[10]
Compound 3b NCI-60 Panel(Most active of series)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a common synthetic route, which can be adapted based on the desired final compound.[3][7][12][13]

Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine

  • In a round-bottom flask, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent), urea (1.2 equivalents), and glacial acetic acid.

  • Heat the mixture at reflux for 8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2-hydroxy-4-(trifluoromethyl)pyrimidine.[13]

Step 2: Chlorination to 2,4-dichloro-5-(trifluoromethyl)pyrimidine

  • Carefully add the product from Step 1 (1.0 equivalent) to phosphorus oxychloride (POCl3) (5.0 equivalents).

  • Heat the mixture at reflux for 4 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[3]

Step 3: Nucleophilic Substitution to Introduce Amines

  • Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, sodium hydride, at 0°C and stir the reaction overnight at room temperature.[3]

  • Quench the reaction by the careful addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired substituted this compound derivative.[3]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of a compound against a specific kinase.[7]

  • Prepare a reaction buffer (e.g., 1x kinase buffer, 5 mM MgCl2, 1 mM DTT).

  • Add the test compound (at various concentrations) and the target kinase to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP and the appropriate substrate. The final reaction volume is typically 10 µL.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the reaction and add a detection antibody.

  • Measure the fluorescence signal using a multimode microplate reader (e.g., EnVision®) with excitation at 340 nm and emission at 620 nm and 665 nm.

  • For some kinases, an ADP-Glo assay kit can be used to quantify kinase activity by measuring ADP production.[7]

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Protocol 3: Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.[2][10][13]

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., A549, MCF-7, PC-3).

    • Seed the cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Regulation AKT AKT PI3K->AKT AKT->Proliferation Transcription Regulation STAT3->Proliferation Transcription Regulation Inhibitor This compound EGFR Inhibitor Inhibitor->EGFR EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the point of intervention by this compound inhibitors.

FLT3_CHK1_Signaling_Pathway FLT3 FLT3 Receptor (Mutated in AML) STAT5 STAT5 FLT3->STAT5 Phosphorylation Cascade AKT AKT FLT3->AKT Phosphorylation Cascade ERK ERK FLT3->ERK Phosphorylation Cascade Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation ATR ATR CHK1 CHK1 ATR->CHK1 DNA Damage Signal CellCycle Cell Cycle Arrest & DNA Repair CHK1->CellCycle Inhibitor Dual FLT3/CHK1 Inhibitor (e.g., Compound 30) Inhibitor->FLT3 Inhibitor->CHK1 Synthesis_Workflow Start Ethyl 4,4,4-trifluoroacetoacetate Intermediate1 2-hydroxy-4- (trifluoromethyl)pyrimidine Start->Intermediate1 Cyclocondensation with Urea Intermediate2 2,4-dichloro-5- (trifluoromethyl)pyrimidine Intermediate1->Intermediate2 Chlorination (POCl3) Intermediate3 Substituted This compound Intermediate2->Intermediate3 Nucleophilic Substitution (Amine) Final Purified Target Compound Intermediate3->Final Purification Cell_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Compounds (Serial Dilutions) B->C D Incubate (e.g., 48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Values H->I

References

Application Notes and Protocols for N-Arylation of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of pyrimidines is a cornerstone of modern medicinal chemistry and materials science. The resulting N-aryl pyrimidine scaffold is a privileged structure found in numerous biologically active compounds, including kinase inhibitors like Imatinib, which underscores its importance in drug discovery.[1][2][3] This document provides detailed experimental protocols and comparative data for the most effective and widely used methods for constructing these crucial C-N bonds, including the Palladium-catalyzed Buchwald-Hartwig amination, the classic Copper-catalyzed Ullmann condensation, and modern Microwave-assisted techniques.

Core Methodologies

The synthesis of N-aryl pyrimidines can be approached through several robust methods. The choice of method often depends on substrate scope, functional group tolerance, desired reaction time, and available equipment.

  • Palladium-Catalyzed Buchwald-Hartwig Amination : This is a highly versatile and widely adopted method for C-N cross-coupling.[4][5] It utilizes a palladium catalyst with specialized phosphine ligands to couple an amine with an aryl halide or pseudohalide.[4][6] The choice of ligand is critical and can be tuned to accommodate a wide range of substrates, including sterically hindered ones.[5][7]

  • Copper-Catalyzed N-Arylation (Ullmann Condensation) : As the classical method for C-N bond formation, the Ullmann reaction (and its variant, the Goldberg reaction) typically involves coupling an amine with an aryl halide using a copper catalyst.[8][9] While traditional protocols required harsh conditions, modern advancements have introduced soluble copper catalysts and ligands that allow for milder reaction temperatures.[8][10]

  • Microwave-Assisted N-Arylation : The application of microwave irradiation offers a significant advantage by dramatically reducing reaction times and often improving yields.[11][12] This high-efficiency method can be applied to both palladium and copper-catalyzed systems and is particularly valuable for high-throughput synthesis and library generation.[11][12][13]

Data Presentation: Comparative Analysis

The following tables summarize reaction conditions and yields for various N-arylation methods applied to pyrimidine substrates.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Pyrimidines
EntryPyrimidine SubstrateAryl HalideCatalyst / LigandBaseSolventTemp. (°C) & TimeYield (%)Reference
12-Amino-4-(pyridin-3-yl)pyrimidine1-Bromo-4-methoxybenzenePdCl₂(PPh₃)₂ / XantphosNaOt-BuTolueneReflux82[1][3]
22-Amino-4-(pyridin-3-yl)pyrimidine1-Bromo-2,4-dimethylbenzenePdCl₂(PPh₃)₂ / XantphosNaOt-BuTolueneReflux35[1]
32-Amino-4-(6-phenylpyridin-3-yl)pyrimidine4-Bromo-N,N-diphenylanilinePdCl₂(PPh₃)₂ / XantphosNaOt-BuTolueneReflux27[1][3]
42,5-Dichloro-4,6-pyrimidinediamineAniline (Generic)Pd₂(dba)₃ / XPhos (Generic)NaOt-BuToluene100 °CMono-aminated product[4]
52'-Deoxyguanosineo-IodonitroarenesPd₂(dba)₃ / XantphosEt₄NFDMSON/AEfficient Coupling[14]
Table 2: Copper-Catalyzed N-Arylation of Pyrimidines and Related Heterocycles
EntryN-HeterocycleArylating AgentCatalyst / LigandBaseSolventTemp. (°C) & TimeYield (%)Reference
1PyrroleIodobenzeneCuI / Ligand-FreeK₂CO₃DMSON/AGood[15]
2IndazoleSubstituted Aryl BromidesCuI / Ligand-FreeN/AN/AN/AGood[15]
32,4-dichloro-7H-pyrrolo[2,3-d]pyrimidinePhenylboronic AcidCu(OAc)₂ / Ligand-FreeEt₃NCH₂Cl₂RT, 4h70[16]
42,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine4-Methoxyphenylboronic AcidCu(OAc)₂ / Ligand-FreeEt₃NCH₂Cl₂RT, 4h65[16]
5PyrroleIodobenzeneCuO on Acetylene BlackKOtBuToluene180 °C, 18h92[17]
Table 3: Microwave-Assisted N-Arylation of Pyrimidines
EntryPyrimidine SubstrateAmineCatalyst / BaseSolventPower (W) & Temp. (°C)TimeYield (%)Reference
14-Chloro-pyrido[2,3-d]pyrimidineAnilineBase presentTHF130 W, 100 °CN/AExcellent[13]
24-Thiol-pyrido[2,3-d]pyrimidineAnilineBase-freeTHF130 W, 100 °CN/AExcellent[11][13]
36-Methylisocytosineα-BromoacetophenonesN/AN/AN/A, 160 °C20 minHigh[12]
43-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-oneArylboronic AcidsXPhosPdG2 / XPhosN/AN/A, 135 °C40 min67-89

Experimental Protocols & Visualizations

General Experimental Workflow

A typical N-arylation experiment follows a standardized workflow from setup to analysis.

G General Workflow for N-Arylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Isolation & Analysis reagents Weigh Reagents: - Pyrimidine - Aryl Halide - Catalyst & Ligand - Base setup Assemble Glassware Under Inert Atmosphere (N₂ or Ar) reagents->setup solvent Prepare Anhydrous Solvent solvent->setup addition Add Reagents & Solvent to Flask setup->addition heating Heat to Desired Temperature with Stirring addition->heating monitoring Monitor Progress (TLC, GC/MS, LC/MS) heating->monitoring workup Reaction Quench & Aqueous Work-up monitoring->workup Upon Completion purify Purify Crude Product (Column Chromatography) workup->purify char Characterize Product (NMR, MS, etc.) purify->char G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex L₂(Ar)Pd(II)-X pd0->oa_complex Oxidative Addition amido_complex L₂(Ar)Pd(II)-NR¹R² oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product center amine HNR¹R² arx Ar-X base Base G Method Selection Guide start Start: N-Arylation of Pyrimidine q1 Need for High Speed & Throughput? start->q1 q2 Broad Substrate Scope & Functional Group Tolerance? q1->q2 No res1 Microwave-Assisted N-Arylation q1->res1 Yes q3 Cost-Sensitive & Classic Protocol Acceptable? q2->q3 No res2 Buchwald-Hartwig Amination q2->res2 Yes q3->res2 No res3 Ullmann/Goldberg Condensation q3->res3 Yes

References

Multi-Step Synthesis of Bioactive Pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis and biological evaluation of bioactive pyrimidine derivatives. Pyrimidine and its fused heterocyclic derivatives are a pivotal class of compounds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide will cover synthetic methodologies, experimental protocols for biological assays, and data interpretation.

I. Synthetic Schemes and Methodologies

The synthesis of bioactive pyrimidine derivatives often involves multi-step reactions, starting from readily available precursors. Below are representative synthetic schemes for pyrimidine derivatives with demonstrated anticancer, anti-inflammatory, and antimicrobial activities.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors (Anticancer)

A recently developed multi-step synthesis of novel pyrido[2,3-d]pyrimidine derivatives has shown potent inhibitory activity against PIM-1 kinase, a crucial target in cancer therapy.[4] The synthesis commences with the cyclization of an N-cyclohexyl derivative with cyanoacetamide to form a nicotinamide intermediate. This intermediate then undergoes acylation and subsequent intramolecular heterocyclization to yield the final pyrido[2,3-d]pyrimidine scaffold.[4]

Representative Synthesis:

The synthesis of 5-(4-chlorophenyl)-8-cyclohexyl-2-(methylthio)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile, a potent PIM-1 kinase inhibitor, is a key example.[4] The process starts with the formation of a key pyridone intermediate, which is then reacted with carbon disulfide in the presence of potassium hydroxide, followed by methylation to introduce the methylthio group.[4]

Synthesis of Fused Pyrimidine Derivatives as Anti-inflammatory Agents

The synthesis of pyrimidine derivatives with anti-inflammatory properties often involves the construction of fused ring systems. One approach involves the reaction of 6-amino-2-thioxo-1H-pyrimidine-4-one with various reagents to generate bicyclic and tricyclic pyrimidine derivatives.[1] For instance, reaction with aromatic amines and formalin leads to the formation of pyrimido[4,5-d]pyrimidine-4-ones.[1]

Representative Synthesis:

A mixture of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one in methanol and acetic acid is heated, followed by the dropwise addition of an aromatic amine and formalin.[1] The resulting product is then filtered and dried to yield the desired pyrimido[4,5-d]pyrimidine derivative.[1]

Synthesis of Pyrimidine Derivatives with Antimicrobial Activity

A common strategy for synthesizing antimicrobial pyrimidine derivatives involves the cyclization of chalcones with thiourea or urea.[5][6] Chalcones, which are α,β-unsaturated ketones, can be readily prepared by the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.

Representative Synthesis:

Substituted chalcones are synthesized by reacting an appropriate aromatic aldehyde and acetophenone in the presence of a base. The resulting chalcone is then refluxed with thiosemicarbazide and alcoholic sodium hydroxide to yield 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivatives.[5]

II. Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This model is widely used to evaluate the anti-inflammatory activity of new compounds.[8][9]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test pyrimidine derivatives orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a standard group should receive a known anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized pyrimidine derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Data Presentation

Quantitative data from the synthesis and biological evaluations should be summarized in tables for clear comparison.

Table 1: Synthesis and Characterization Data for Representative Pyrimidine Derivatives

Compound IDSynthetic RouteStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
PD-AC1 Pyrido[2,3-d]pyrimidine SynthesisN-cyclohexyl derivative, cyanoacetamide, 4-chlorobenzaldehydeMulti-step, reflux, chromatographic purification56278-280[Provide Key Peaks]
PD-AI1 Fused Pyrimidine Synthesis6-amino-2-thioxo-1H-pyrimidine-4-one, p-toluidine, formalinMethanol, acetic acid, 40°C75>300[Provide Key Peaks]
PD-AM1 Thiazolopyrimidine SynthesisSubstituted chalcone, thiosemicarbazideEthanolic NaOH, reflux82190-192[Provide Key Peaks]

Table 2: Biological Activity Data for Representative Pyrimidine Derivatives

Compound IDBiological ActivityAssayTest Organism/Cell LineIC₅₀ / MIC (µM)Positive ControlIC₅₀ / MIC of Control (µM)
PD-AC1 AnticancerMTT AssayMCF-7 (Breast Cancer)0.57[4]Doxorubicin~0.1
PD-AC1 AnticancerMTT AssayHepG2 (Liver Cancer)1.13[4]Doxorubicin~0.2
PD-AI1 Anti-inflammatoryCarrageenan-induced paw edemaWistar Rats- (Edema Inhibition %)Indomethacin- (Edema Inhibition %)
PD-AM1 AntimicrobialBroth MicrodilutionStaphylococcus aureus12.5Ciprofloxacin~0.5
PD-AM1 AntimicrobialBroth MicrodilutionEscherichia coli25Ciprofloxacin~1

IV. Mandatory Visualizations

Experimental Workflow: Multi-Step Synthesis of a Bioactive Pyrimidine Derivative

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Purification and Characterization A Aromatic Aldehyde C Claisen-Schmidt Condensation (Base Catalyst) A->C B Acetophenone B->C D Chalcone Intermediate C->D F Cyclization (Reflux) D->F E Thiourea E->F G Crude Pyrimidine Derivative F->G H Recrystallization/ Chromatography G->H I Pure Bioactive Pyrimidine Derivative H->I J Spectroscopic Analysis (NMR, MS, IR) I->J

Caption: A generalized workflow for the multi-step synthesis of a bioactive pyrimidine derivative.

Signaling Pathway: PIM-1 Kinase Signaling Pathway in Cancer

G Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activates STAT STAT3/5 JAK->STAT Phosphorylates PIM1_gene PIM-1 Gene STAT->PIM1_gene Induces Transcription PIM1_protein PIM-1 Kinase PIM1_gene->PIM1_protein Translation Apoptosis_Inhibitors Apoptosis Inhibitors (e.g., Bad, p21) PIM1_protein->Apoptosis_Inhibitors Phosphorylates & Inactivates Cell_Cycle_Regulators Cell Cycle Regulators (e.g., Cdc25A) PIM1_protein->Cell_Cycle_Regulators Phosphorylates & Activates Pyrimidine_Derivative Bioactive Pyrimidine Derivative (Inhibitor) Pyrimidine_Derivative->PIM1_protein Inhibits Apoptosis Apoptosis Apoptosis_Inhibitors->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Cell_Cycle_Regulators->Proliferation Promotes

Caption: The PIM-1 kinase signaling pathway and the inhibitory action of a bioactive pyrimidine derivative.

References

Application Notes and Protocols for the Functionalization of 5-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 5-(trifluoromethyl)pyrimidine. The strategic incorporation of a trifluoromethyl (-CF3) group into the pyrimidine scaffold is of significant interest in medicinal chemistry, as it can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] These protocols cover key synthetic strategies including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and multi-step synthetic sequences.

Nucleophilic Aromatic Substitution (SNAr)

The this compound system is highly activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the -CF3 group. This allows for the displacement of leaving groups, typically halides (e.g., Cl), at positions C2, C4, and C6 by a variety of nucleophiles.[3][4][5] The reaction generally proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.[3][4]

General Workflow for SNAr Reactions

A common strategy involves the synthesis of a chlorinated pyrimidine precursor, which is then subjected to substitution by various nucleophiles.[2]

G start Ethyl Trifluoroacetoacetate ring_closure Ring Closure (e.g., with Urea) start->ring_closure intermediate1 2-Hydroxy-4-(trifluoromethyl)pyrimidine ring_closure->intermediate1 chlorination Chlorination (e.g., POCl3) intermediate1->chlorination intermediate2 2-Chloro-4-(trifluoromethyl)pyrimidine or 2,4-Dichloro-5-(trifluoromethyl)pyrimidine chlorination->intermediate2 snar Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Phenols, Thiols) intermediate2->snar final_product Functionalized this compound Derivatives snar->final_product G cluster_0 Suzuki Coupling Workflow setup Combine Halopyrimidine, Boronic Acid, Pd Catalyst, Base inert Evacuate & Backfill with Inert Gas setup->inert solvent Add Degassed Solvent inert->solvent react Heat Reaction (e.g., 95 °C, 8-16h) solvent->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Coupled Product purify->product G reagents Carboxylic Acid (R-COOH) EDCI / DMAP DCM activation Carboxylic Acid Activation reagents->activation reaction Amide Bond Formation activation->reaction amine Amino-pyrimidine (Pyr-NH2) amine->reaction product Amide Product (Pyr-NH-CO-R) reaction->product

References

Application Notes and Protocols for the Purification of 5-(Trtrifluoromethyl)pyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)pyrimidine derivatives are a critical class of heterocyclic compounds in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group often enhances biological activity, metabolic stability, and bioavailability. Achieving high purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. These application notes provide detailed protocols and comparative data for the most common and effective techniques for purifying this compound products.

Common Purification Techniques

The primary methods for the purification of this compound products include:

  • Recrystallization: A cost-effective method for purifying solid compounds.

  • Flash Column Chromatography: A rapid and widely used preparative technique for separating compounds based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for purifying complex mixtures.

  • Solid-Phase Extraction (SPE): A versatile method for sample cleanup and purification.

The choice of purification technique depends on the physicochemical properties of the target compound, the nature of the impurities, and the desired scale of purification.

Data Presentation: Comparison of Purification Techniques

The following tables summarize quantitative data for the purification of various this compound derivatives using different techniques.

Table 1: Purification of this compound Derivatives by Column Chromatography

CompoundStationary PhaseEluent SystemYield (%)Purity (%)Reference
5-Bromo-2-(trifluoromethyl)pyrimidineSilica GelNot Specified76.695.71 (HPLC)[1]
Series of this compound Derivatives (5a-5v)Silica GelPetroleum Ether : Ethyl Acetate (15:1 to 8:1)Not SpecifiedNot Specified[2]
Series of Novel Trifluoromethyl Pyrimidine Derivatives (5a-5w)Silica GelEthyl Acetate / Petroleum Ether (10:1)20.2 - 60.8Not Specified[3][4]
N-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5a)Silica GelNot Specified53.4Not Specified[3][4]
2-Phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-oneSilica Gel15% Ethyl Acetate in Hexane39Not Specified
2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-oneSilica Gel50% Ethyl Acetate in Hexane22Not Specified

Table 2: Purification of this compound Derivatives by Recrystallization

CompoundRecrystallization SolventYield (%)Reference
7-chloro-3-ethyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneGlacial Acetic Acid60[5]
7-(methylamino)-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneButan-1-ol65[5]
7-chloro-(4-fluoropheny)-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneGlacial Acetic Acid72[5]
Pyrimidine-2-carboximidamideDiethyl Ether-Pentane72[6]

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid this compound compounds.

1. Solvent Selection:

  • The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.

  • Commonly used solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[7]

  • Test the solubility of a small amount of the crude product in various solvents to determine the optimal one.

2. Dissolution:

  • Place the crude this compound product in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring.

  • Continue adding small portions of the hot solvent until the compound completely dissolves.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[7]

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

5. Crystal Collection and Washing:

  • Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

6. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid purification method that separates compounds based on their differential adsorption to a stationary phase.

1. Stationary Phase and Solvent System Selection:

  • Silica gel is the most common stationary phase for the purification of this compound derivatives.

  • Determine an appropriate solvent system (eluent) using thin-layer chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

  • Common solvent systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.

2. Column Packing:

  • Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Ensure the silica bed is compact and level to prevent channeling.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

  • Dry Loading: For compounds with low solubility in the eluent, pre-adsorb the crude product onto a small amount of silica gel. Evaporate the solvent and apply the resulting dry powder to the top of the column.

4. Elution:

  • Elute the column with the chosen solvent system, applying positive pressure (e.g., with compressed air or a pump) to achieve a steady flow rate.

  • Collect fractions sequentially and monitor the composition of each fraction by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent by rotary evaporation to yield the purified this compound derivative.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers high resolution for the purification of complex mixtures or for isolating high-purity compounds.

1. Method Development:

  • Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities.

  • Common stationary phases include C18 for reversed-phase chromatography.

  • A typical mobile phase for reversed-phase HPLC consists of a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

2. Scale-Up:

  • Scale up the analytical method to a preparative column with the same stationary phase.

  • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

3. Sample Preparation:

  • Dissolve the partially purified this compound product in the mobile phase or a compatible solvent.

  • Filter the sample solution to remove any particulate matter.

4. Purification:

  • Inject the sample onto the preparative HPLC system.

  • Run the separation method and monitor the elution of compounds using a detector (e.g., UV).

5. Fraction Collection:

  • Collect the fractions corresponding to the peak of the target compound using a fraction collector.

6. Purity Analysis and Product Isolation:

  • Analyze the purity of the collected fractions using the analytical HPLC method.

  • Combine the pure fractions and remove the mobile phase by rotary evaporation or lyophilization to obtain the final purified product.

Protocol 4: Solid-Phase Extraction (SPE)

SPE is a useful technique for sample cleanup, removing major impurities, and concentrating the target compound before a final purification step.

1. Cartridge Selection:

  • Choose an SPE cartridge with a sorbent that has a high affinity for either the target compound or the impurities. Common sorbents include reversed-phase (e.g., C18), normal-phase (e.g., silica), and ion-exchange materials.

2. Conditioning:

  • Activate the sorbent by passing a suitable solvent through the SPE cartridge. For reversed-phase cartridges, this typically involves methanol followed by water.

3. Sample Loading:

  • Dissolve the sample in an appropriate solvent and load it onto the conditioned cartridge.

4. Washing:

  • Wash the cartridge with a solvent that elutes the impurities while retaining the target this compound compound on the sorbent.

5. Elution:

  • Elute the purified compound from the cartridge using a stronger solvent that disrupts the interaction between the compound and the sorbent.

6. Solvent Evaporation:

  • Remove the solvent from the collected eluate to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_solid Crude Solid Product dissolution Dissolve in Minimal Hot Solvent crude_solid->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization dissolution->cooling hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the purification of solid this compound products by recrystallization.

flash_chromatography_workflow cluster_flash_chromatography Flash Chromatography Workflow crude_mixture Crude Reaction Mixture sample_loading Sample Loading (Wet or Dry) crude_mixture->sample_loading elution Elution with Solvent System sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Combine Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation purified_product Purified Product evaporation->purified_product

Caption: General workflow for the purification of this compound products using flash column chromatography.

hplc_workflow cluster_hplc Preparative HPLC Workflow crude_sample Crude or Partially Purified Sample sample_prep Sample Preparation (Dissolve & Filter) crude_sample->sample_prep injection Injection onto Preparative Column sample_prep->injection separation Chromatographic Separation injection->separation fraction_collection Fraction Collection separation->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check pooling Combine Pure Fractions purity_check->pooling solvent_removal Solvent Removal pooling->solvent_removal high_purity_product High-Purity Product solvent_removal->high_purity_product

Caption: Workflow for high-purity isolation of this compound products via preparative HPLC.

References

Application Notes and Protocols for the Scale-Up Synthesis of Trifluoromethylated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated pyrimidines are a critical class of heterocyclic compounds in modern drug discovery and development. The incorporation of a trifluoromethyl (-CF3) group into the pyrimidine scaffold can significantly enhance a molecule's pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins.[1][2] As promising drug candidates advance through the development pipeline, the ability to synthesize these complex molecules on a larger scale becomes paramount. This document provides detailed application notes and protocols addressing the key considerations for the scale-up synthesis of trifluoromethylated pyrimidines, with a focus on process safety, scalability, and purification.

General Scale-Up Considerations

Scaling up chemical syntheses from the laboratory bench to pilot plant or industrial production is a non-linear process.[3][4] Several factors that may be negligible at the lab scale can become critical at a larger scale. For the synthesis of trifluoromethylated pyrimidines, the following aspects require careful consideration:

  • Heat Transfer and Temperature Control: Trifluoromethylation reactions can be highly exothermic. Inefficient heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and potentially causing thermal runaways.[3] Proper reactor design with adequate cooling capacity and controlled addition of reagents are crucial for maintaining optimal reaction temperatures.

  • Mixing Efficiency: Achieving homogeneous mixing in large reaction vessels is more challenging than in a laboratory flask.[3][5] Poor mixing can result in localized high concentrations of reagents, leading to the formation of impurities and reduced yields. The choice of stirrer design and agitation speed must be optimized for the specific reaction and reactor geometry.

  • Reagent Addition: The rate of reagent addition can significantly impact the reaction outcome and safety. A slow, controlled addition is often necessary to manage exotherms and minimize side reactions.

  • Process Safety: A thorough safety assessment is essential before any scale-up. This includes understanding the thermal stability of reactants, intermediates, and products, as well as identifying any potential for hazardous gas evolution or runaway reactions.[6][7] Handling of trifluoromethylating agents and fluorinated intermediates requires specific safety protocols due to their potential toxicity and reactivity.[8]

  • Purification: Purification methods that are practical at the lab scale, such as column chromatography, are often not feasible for large-scale production.[9] Developing robust crystallization or distillation methods for the final product and intermediates is a key aspect of process development.[10][11]

Synthetic Strategies and Scale-Up Protocols

Several synthetic routes to trifluoromethylated pyrimidines have been successfully scaled up. Below are two examples with detailed protocols adapted for larger-scale synthesis.

Protocol 1: Kilogram-Scale Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine

This two-step protocol, adapted from patent literature, describes the synthesis of the versatile intermediate 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which is crucial for the preparation of various pharmaceutical ingredients.[1]

Step 1: Synthesis of 5-(Trifluoromethyl)uracil (5-TFU)

This step involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with urea.

  • Reaction Scheme:

  • Materials and Equipment:

    • Large glass-lined reactor with overhead stirrer, condenser, and temperature probe.

    • Ethyl 4,4,4-trifluoroacetoacetate

    • Urea

    • Acetic acid

    • Deionized water

  • Procedure:

    • Charge the reactor with ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and acetic acid.

    • Begin stirring and add urea (1.2 eq) portion-wise, maintaining the internal temperature below 30 °C.

    • Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 118 °C) and maintain for 8-12 hours. Monitor the reaction progress by HPLC.

    • After completion, cool the reaction mixture to 20-25 °C.

    • The product will precipitate out of the solution. Filter the solid, wash with deionized water, and dry under vacuum at 50-60 °C to afford 5-(trifluoromethyl)uracil.

Step 2: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine

This step involves the chlorination of 5-TFU using phosphorus oxychloride.

  • Reaction Scheme:

  • Materials and Equipment:

    • Reactor suitable for corrosive reagents, equipped with a reflux condenser, scrubber for HCl and POCl3 fumes, and temperature control.

    • 5-(Trifluoromethyl)uracil

    • Phosphorus oxychloride (POCl3)

    • N,N-dimethylaniline (catalyst)

    • Ice water

  • Procedure:

    • Carefully charge the reactor with 5-(trifluoromethyl)uracil (1.0 eq) and phosphorus oxychloride (5.0 eq).

    • Under vigorous stirring, slowly add N,N-dimethylaniline (catalytic amount). A slight exotherm may be observed.

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction by HPLC.

    • After completion, cool the reaction mixture to 20-25 °C.

    • Slowly and carefully quench the reaction mixture by adding it to ice water, ensuring the temperature does not exceed 30 °C.

    • The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum at a temperature not exceeding 40 °C to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

Quantitative Data Comparison (Illustrative)

ParameterLab Scale (10g)Pilot Scale (1kg)
Step 1: 5-TFU
Reaction Time8 hours10 hours
Yield85%82%
Purity (HPLC)>98%>98%
Step 2: Dichloropyrimidine
Reaction Time4 hours5 hours
Yield90%88%
Purity (HPLC)>99%>99%
Protocol 2: Large-Scale Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol

This three-step synthesis, outlined in patent CN111533699A, is designed for industrial production and avoids harsh, low-temperature conditions.[12]

Step 1: Synthesis of Intermediate 1

  • Reaction Scheme:

  • Procedure:

    • In a reactor equipped with a water separator, charge 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate.

    • Heat the mixture to 160-180 °C and maintain for 4-6 hours, collecting the water byproduct.

    • Cool the reaction to room temperature.

    • Add a suitable solvent (e.g., petroleum ether) to form a slurry, and then filter the solid product.

    • Dry the solid to obtain Intermediate 1.

Step 2: Synthesis of Intermediate 2

  • Reaction Scheme:

  • Procedure:

    • React Intermediate 1 with p-toluenesulfonyl chloride at 0 °C.

    • After the reaction is complete, add water and perform a liquid-liquid extraction.

    • Remove the solvent from the organic phase to yield Intermediate 2.

Step 3: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol

  • Reaction Scheme:

  • Procedure:

    • Dissolve Intermediate 2 in a suitable solvent.

    • Add a base (e.g., potassium hydroxide) and stir at room temperature.

    • Upon completion, perform a work-up involving extraction and purification by slurrying in a solvent mixture (e.g., petroleum ether:ethyl acetate) to obtain the final product.[12]

Visualization of Synthetic Workflow

Below are diagrams illustrating the logical flow of the described synthetic protocols.

Workflow for 2,4-dichloro-5-(trifluoromethyl)pyrimidine Synthesis cluster_step1 Step 1: Synthesis of 5-(Trifluoromethyl)uracil cluster_step2 Step 2: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine reagents1 Ethyl 4,4,4-trifluoroacetoacetate + Urea reaction1 Cyclocondensation in Acetic Acid (Reflux) reagents1->reaction1 workup1 Cooling, Filtration, Washing reaction1->workup1 product1 5-(Trifluoromethyl)uracil workup1->product1 reagents2 5-(Trifluoromethyl)uracil + POCl3 product1->reagents2 Intermediate reaction2 Chlorination with N,N-dimethylaniline (Reflux) reagents2->reaction2 workup2 Quenching, Filtration, Washing reaction2->workup2 product2 2,4-dichloro-5-(trifluoromethyl)pyrimidine workup2->product2

Caption: Synthetic workflow for 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

Workflow for 2-(Trifluoromethyl)pyrimidin-5-ol Synthesis reagents_s1 1,3-diamino-2-hydroxypropane + Ethyl trifluoroacetate reaction_s1 Reaction at 160-180°C with water removal reagents_s1->reaction_s1 workup_s1 Cooling, Slurrying, Filtration reaction_s1->workup_s1 intermediate1 Intermediate 1 workup_s1->intermediate1 reagents_s2 Intermediate 1 + p-toluenesulfonyl chloride intermediate1->reagents_s2 reaction_s2 Reaction at 0°C reagents_s2->reaction_s2 workup_s2 Aqueous Work-up and Extraction reaction_s2->workup_s2 intermediate2 Intermediate 2 workup_s2->intermediate2 reagents_s3 Intermediate 2 + Base intermediate2->reagents_s3 reaction_s3 Reaction at Room Temperature reagents_s3->reaction_s3 workup_s3 Extraction and Purification reaction_s3->workup_s3 final_product 2-(Trifluoromethyl)pyrimidin-5-ol workup_s3->final_product

Caption: Synthetic workflow for 2-(Trifluoromethyl)pyrimidin-5-ol.

Conclusion

The successful scale-up synthesis of trifluoromethylated pyrimidines is a critical step in the development of new pharmaceuticals. Careful consideration of reaction conditions, process safety, and purification strategies is essential to ensure a robust, efficient, and safe manufacturing process. The protocols and considerations outlined in this document provide a foundation for researchers and drug development professionals to navigate the challenges of scaling up the synthesis of this important class of molecules.

References

The Trifluoromethylpyrimidine Core: A Versatile Scaffold for Innovations in Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction: The 5-(trifluoromethyl)pyrimidine scaffold has emerged as a privileged building block in modern organic synthesis, largely owing to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group. This electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as valuable leads in the development of novel pharmaceuticals and agrochemicals.[3] These compounds have shown promise as anticancer, antiviral, antifungal, and insecticidal agents.[4][5][6] This document provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols for the synthesis of key derivatives and a summary of their biological activities.

I. Applications in Medicinal Chemistry

The this compound core is a prominent feature in a variety of potent therapeutic agents, particularly in oncology. Its derivatives have been successfully developed as inhibitors of key signaling pathways implicated in cancer progression.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

A series of this compound derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7][8] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation.[7]

A notable example is compound 9u ((E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide), which has demonstrated potent inhibitory activity against EGFR and significant anti-proliferative effects against various cancer cell lines.[7][8]

Biological Activity of EGFR Inhibitor 9u [7][8]

CompoundTargetA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)EGFR Kinase IC50 (µM)
9u EGFR0.353.245.120.091

Further studies have shown that compound 9u can induce apoptosis in A549 cells and cause cell cycle arrest at the G2/M phase, highlighting its potential as a developmental candidate for an antitumor agent.[8]

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Compound9u Compound 9u (5-CF3 Pyrimidine Derivative) Compound9u->EGFR Inhibition

Dual FLT3 and CHK1 Inhibitors

Derivatives of 5-(trifluoromethyl)-2-aminopyrimidine have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[9] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a key therapeutic target.[9]

Compound 30 from this series has shown excellent potency against FLT3 and CHK1, along with strong anti-proliferative activity against the MV4-11 human leukemia cell line.[9] Importantly, this compound also demonstrated efficacy against various drug-resistant FLT3 mutations.[9]

In Vitro Activity of FLT3/CHK1 Inhibitors [9]

CompoundFLT3-D835Y IC50 (nM)CHK1 IC50 (nM)MV4-11 (AML cell line) IC50 (nM)
22 1.81.32.5
29 1.11.02.0
30 1.30.81.8
31 2.11.23.1
32 1.51.12.2

Dual_Inhibition_Workflow cluster_synthesis Synthesis cluster_activity Biological Activity Start 5-(Trifluoromethyl)-2-aminopyrimidine Derivatization Chemical Synthesis Start->Derivatization Compound30 Compound 30 Derivatization->Compound30 FLT3 FLT3 Kinase Compound30->FLT3 Inhibition CHK1 CHK1 Kinase Compound30->CHK1 Inhibition AML Acute Myeloid Leukemia (AML) FLT3->AML Promotes CHK1->AML Promotes

II. Applications in Agrochemicals

The this compound moiety is also a key component in the development of novel agrochemicals, exhibiting significant antifungal and antiviral properties.[5][6]

Antifungal and Antiviral Agents

A series of novel trifluoromethyl pyrimidine derivatives have been synthesized and evaluated for their activity against a range of plant pathogens.[5] For instance, compound 5m demonstrated superior antiviral activity against the Tobacco Mosaic Virus (TMV) compared to the commercial agent Ningnanmycin.[5] Microscale thermophoresis experiments confirmed a strong interaction between compound 5m and the TMV coat protein (TMV-CP).[5]

Furthermore, several compounds in this series displayed potent antifungal activity. Compounds 5i and 5t were highly effective against Colletotrichum truncatum, while compound 5u showed excellent activity against Rhizoctonia solani.[5]

Antiviral and Antifungal Activity of this compound Derivatives [5]

CompoundActivityTarget OrganismInhibition Rate (%) / EC50 (µg/mL)
5j Curative (Antiviral)TMV76.3%
5m Protection (Antiviral)TMV65.5% / 103.4 µg/mL
Ningnanmycin Curative (Antiviral)TMV54.0%
Ningnanmycin Protection (Antiviral)TMV58.6%
5i AntifungalColletotrichum truncatum73.2%
5t AntifungalColletotrichum truncatum71.0%
Azoxystrobin AntifungalColletotrichum truncatum72.5%
5u AntifungalRhizoctonia solani88.6%
Azoxystrobin AntifungalRhizoctonia solani78.4%

III. Experimental Protocols

The following protocols are based on published literature and provide a general framework for the synthesis of various this compound derivatives.[4][8][9]

Protocol 1: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide (Intermediate 6 for EGFR inhibitors)[8]

Protocol1_Workflow Reactants 2,4-dichloro-5-trifluoromethylpyrimidine + 3-amino-thiophene-2-carboxylic acid methylamide Conditions Sodium Hydride (NaH) DMF, 0 °C to rt Overnight Reactants->Conditions Workup Aqueous Workup Extraction with EtOAc Conditions->Workup Purification Column Chromatography Workup->Purification Product Intermediate 6 Purification->Product

Materials:

  • 2,4-dichloro-5-trifluoromethylpyrimidine

  • 3-amino-thiophene-2-carboxylic acid methylamide (compound 5)

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloro-5-trifluoromethylpyrimidine (5 mmol) and 3-amino-thiophene-2-carboxylic acid methylamide (5.5 mmol) in DMF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (25 mmol) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding water (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired intermediate.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[10][11]

This protocol describes a general method for the arylation of brominated pyrimidine derivatives.

Materials:

  • Brominated this compound derivative (e.g., 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., XPhosPdG2)

  • Ligand (e.g., XPhos)

  • Base (e.g., K2CO3)

  • Solvent (e.g., aqueous ethanol)

Procedure:

  • To a microwave vial, add the brominated pyrimidine derivative (1 equivalent), arylboronic acid (1.5 equivalents), palladium catalyst (e.g., 2.5 mol%), ligand (e.g., 5 mol%), and base (e.g., 2 equivalents).

  • Add the solvent (e.g., ethanol/water mixture).

  • Seal the vial and heat the reaction mixture in a microwave reactor under the optimized conditions (time and temperature will vary depending on the specific substrates).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired coupled product.

Protocol 3: Synthesis of 7-chloro-3-substituted-5-(trifluoromethyl)[7][12]thiazolo[4,5-d]pyrimidine-2(3H)-thiones (Anticancer Agents)[4]

Materials:

  • 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[7][10]thiazolo[4,5-d]pyrimidin-7(6H)-one

  • Phosphorus oxychloride (POCl3)

  • N,N-dimethylaniline

Procedure:

  • A mixture of the starting 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[7][10]thiazolo[4,5-d]pyrimidin-7(6H)-one (1 equivalent), phosphorus oxychloride (10 equivalents), and N,N-dimethylaniline (1 drop) is heated under reflux for 2 hours.

  • After cooling, the reaction mixture is carefully poured into 200 mL of ice-water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is recrystallized from glacial acetic acid to yield the pure 7-chloro derivative.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. Reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols for Monitoring Pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring the progress of pyrimidine synthesis reactions, a crucial aspect of pharmaceutical and chemical research. The selection of an appropriate analytical method is contingent upon the specific characteristics of the reactants and products, the reaction solvent, and the instrumentation available. This document outlines several common and effective techniques, including chromatographic and spectroscopic methods, complete with experimental protocols and data presentation guidelines.

Chromatographic Methods

Chromatographic techniques are powerful for separating and quantifying components of a reaction mixture, providing clear insights into reaction conversion and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a quantitative method ideal for monitoring the progress of pyrimidine synthesis by separating reactants, intermediates, and products.[1] It offers high reproducibility and can be coupled with various detectors for enhanced specificity.[1]

Application Note:

HPLC is particularly useful for reactions in solution. By tracking the decrease in the peak area of the starting material and the increase in the peak area of the desired product, one can accurately determine the reaction kinetics and endpoint. The choice of column and mobile phase is critical and depends on the polarity of the pyrimidine derivatives being analyzed.[2] Reversed-phase columns, such as C8 and C18, are commonly used.[2]

Experimental Protocol:

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture at specific time intervals.

    • If necessary, quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the sample with a suitable solvent, which is often the mobile phase.[1]

    • Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter.[1]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is typically sufficient.[3]

    • Column: Ascentis® Si, 10 cm × 2.1 mm I.D., 5 µm particles or equivalent C18 column.[2]

    • Mobile Phase: A mixture of a buffer (e.g., 200 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile). A common mobile phase is a mixture of 50 mM acetate buffer (pH 4.0 ± 0.1) with 3% methanol.[4]

    • Flow Rate: Typically 0.2 - 1.0 mL/min.[1]

    • Column Temperature: Maintained at a constant temperature, for instance, 35 °C.

    • Detector: UV detector set at a wavelength where the pyrimidine compounds have strong absorbance, commonly around 254 nm or 270 nm.[1]

    • Injection Volume: 1-5 µL.[5]

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and products by comparing their retention times with those of pure standards.[1]

    • Quantify the concentration of each component by integrating the peak areas.

    • Calculate the percentage conversion of the starting material and the yield of the product.

Data Presentation:

Time (min)Starting Material Peak AreaProduct Peak Area% Conversion
01,250,00000%
30875,000350,00030%
60500,000700,00060%
120125,0001,100,00090%
240< 10,0001,230,000>99%

Note: The data in this table is illustrative and will vary depending on the specific reaction.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for confirming the molecular weight of products and byproducts, providing a high degree of confidence in reaction monitoring.[1]

Application Note:

LC-MS is particularly advantageous when dealing with complex reaction mixtures containing multiple components or when identifying unknown impurities or byproducts. The high sensitivity of MS allows for the detection of trace components that might be missed by UV detectors.[6]

Experimental Protocol:

  • Sample Preparation:

    • Follow the same sample preparation procedure as for HPLC. For biological samples, a protein precipitation step (e.g., with methanol) may be necessary.[3]

  • Instrumentation and Conditions:

    • LC-MS System: A UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) is commonly used.[3][7]

    • Column: ACQUITY UPLC™ HSS T3 column (1.8 µm, 2.1 mm × 100 mm) or equivalent.[5]

    • Mobile Phase: A gradient elution is often employed. For example:

      • Eluent A: Ultrapure water with 0.4% formic acid.[7]

      • Eluent B: Methanol/water (50/50) with 0.4% formic acid.[7]

    • Flow Rate: 0.2 - 0.3 mL/min.[5][7]

    • Column Temperature: 25-40 °C.[5][7]

    • Mass Spectrometer Settings:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.[8]

      • Capillary Voltage: 2.5 - 3.75 kV.[5][7]

      • Desolvation Temperature: 300 - 650 °C.[3][7]

      • Data Acquisition: Full scan mode to identify all ions or Multiple Reaction Monitoring (MRM) for targeted quantification.[5]

  • Data Analysis:

    • Extract ion chromatograms for the m/z values of the starting material, expected product, and any potential byproducts.

    • Confirm the identity of each peak by its mass spectrum.

    • Quantify the components using the peak areas from the extracted ion chromatograms.

Data Presentation:

AnalyteRetention Time (min)[M+H]⁺ (m/z)Peak Area
Starting Material2.5150.15.2 x 10⁶
Product4.8250.28.9 x 10⁷
Byproduct5.1266.21.1 x 10⁵

Note: The data in this table is illustrative and will vary depending on the specific reaction.

Experimental_Workflow_LC_MS cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Quenching Quenching (if needed) ReactionMixture->Quenching Dilution Dilution Quenching->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: General workflow for LC-MS analysis of pyrimidine reactions.

Spectroscopic Methods

Spectroscopic techniques provide information about the chemical structure and concentration of molecules in a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information about reactants, intermediates, and products in real-time.[1] Both ¹H and ¹³C NMR can be utilized, with ¹H NMR being faster for monitoring reaction kinetics.[8]

Application Note:

In-situ NMR is particularly useful for identifying transient intermediates that may not be observable by other methods. It allows for a deeper mechanistic understanding of the reaction.[9][10] Real-time 2D NMR techniques can provide even more detailed structural and dynamic insights.[9][10]

Experimental Protocol:

  • Sample Preparation:

    • The reaction is typically carried out directly in an NMR tube using a deuterated solvent.

    • Ensure the concentration of the reactants is high enough for detection but low enough to avoid solubility issues.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A series of ¹H NMR spectra are acquired at regular time intervals.[11]

    • Parameters:

      • Pulse Sequence: A standard single-pulse experiment.

      • Relaxation Delay: 1-5 seconds.[8]

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio in a short amount of time.

  • Data Analysis:

    • Identify characteristic signals for the starting material and product.

    • Integrate the signals corresponding to specific protons in the starting material and product.

    • The ratio of the integrals provides a direct measure of the relative concentrations and thus the reaction conversion.

Data Presentation:

Time (min)Integral (Starting Material Proton)Integral (Product Proton)% Conversion
01.000.000%
300.720.2828%
600.450.5555%
1200.110.8989%
240< 0.010.99>99%

Note: The data in this table is illustrative and will vary depending on the specific reaction.

NMR_Monitoring_Workflow Start Prepare Reaction in NMR Tube (Deuterated Solvent) Acquire_Spectra Acquire Time-Resolved NMR Spectra Start->Acquire_Spectra Process_Spectra Process Spectra (Phasing, Baseline Correction) Acquire_Spectra->Process_Spectra Analyze_Spectra Analyze Spectra (Peak Identification, Integration) Process_Spectra->Analyze_Spectra Determine_Kinetics Determine Reaction Kinetics and Conversion Analyze_Spectra->Determine_Kinetics

Caption: Workflow for in-situ NMR reaction monitoring.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for monitoring reactions where there is a significant change in the UV-Vis absorbance spectrum between the reactants and products.[8]

Application Note:

This method is most effective when the pyrimidine product has a unique chromophore that absorbs at a different wavelength (λmax) than the starting materials.[8] It is a cost-effective technique for determining reaction kinetics.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the starting material in a UV-transparent solvent (e.g., water, ethanol, methanol).[8]

    • At various time points, withdraw an aliquot of the reaction mixture and dilute it to a concentration that falls within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).[8]

  • Instrumentation and Data Acquisition:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.[8]

    • Measurement: Scan the UV-Vis spectrum (e.g., from 200-400 nm) to identify the λmax of the product.[12] Monitor the absorbance at this λmax over time.

  • Data Analysis:

    • Use the Beer-Lambert law (A = εbc) to relate absorbance to the concentration of the product.

    • Plot absorbance vs. time to determine the reaction rate.

Data Presentation:

Time (min)Absorbance at λmax (Product)Concentration (µg/mL)
00.0100.5
300.25012.5
600.48024.0
1200.85042.5
2400.98049.0

Note: The data in this table is illustrative and will vary depending on the specific reaction and the molar absorptivity of the product.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative, and cost-effective method for initial reaction screening and monitoring the disappearance of starting materials and the appearance of products.[1]

Application Note:

TLC is excellent for quickly assessing if a reaction is proceeding. It is particularly useful for reactions with significant polarity differences between reactants and products.[1] Although primarily qualitative, it can give a semi-quantitative estimation of the reaction progress.

Experimental Protocol:

  • Plate Preparation:

    • Using a pencil, gently draw a starting line about 1 cm from the bottom of a TLC plate.[1]

  • Spotting:

    • Dissolve a small amount of the reaction mixture in a volatile solvent.

    • Using a capillary tube, spot the solution onto the starting line. Also spot the starting material as a reference.

  • Development:

    • Place the TLC plate in a developing chamber containing a suitable mobile phase (a mixture of solvents of varying polarity). Ensure the solvent level is below the starting line.[1]

    • Cover the chamber and allow the solvent to ascend the plate.[1]

  • Visualization:

    • Once the solvent front is near the top of the plate, remove the plate and mark the solvent front.[1]

    • Visualize the spots under a UV lamp or by using a staining agent (e.g., iodine vapor, potassium permanganate).[1]

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).[1]

    • The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[1]

TLC_Analysis_Workflow Start Prepare and Spot TLC Plate Develop Develop Plate in Chamber Start->Develop Visualize Visualize Spots (UV/Stain) Develop->Visualize Analyze Analyze Rf Values and Progress Visualize->Analyze

Caption: Workflow for TLC analysis of a pyrimidine reaction.

References

Troubleshooting & Optimization

Technical Support Center: 5-(Trifluoromethyl)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(trifluoromethyl)pyrimidine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and the chosen synthetic route. Here are some common causes and solutions:

  • Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1][2][3] Extending the reaction time or moderately increasing the temperature might be necessary.[2]

  • Suboptimal Temperature: Temperature is a critical parameter. Higher temperatures can sometimes lead to the formation of side products or degradation.[2] It is crucial to carefully control the reaction temperature according to the specific protocol.

  • Reagent Purity and Stoichiometry: Ensure all starting materials, such as ethyl trifluoroacetoacetate and amidine hydrochlorides, are of high purity as impurities can lead to unwanted side reactions.[1] Incorrect molar ratios of reactants can also result in low conversion; therefore, precise measurement is essential.[3]

  • Atmosphere Control: Some reactions in pyrimidine synthesis are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[3]

  • Catalyst Choice and Activity: The choice and amount of catalyst are crucial. For multi-component reactions, screening different catalysts (e.g., Lewis acids like FeCl₃ or ZnCl₂) and optimizing their concentration can improve yields.[1] Ensure that if you are using a reusable catalyst, it is still active.[2]

Q2: I am observing significant side product formation in my reaction. How can I minimize this?

A2: The formation of side products is a common issue that complicates purification and reduces the overall yield.[3] Here are some strategies to minimize them:

  • Control of Reaction Temperature: As mentioned, elevated temperatures can favor the formation of byproducts. Running the reaction at a lower temperature can sometimes reduce the formation of unwanted side products.[2]

  • Order of Reagent Addition: In some cases, the order in which reagents are added can influence the reaction pathway and minimize the formation of side products.

  • Solvent Selection: The polarity of the solvent can significantly affect the reaction rate and selectivity. Experimenting with different solvents may help to favor the desired reaction pathway.[1]

  • Regioselectivity Issues: In the synthesis of substituted pyrimidines, a lack of regioselectivity can lead to the formation of multiple isomers. The use of appropriate protecting or directing groups can enhance the regioselectivity of the reaction.[3]

Q3: The purification of my crude this compound product is proving to be difficult. What can I do?

A3: Purification challenges often arise due to the presence of impurities with similar physicochemical properties to the desired product.[3]

  • Alternative Purification Techniques: If standard column chromatography is ineffective due to similar polarities of the product and impurities, consider alternative methods such as preparative HPLC or crystallization.[3]

  • Solvent System Optimization: For column chromatography, a thorough screening of different solvent systems can help to achieve better separation.

  • Product Instability: The target compound may be unstable on silica gel. In such cases, alternative stationary phases or purification methods that do not involve silica gel should be considered.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic strategies exist. One common approach is a one-pot, multi-component reaction, which avoids the selectivity challenges of direct trifluoromethylation.[4][5] Another established method involves a multi-step synthesis starting from ethyl trifluoroacetoacetate, which undergoes cyclization, chlorination, and subsequent substitution reactions.[6][7][8]

Q2: What kind of yields can I expect from the synthesis of this compound derivatives?

A2: Yields can vary significantly depending on the specific derivative and the synthetic method employed. One-pot multi-component reactions have been reported to yield up to 80%.[5] Multi-step syntheses for more complex derivatives have reported yields ranging from approximately 20% to over 60%.[9] For specific examples, please refer to the data tables below.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a commonly used technique to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product.[2][6] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[3]

Data Presentation

Table 1: Comparison of Yields for Different this compound Derivatives

CompoundSynthetic ApproachKey ReagentsReported Yield
5-Trifluoromethyl pyrimidine derivativesOne-pot, multi-component reactionCF₃SO₂Na, aryl enaminones, aryl amidine hydrochloridesUp to 80%[5]
5a-5v (derivatives)Multi-step synthesisEthyl trifluoroacetoacetate, halohydrocarbons, K₂CO₃Not specified individually[6]
5a-5w (derivatives with amide moiety)Four-step synthesisEthyl trifluoroacetoacetate, aromatic acids, EDCI, DMAP20.2–60.8%[7][9]
2-Phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-oneCyclocondensationEthyl 4,4,4-trifluoro-3-oxobutanoate, benzimidamide hydrochloride39%[10]
2-(Pyridin-3-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-oneCyclocondensationEthyl 4,4,4-trifluoro-3-oxobutanoate, nicotinimidamide hydrochloride26%[10]

Experimental Protocols

Protocol 1: One-Pot, Multi-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives

This method avoids the challenges of direct pyrimidine trifluoromethylation.[4][5]

  • Reaction Setup: In a reaction vessel, combine the aryl enaminone, aryl amidine hydrochloride, and CF₃SO₂Na.

  • Solvent and Catalyst: Add the appropriate solvent and a copper(II) catalyst.

  • Reaction Conditions: Stir the mixture at the specified temperature for the required duration, typically monitored by TLC.

  • Workup and Purification: After the reaction is complete, perform an appropriate workup, which may include extraction and washing. The crude product is then purified, usually by column chromatography.

Protocol 2: Four-Step Synthesis of this compound Derivatives Bearing an Amide Moiety

This is a common multi-step synthesis starting from ethyl trifluoroacetoacetate.[7][8][9]

  • Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine: A mixture of ethyl 4,4,4-trifluoroacetoacetate, urea, and acetic acid is heated at reflux for 8 hours. The resulting solid is filtered, washed, and dried.[8]

  • Step 2: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine: The product from Step 1 is heated at reflux in phosphorus oxychloride (POCl₃) for 4 hours. Excess POCl₃ is removed under reduced pressure, and the residue is poured onto ice water to precipitate the product, which is then filtered, washed, and dried.[8]

  • Step 3: Synthesis of Intermediate 4 (ether linkage): A substituted phenol and potassium carbonate are stirred in N,N-dimethylformamide (DMF). The product from Step 2 is then added, and the mixture is heated to 80°C for 5-8 hours. The product is isolated after workup.[8]

  • Step 4: Amide Formation: The intermediate from Step 3 is reacted with an aromatic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction is stirred at room temperature for 8-16 hours. The final product is purified by column chromatography.[7][8][9]

Visualizations

experimental_workflow cluster_multistep Multi-Step Synthesis start Ethyl Trifluoroacetoacetate + Urea step1 Step 1: Cyclization (Reflux in Acetic Acid) start->step1 intermediate1 2-Hydroxy-4-(trifluoromethyl)pyrimidine step1->intermediate1 step2 Step 2: Chlorination (POCl3, Reflux) intermediate1->step2 intermediate2 2-Chloro-4-(trifluoromethyl)pyrimidine step2->intermediate2 step3 Step 3: Ether Linkage (Substituted Phenol, K2CO3) intermediate2->step3 intermediate3 Intermediate 4 step3->intermediate3 step4 Step 4: Amide Formation (Aromatic Acid, EDCI, DMAP) intermediate3->step4 end_product Final this compound Derivative step4->end_product

Caption: Multi-step synthesis workflow for this compound derivatives.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Reagent Issues (Purity/Stoichiometry) start->cause3 cause4 Atmosphere Sensitivity start->cause4 solution1 Monitor with TLC/HPLC Extend Reaction Time/Temp cause1->solution1 solution2 Optimize Temperature Profile cause2->solution2 solution3 Verify Reagent Purity Ensure Accurate Stoichiometry cause3->solution3 solution4 Use Inert Atmosphere (N2 or Ar) cause4->solution4 end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Overcoming Side Reactions in Pyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine chemistry. This resource is tailored for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis and modification of pyrimidine derivatives.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issues in Primary Pyrimidine Synthesis

Problem: Low yields and complex byproduct mixtures are observed in classic pyrimidine ring syntheses like the Biginelli and Pinner reactions.

Possible Causes & Solutions:

Scenario 1: Biginelli Reaction - Formation of a Yellow, Fluorescent Byproduct

  • Question: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is this byproduct and how can I avoid it?

  • Answer: This common fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired Biginelli pathway.[1]

    Mitigation Strategies:

    • Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce DHP formation.[1]

    • Catalyst Selection: The choice of catalyst can influence the selectivity. Screening different Lewis acids may favor the Biginelli pathway.[1]

    • Order of Addition: Adding the urea last can sometimes minimize its decomposition into ammonia.[1]

Scenario 2: Pinner Reaction - Low Yield and Multiple Byproducts

  • Question: My Pinner synthesis is resulting in a low yield of the desired pyrimidine with a complex mixture of byproducts. What are the common side reactions?

  • Answer: Side reactions in the Pinner synthesis can arise from self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also critical.[1]

    Mitigation Strategies:

    • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.[1]

    • Anhydrous Conditions: The intermediate Pinner salt is highly sensitive to moisture, which can lead to the formation of esters as byproducts. Ensure all reagents and solvents are anhydrous and run the reaction under an inert atmosphere.[2]

    • Temperature Control: Pinner salts can be thermally unstable. Maintaining low temperatures during their formation is crucial to prevent decomposition.[2]

    • Promote Cyclization: If incomplete cyclization is suspected, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]

Quantitative Data Summary for Biginelli Reaction Optimization:

CatalystTemperature (°C)SolventReaction Time (h)Yield of Dihydropyrimidinone (%)Reference
UncatalyzedRefluxEthanol1845[2]
CuCl₂·2H₂ORoom TempEthanol1292[2]
LaCl₃·7H₂O50Acetonitrile495[2]
LiBr60THF688[2]
Yb(OTf)₃Room TempDichloromethane2490[2]

Experimental Protocol: General Procedure for a High-Yield Biginelli Reaction

  • To a solution of the aldehyde (10 mmol) and β-ketoester (10 mmol) in ethanol (30 mL), add urea (15 mmol).

  • Add the catalyst (e.g., CuCl₂·2H₂O, 1 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Experimental Workflow for Troubleshooting Low-Yield Pyrimidine Synthesis

G start Low Yield or Complex Mixture check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_purity->check_conditions optimize_catalyst Optimize Catalyst (Type, Loading) check_conditions->optimize_catalyst optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent purification Purification Strategy optimize_solvent->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography end Pure Product recrystallization->end chromatography->end

Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.

Unwanted Rearrangements and Ring Opening

Problem: The desired pyrimidine isomer is not obtained, or the pyrimidine ring undergoes cleavage.

Possible Causes & Solutions:

  • Question: My reaction is producing an unexpected isomer of the desired substituted pyrimidine. What could be happening?

  • Answer: You may be observing a Dimroth rearrangement , which is an isomerization of N-heterocycles involving the exchange of endocyclic and exocyclic heteroatoms through a ring-opening and ring-closure sequence.[3][4][5] This is common for certain substituted pyrimidines and can be influenced by pH and temperature.[3]

    Mitigation Strategies:

    • pH Control: The Dimroth rearrangement can be catalyzed by both acids and bases.[3] Carefully controlling the pH of your reaction medium can suppress this rearrangement.

    • Temperature Management: The rearrangement is often accelerated by heat.[3] Running the reaction at a lower temperature may prevent the isomerization.

    • Protecting Groups: In some cases, protecting one of the nitrogen atoms can prevent the initial nucleophilic attack that leads to ring opening.

  • Question: I am losing my product due to decomposition, and I suspect the pyrimidine ring is opening. What conditions favor this?

  • Answer: Pyrimidine ring opening can be initiated by nucleophilic attack, often under harsh acidic or basic conditions.[6] The presence of electron-withdrawing groups on the ring can make it more susceptible to cleavage.[6]

    Mitigation Strategies:

    • Milder Conditions: Avoid strong acids or bases and high temperatures during both the reaction and workup.

    • Substituent Effects: Be mindful of the electronic nature of your substituents. Electron-donating groups generally increase the stability of the pyrimidine ring.[6]

Logical Diagram of the Dimroth Rearrangement Mechanism

G start Initial Pyrimidine (e.g., 1-alkyl-2-iminopyrimidine) protonation Protonation or Nucleophilic Attack (H₂O, OH⁻) start->protonation Acid or Base Catalysis ring_opening Ring Opening to Open-Chain Intermediate protonation->ring_opening rotation Bond Rotation ring_opening->rotation ring_closure Ring Closure rotation->ring_closure end Rearranged Pyrimidine (e.g., 2-alkylaminopyrimidine) ring_closure->end

Caption: The general mechanism of the Dimroth rearrangement.

Challenges in Palladium-Catalyzed Cross-Coupling Reactions

Problem: Low yields, homocoupling, or lack of regioselectivity in cross-coupling reactions involving halopyrimidines.

Possible Causes & Solutions:

Scenario 1: Sonogashira Coupling - Formation of Diyne Byproducts

  • Question: My Sonogashira coupling reaction with a terminal alkyne is giving a significant amount of the homocoupled diyne byproduct. How can I prevent this?

  • Answer: This side reaction, known as Glaser coupling, is primarily caused by the copper(I) co-catalyst in the presence of oxygen.[7][8]

    Mitigation Strategies:

    • Inert Atmosphere: Rigorously deoxygenate the reaction mixture and maintain a strict inert atmosphere (nitrogen or argon).[9]

    • Copper-Free Protocols: Employing a copper-free Sonogashira protocol is a direct way to avoid Glaser coupling.[7][9]

    • Reducing Atmosphere: In some cases, using a dilute hydrogen atmosphere can diminish oxidative homocoupling.[8]

Scenario 2: Suzuki-Miyaura Coupling - Lack of Site-Selectivity with Dihalopyrimidines

  • Question: I am trying to perform a mono-arylation on a dihalopyrimidine using a Suzuki-Miyaura coupling, but I am getting a mixture of products. How can I control the regioselectivity?

  • Answer: The regioselectivity is determined by the relative reactivity of the carbon-halogen bonds. The general order of reactivity is I > Br > Cl > F, and for the position on the ring, C4(6) > C2 > C5.[10]

    Mitigation Strategies:

    • Choice of Halogens: Use a dihalopyrimidine with different halogens (e.g., 2-chloro-4-iodopyrimidine) to exploit their inherent reactivity differences.

    • Catalyst and Ligand System: The choice of palladium catalyst and ligand can significantly influence which C-X bond undergoes oxidative addition first. Bulky, electron-rich ligands can enhance selectivity.

    • Reaction Conditions: Carefully controlling the temperature, reaction time, and stoichiometry of the boronic acid can favor mono-substitution.

Scenario 3: Buchwald-Hartwig Amination - Beta-Hydride Elimination

  • Question: My Buchwald-Hartwig amination is giving a hydrodehalogenated arene and an imine as side products. What is causing this?

  • Answer: This is likely due to a competing β-hydride elimination reaction from the amide intermediate, which is an unproductive pathway that competes with the desired reductive elimination.[11]

    Mitigation Strategies:

    • Ligand Choice: The use of bulky, electron-rich phosphine ligands can sterically hinder the conformation required for β-hydride elimination and promote reductive elimination.

    • Base Selection: The choice of base can influence the reaction pathway. Weaker bases may sometimes reduce the rate of this side reaction.

Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling

G start Cross-Coupling Issue (Low Yield, Side Products) check_atmosphere Ensure Inert Atmosphere start->check_atmosphere check_reagents Check Reagent Purity (Halopyrimidine, Coupling Partner) check_atmosphere->check_reagents optimize_catalyst Optimize Catalyst & Ligand check_reagents->optimize_catalyst optimize_base Screen Bases optimize_catalyst->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Adjust Temperature optimize_solvent->optimize_temp end Successful Coupling optimize_temp->end

Caption: A general troubleshooting workflow for Pd-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

  • Q1: How can I avoid N-oxidation of my pyrimidine ring during other reactions?

    • A1: N-oxidation can occur with various oxidizing agents.[12] If your reaction conditions are oxidative, consider protecting the ring nitrogens if they are not the intended reaction site. Alternatively, choose reaction pathways that avoid strong oxidants.

  • Q2: What is the best way to purify my pyrimidine derivative from polar impurities?

    • A2: For highly polar pyrimidine derivatives, traditional reverse-phase chromatography can be challenging due to poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique.[5] It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[5]

  • Q3: How can I control regioselectivity during the halogenation of a substituted pyrimidine?

    • A3: The regioselectivity of electrophilic halogenation on the pyrimidine ring is influenced by the electronic properties of existing substituents.[13] Electron-donating groups are generally ortho-, para-directing, while the pyrimidine nitrogen itself directs to the C5 position.[12] The outcome depends on the interplay of these effects. Using milder halogenating agents like N-halosuccinimides can sometimes provide better control.[14]

  • Q4: My reaction involves a nitrile group on the pyrimidine ring, and it seems to be hydrolyzing. How can I prevent this?

    • A4: Nitrile hydrolysis to carboxylic acids or amides is typically promoted by harsh acidic or basic conditions.[15] To prevent this, use neutral or mildly acidic/basic conditions if possible, and keep reaction times and temperatures to a minimum. Protecting the nitrile group may be an option in multi-step syntheses.

  • Q5: What are common protecting groups for the nitrogen atoms in a pyrimidine ring?

    • A5: The choice of protecting group depends on the subsequent reaction conditions. For protection of exocyclic amino groups, acyl groups like acetyl (Ac) or benzoyl (Bz) are common and are typically removed with a base. For the ring nitrogens in nucleosides, groups like the dimethoxytrityl (DMT) group are often used for the 5'-hydroxyl, which also protects the nearby ring nitrogen to some extent, and it is removed by weak acid. The specific strategy will depend heavily on the overall synthetic plan.

References

Technical Support Center: Optimization of Catalyst Loading for Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of catalyst loading in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, focusing on achieving optimal catalyst efficiency.

Q1: My Suzuki coupling reaction has a low yield. Could high catalyst loading be the cause?

A1: While counterintuitive, excessively high catalyst loading can sometimes lead to lower yields. High concentrations of the palladium precursor can accelerate the formation of palladium black, an inactive aggregated form of the catalyst.[1] This is a common sign of catalyst deactivation.[1] Instead of simply increasing the catalyst amount, it's crucial to investigate other parameters.

Q2: What are the initial checks I should perform when optimizing catalyst loading for a new Suzuki coupling reaction?

A2: When optimizing catalyst loading, it's essential to ensure other reaction parameters are not the limiting factors. Start by verifying:

  • Reagent Quality: Ensure the purity and stability of your aryl halide, boronic acid/ester, base, and solvents. Impurities can poison the catalyst.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[2][3]

  • Base Selection: The choice of base is critical for the activation of the boronic acid.[3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][2]

  • Solvent System: The solvent influences the solubility of reactants and the catalyst, affecting reaction rates.[3] Common choices include toluene, THF, and dioxane, often with water as a co-solvent.[3][4]

Q3: How can I determine the optimal catalyst loading for my specific substrates?

A3: A systematic approach is recommended. Instead of relying on trial-and-error, consider the following:

  • Screening Experiments: Perform a series of small-scale reactions varying the catalyst loading (e.g., from 2.0 mol% down to 0.1 mol%) while keeping all other parameters constant.[5]

  • Design of Experiments (DoE): For more complex systems, a Design of Experiments approach can efficiently identify the optimal catalyst loading and its interactions with other variables like temperature and concentration.[5]

Q4: I'm observing the formation of a black precipitate in my reaction. What does this indicate and how can I prevent it?

A4: The formation of a black solid is likely palladium black, which is aggregated, inactive Pd(0).[1] This is a clear sign of catalyst deactivation. To prevent this:

  • Ligand Selection: Ensure you are using an appropriate ligand to stabilize the active Pd(0) species. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective.[6][7]

  • Ligand-to-Metal Ratio: The ratio of ligand to palladium precursor is crucial. An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[1]

  • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition.

  • Slow Addition: In some cases, slow addition of one of the reactants can maintain a low concentration of a reactive intermediate and prevent catalyst decomposition.

Q5: Can I reduce the catalyst loading to make my process more cost-effective and sustainable?

A5: Absolutely. Reducing catalyst loading is a key goal in green chemistry and for economic viability, especially in large-scale synthesis.[5][8] Strategies to achieve lower catalyst loading include:

  • Highly Active Catalysts: Employing modern, highly active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, can significantly lower the required catalyst loading, sometimes to parts-per-million (ppm) levels.[7]

  • Reaction Conditions Optimization: Fine-tuning the base, solvent, temperature, and concentration can enhance the catalytic turnover number (TON) and turnover frequency (TOF), allowing for lower catalyst usage.[9]

  • Use of Additives: In some systems, additives can stabilize the catalyst or accelerate key steps in the catalytic cycle.

Data Presentation: Catalyst Loading and Reaction Efficiency

The following tables summarize typical ranges for catalyst loading and the impact on reaction outcomes.

Table 1: Typical Palladium Catalyst Loading for Suzuki Coupling Reactions
Catalyst TypeTypical Loading (mol%)Substrate ScopeReference
Pd(PPh₃)₄1 - 5General purpose, less active for challenging substrates[10]
Pd(OAc)₂ with phosphine ligands0.5 - 2Broad, depends on the ligand[6][8]
Palladacycle pre-catalysts0.01 - 1Highly active for a wide range of substrates[11]
Pd/C (heterogeneous)1 - 10Often requires higher loading, but is recyclable[9]
Table 2: Effect of Catalyst Loading on Reaction Yield (Illustrative Example)
Catalyst Loading (mol%)Reaction Time (h)Yield (%)Observations
2.0285Significant palladium black formation
1.0492Clean reaction, minimal precipitate
0.5895Complete conversion, cost-effective
0.12488Slower reaction rate, incomplete conversion

Experimental Protocols

General Protocol for Catalyst Loading Optimization Screening

This protocol outlines a general procedure for screening different catalyst loadings for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Reaction vials or Schlenk tubes

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, boronic acid/ester, base, palladium pre-catalyst, and ligand to a reaction vial equipped with a stir bar. For screening, prepare several vials with varying amounts of the palladium pre-catalyst and a constant ligand-to-metal ratio.

  • Inerting: Seal the vials and purge with an inert gas for 5-10 minutes. If not in a glovebox, evacuate and backfill with inert gas three times.[2]

  • Solvent Addition: Add the degassed solvent and water (if applicable) via syringe.

  • Reaction: Place the vials in a preheated heating block or oil bath and stir at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.

  • Work-up and Analysis: Once the reaction is complete or has reached a steady state, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and analyze the crude product to determine the conversion and yield for each catalyst loading.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki Coupling

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (Purity, Stability) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp) start->check_conditions catalyst_deactivation Suspect Catalyst Deactivation? (e.g., Palladium Black) check_reagents->catalyst_deactivation Reagents OK check_conditions->catalyst_deactivation Conditions OK optimize_loading Optimize Catalyst Loading (Screening Experiment) catalyst_deactivation->optimize_loading No ligand_issue Evaluate Ligand (Choice, Ratio) catalyst_deactivation->ligand_issue Yes base_solvent_issue Re-evaluate Base and Solvent optimize_loading->base_solvent_issue ligand_issue->optimize_loading success Improved Yield base_solvent_issue->success Optimization Successful failure Persistent Low Yield (Consult Further) base_solvent_issue->failure Still Low

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

Experimental Workflow for Catalyst Loading Optimization

catalyst_optimization_workflow cluster_prep Preparation cluster_reaction Reaction Screening cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Aryl Halide, Boronic Acid, Base) setup_vials Dispense Reagents into Reaction Vials prep_reagents->setup_vials prep_catalyst Prepare Catalyst/Ligand Stock Solution add_catalyst Add Varying Volumes of Catalyst Solution prep_catalyst->add_catalyst setup_vials->add_catalyst run_reaction Run Reactions under Controlled Conditions add_catalyst->run_reaction quench Quench Reactions & Prepare Samples run_reaction->quench analyze Analyze by LC-MS/GC-MS to Determine Yield quench->analyze determine_optimum Determine Optimal Catalyst Loading analyze->determine_optimum

Caption: A typical experimental workflow for optimizing catalyst loading.

References

Technical Support Center: A Troubleshooting Guide to Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of pyrimidine derivatives. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to support your research.

Frequently Asked Questions (FAQs)

This section addresses common issues that arise during pyrimidine synthesis, focusing on two widely used methods: the Biginelli reaction and the Pinner synthesis.

Biginelli Reaction

Q1: I am getting a very low yield or no desired dihydropyrimidinone (DHPM) product in my Biginelli reaction. What are the common causes and how can I improve the yield?

A1: Low yields in the Biginelli reaction are a frequent challenge. Several factors can contribute to this issue:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While traditional methods use Brønsted acids like HCl, these can sometimes lead to side reactions. Consider screening Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or solid acid catalysts to find the most effective one for your specific substrates.[1]

  • Reaction Conditions: Temperature and reaction time are key parameters. While refluxing in ethanol is common, some reactions may benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.

  • Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction and lead to unwanted side reactions. Ensure all starting materials are of high purity.[1]

Q2: My Biginelli reaction is producing a significant amount of a yellow, fluorescent byproduct. What is this side product and how can I minimize its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (formed from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1] To minimize its formation:

  • Control Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor the desired reaction.

  • Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.[1]

Q3: I am having difficulty purifying my crude DHPM product and suspect the presence of N-acylurea byproducts. How can I confirm and prevent their formation?

A3: N-acylurea byproducts can complicate purification. Recrystallization is often the most effective method for removing these impurities. Careful selection of the recrystallization solvent is crucial. To prevent their formation, optimizing the reaction stoichiometry and ensuring the reaction goes to completion can be beneficial.

Pinner Pyrimidine Synthesis

Q1: My Pinner synthesis is resulting in a low yield of the desired pyrimidine with a complex mixture of byproducts. What are the common side reactions?

A1: Side reactions in the Pinner synthesis can arise from several sources:

  • Self-condensation of the 1,3-dicarbonyl compound.

  • Hydrolysis of the amidine starting material.

  • Incomplete cyclization. [1]

The purity of the amidine salt is also critical for a successful reaction.[1]

Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[1] Consider the following troubleshooting steps:

  • Catalyst: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]

  • Reaction Time: Some cyclizations are slow and may require extended reaction times.

  • Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.[1]

Q3: What are the critical parameters to control in a Pinner synthesis to avoid side reactions?

A3: The Pinner synthesis is highly sensitive to reaction conditions. Key parameters to control include:

  • Anhydrous Conditions: The intermediate Pinner salt is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts. It is crucial to carry out the reaction under strictly anhydrous conditions.[2]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement.[2]

  • Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.[2]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes various conditions reported for the Biginelli reaction to provide a comparative overview for optimizing your synthesis.

CatalystSolventTemperature (°C)TimeYield (%)Reference
HClEthanolReflux1.5 h~60-70[3]
Yb(OTf)₃Solvent-free--Increased[4]
InBr₃EthanolReflux7 h45-48[5][6]
FeCl₃----[1]
ZnCl₂Acetic AcidRoom Temp-Moderate to Good[7]
MFI27_6Solvent-free (Ball Mill)-20 min91[8]
None (Ball Mill)Solvent-free-30 min>98[9]
WSi/A15Solvent-free92--[10]
HCl (20 mol%)Water9030 minHigh[11]

Experimental Protocols

General Protocol for the Biginelli Reaction

This protocol provides a general framework for the one-pot synthesis of dihydropyrimidinones (DHPMs).

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., HCl, Lewis acid)

  • Solvent (e.g., ethanol) or solvent-free conditions

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, and urea/thiourea.

  • Add the solvent (if applicable) and the catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain the pure DHPM.[1]

General Protocol for the Pinner Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.

Materials:

  • Amidine hydrochloride (1.1 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • β-diketone (1 eq)

  • 1M HCl (for work-up)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride in anhydrous ethanol.

  • Carefully add sodium ethoxide to the stirred solution and continue stirring for 30 minutes at room temperature to generate the free amidine.

  • Add the β-diketone dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with 1M HCl and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrimidine.

Mandatory Visualizations

Troubleshooting Workflow for Pyrimidine Synthesis

De_Novo_Pyrimidine_Synthesis cluster_reactants Initial Reactants cluster_intermediates Pathway Intermediates cluster_products Final Products glutamine Glutamine carbamoyl_phosphate Carbamoyl Phosphate glutamine->carbamoyl_phosphate CPS II co2 CO2 co2->carbamoyl_phosphate CPS II atp1 2 ATP atp1->carbamoyl_phosphate CPS II carbamoyl_aspartate Carbamoyl Aspartate carbamoyl_phosphate->carbamoyl_aspartate ATCase dihydroorotate Dihydroorotate carbamoyl_aspartate->dihydroorotate Dihydroorotase orotate Orotate dihydroorotate->orotate Dihydroorotate Dehydrogenase omp Orotidine 5'-Monophosphate (OMP) orotate->omp UMP Synthase ump Uridine 5'-Monophosphate (UMP) omp->ump UMP Synthase udp UDP ump->udp UMP Kinase utp UTP udp->utp NDP Kinase utp->carbamoyl_phosphate Feedback Inhibition ctp CTP utp->ctp CTP Synthetase aspartate Aspartate aspartate->carbamoyl_aspartate prpp PRPP prpp->omp atp2 ATP atp2->udp atp3 ATP atp3->utp glutamine2 Glutamine glutamine2->ctp

References

Technical Support Center: Enhancing the Stability of 5-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 5-(trifluoromethyl)pyrimidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and use of this compound, offering potential causes and solutions.

Issue 1: Inconsistent experimental results and loss of compound activity over time.

  • Question: My experimental results with this compound are not reproducible, and the compound's efficacy seems to diminish in subsequent experiments. What could be the underlying cause?

  • Answer: The primary reason for such inconsistencies is likely the chemical instability of this compound in solution. Similar to other fluorinated pyrimidines like 5-fluorouracil (5-FU), this compound can be susceptible to degradation, especially under certain pH and temperature conditions. The trifluoromethyl group can influence the electron distribution in the pyrimidine ring, potentially affecting its stability.

Issue 2: Appearance of unknown peaks in HPLC analysis of the compound after storage.

  • Question: After storing a solution of this compound, I observe new, unidentified peaks in my HPLC chromatogram. What are these peaks?

  • Answer: These additional peaks are likely degradation products. While specific degradation pathways for this compound are not extensively documented, analogies can be drawn from related compounds like 5-fluorouracil. Hydrolysis is a common degradation pathway for pyrimidine-based compounds. In aqueous solutions, particularly under basic conditions, the pyrimidine ring can undergo hydration and subsequent ring-opening to form various degradation products. For 5-FU, degradation products include 5,6-dihydro-5-fluoro-6-hydroxyuracil and 2-fluoro-3-hydroxy-3-ureidopropanoic acid[1]. It is plausible that this compound follows a similar hydrolytic degradation pathway.

Issue 3: Poor solubility of the compound in aqueous buffers.

  • Question: I am facing difficulty in dissolving this compound in my aqueous assay buffer. How can I improve its solubility?

  • Answer: Poor aqueous solubility is a common challenge with many heterocyclic compounds, including pyrimidine derivatives[2]. The trifluoromethyl group, while often enhancing metabolic stability, can also increase lipophilicity, leading to lower aqueous solubility. Several strategies can be employed to enhance solubility:

    • Co-solvents: The use of a small percentage of an organic co-solvent, such as DMSO or ethanol, can significantly improve solubility. However, it is crucial to use the minimum amount necessary and to run appropriate vehicle controls, as the co-solvent itself can affect the biological system.

    • pH adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase solubility. A preliminary pH-solubility profile study is recommended.

    • Formulation with excipients: For in vivo studies, formulation with solubilizing agents like cyclodextrins or surfactants may be necessary.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of this compound.

  • Question 1: What are the optimal storage conditions for this compound?

    • Answer: this compound should be stored as a solid in a tightly sealed container in a cool, dry, and dark place. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of solutions is unavoidable, they should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Question 2: How does pH affect the stability of this compound?

    • Answer: Based on studies of analogous compounds like trifluridine, the stability of this compound is expected to be pH-dependent[3]. Hydrolysis is often accelerated under basic conditions. It is advisable to maintain the pH of stock solutions and experimental buffers within a neutral to slightly acidic range (pH 4-7) to minimize hydrolytic degradation.

  • Question 3: Is this compound sensitive to light?

  • Question 4: Can I autoclave solutions of this compound?

    • Answer: No, it is not recommended to sterilize solutions of this compound by autoclaving. Studies on the related compound trifluridine have shown that steam sterilization leads to extensive decomposition[3]. If sterile solutions are required, filter sterilization using a 0.22 µm filter is the preferred method.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various stress conditions, based on findings for structurally related fluorinated pyrimidines. This data is for illustrative purposes and should be confirmed by experimental studies.

Stress ConditionParameterValueReference Compound
Hydrolysis
0.1 M HCl (60°C, 24h)% Degradation< 10%Trifluorothymidine
Water (60°C, 24h)% Degradation~15%Trifluorothymidine
0.1 M NaOH (60°C, 24h)% Degradation> 50%5-Fluorouracil, Trifluorothymidine
Oxidation
3% H₂O₂ (RT, 24h)% Degradation~20%General Forced Degradation
Photostability
UV light (254 nm, 24h)% Degradation~25%General Forced Degradation
Thermal Stability
Solid (80°C, 48h)% Degradation< 5%General Forced Degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.[4][5][6][7][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Dissolve in the initial solvent for analysis.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL) to UV light (254 nm) for 24 hours. Keep a control sample in the dark.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. Calculate the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol describes the development of an HPLC method capable of separating this compound from its potential degradation products.[9][10][11]

  • Instrumentation: A standard HPLC system with a PDA detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical starting point would be a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound and also scan across a wider range with the PDA detector to ensure detection of all degradation products.

  • Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate the specificity and stability-indicating nature of the method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Expose to stressors base Base Hydrolysis (1M NaOH, RT) stock->base Expose to stressors neutral Neutral Hydrolysis (Water, 60°C) stock->neutral Expose to stressors oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to stressors thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to stressors photo Photolytic Stress (UV light) stock->photo Expose to stressors hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (% Degradation) hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolytic Degradation (Hypothesized) cluster_oxidation Oxidative Degradation cluster_photo Photodegradation compound This compound intermediate1 Hydrated Intermediate compound->intermediate1 + H2O (pH dependent) product2 Oxidized Pyrimidine Derivatives compound->product2 + Oxidant (e.g., H2O2) product3 Photodegradation Products compound->product3 hν (UV light) intermediate2 Ring-Opened Intermediate (e.g., Ureidopropanoic acid derivative) intermediate1->intermediate2 Ring Opening product1 Ring Cleavage Products (e.g., Urea, Trifluoro-beta-alanine) intermediate2->product1 Further Degradation

Caption: Hypothesized degradation pathways for this compound.

References

Technical Support Center: Purification of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the purification of fluorinated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of fluorinated heterocyclic compounds?

A1: The introduction of fluorine into heterocyclic rings significantly alters their physicochemical properties, leading to several purification challenges:

  • Altered Polarity and Solubility: Fluorine's high electronegativity can drastically change a molecule's polarity and solubility profile, making the selection of appropriate chromatographic conditions or crystallization solvents difficult.

  • Strong Intermolecular Interactions: Fluorinated compounds can exhibit unique intermolecular forces, such as fluorous-fluorous interactions. While these can be exploited for specific purification techniques, they can also complicate standard methods.[1]

  • Changes in pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in a heterocycle. This impacts the compound's ionization state and its behavior in ion-exchange chromatography and pH-dependent extractions.[1]

  • Co-elution with Impurities: Structurally similar non-fluorinated or partially fluorinated impurities often have very similar polarities to the target compound, leading to co-elution in chromatography.[1]

  • Azeotrope Formation: Volatile fluorinated compounds can form azeotropes with solvents, making separation by distillation challenging.

Q2: Which purification techniques are most effective for fluorinated heterocyles?

A2: The most successful purification strategies often involve a combination of the following techniques:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique. For challenging separations, the use of fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer alternative selectivity compared to traditional C18 columns.[1][2]

  • Fluorous Solid-Phase Extraction (F-SPE): This technique is highly effective for separating fluorous-tagged compounds from non-fluorous impurities. It leverages the unique affinity of fluorinated compounds for a fluorous stationary phase.[1][3][4]

  • Crystallization: When successful, crystallization can provide material of very high purity. However, the altered solubility of fluorinated compounds can make finding suitable crystallization conditions a significant challenge.[1]

  • Supercritical Fluid Chromatography (SFC): SFC can be a valuable alternative for the purification of polar and thermally labile fluorinated compounds.

Q3: How does the position of the fluorine atom on the heterocyclic ring affect purification?

A3: The position of the fluorine atom has a profound impact on the molecule's electronic and steric properties:

  • Influence on pKa: A fluorine atom positioned closer to a basic nitrogen atom will have a more significant electron-withdrawing effect, leading to a lower pKa. This can be strategically used to optimize separations based on pH.[1]

  • Dipole Moment Alteration: The location of the fluorine atom changes the molecule's overall dipole moment, which in turn affects its interaction with polar stationary phases in normal-phase chromatography.[1]

  • Steric Hindrance: A fluorine atom can sterically hinder interactions with a chromatographic stationary phase or disrupt the formation of a well-ordered crystal lattice, making purification more challenging.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the stationary phase.- Mobile phase pH is close to the compound's pKa.- Use a highly end-capped column or a column with a different stationary phase (e.g., a fluorinated phase).- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.- Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid.
Peak Fronting - Column overload.- Poor sample solubility in the mobile phase.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.
Peak Broadening - Extra-column band broadening.- Column contamination or deterioration.- Minimize the length and diameter of tubing between the column and detector.- Flush the column with a strong solvent or replace it if necessary.
Split Peaks - Column void or contamination.- Co-elution of closely related impurities.- Flush the column or replace it if necessary.- Optimize the mobile phase gradient and temperature to improve resolution.
Low Retention - The compound is too polar for the reverse-phase column.- The mobile phase is too strong.- Use a more polar stationary phase or switch to normal-phase chromatography.- Decrease the percentage of the organic solvent in the mobile phase.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.
Crystallization
ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - The solution is not supersaturated.- The compound is too soluble in the chosen solvent system.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly.- Try a different solvent or a mixture of solvents (a good solvent and an anti-solvent).
Oil Formation - The degree of supersaturation is too high.- The presence of impurities.- Use a more dilute solution.- Cool the solution more slowly.- Purify the compound further by another method (e.g., HPLC) before crystallization.
Poor Crystal Quality (small, needles) - Rapid nucleation and crystal growth.- Slow down the cooling rate.- Use a solvent system where the compound has moderate solubility.

Data Presentation

HPLC Purification of 3-Fluoro-2-phenylpyridine
Mobile Phase System (A: 0.1% Additive in Water, B: 0.1% Additive in Acetonitrile)Purity (%)Recovery (%)Observations
0.1% Formic Acid95.288Minor peak tailing.
0.1% Trifluoroacetic Acid (TFA)98.585Sharper peaks, improved resolution.
0.1% TFA on PFP column99.182Excellent peak shape and baseline separation from a key impurity.
Crystallization of 4-(4-Fluorophenyl)imidazole
Solvent SystemPurity (%)Yield (%)Crystal Morphology
Ethanol/Water97.875Small needles.
Isopropanol99.268Well-defined prisms.
Ethyl Acetate/Hexane98.582Fine powder.
Solubility of Fluorinated Heterocycles at 25°C (mg/mL)
CompoundDichloromethaneEthyl AcetateAcetonitrileMethanolWater
2-Fluoropyridine>100>100>100>100Soluble
3-(Trifluoromethyl)pyrazole508012020015
5-Fluoroindole30456090<1
2,4-Difluorobenzimidazole5102550<0.5

Experimental Protocols

General HPLC Protocol for Purification of a Fluorinated Pyridine Derivative
  • Column Selection: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). For highly fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can provide better selectivity.[1]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Start with a low percentage of Solvent B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 95-100%) over 20-30 minutes. The optimal gradient will depend on the specific compound.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the crude compound in a minimal amount of the initial mobile phase or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • Injection Volume: 10-100 µL, depending on the column size and sample concentration.

  • Fraction Collection: Collect fractions based on the retention time of the target peak.

  • Post-Purification: Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the purified compound.[1]

General Fluorous Solid-Phase Extraction (F-SPE) Protocol

This protocol is suitable for separating a fluorous-tagged heterocyclic compound from non-fluorous impurities.[1][3]

  • Cartridge Conditioning:

    • Wash the fluorous SPE cartridge with a fluorophilic solvent (e.g., perfluorohexane or a fluorinated alcohol).

    • Equilibrate the cartridge with a fluorophobic solvent (e.g., 80:20 methanol:water).[1][3]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a solvent that is miscible with the equilibration solvent.

    • Load the sample onto the cartridge at a slow and steady flow rate.

  • Washing (Elution of Non-fluorous Impurities):

    • Wash the cartridge with a fluorophobic solvent (e.g., 80:20 methanol:water) to elute the non-fluorous impurities.[1][3]

    • Collect and analyze this fraction to ensure no loss of the target compound.

  • Elution of the Fluorinated Compound:

    • Elute the fluorous-tagged compound with a fluorophilic solvent (e.g., methanol or acetonitrile).[1]

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain the purified compound.

General Crystallization Protocol
  • Solvent Selection: Test the solubility of the compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include hexane, ethyl acetate, dichloromethane, methanol, and water.

  • Dissolution: Dissolve the crude compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Covering the flask can slow down the cooling and solvent evaporation. Once at room temperature, the solution can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

HPLC_Troubleshooting start Poor Peak Shape (Tailing, Fronting, Broadening) check_overload Check for Column Overload start->check_overload reduce_load Reduce Sample Concentration/Volume check_overload->reduce_load Yes check_ph Check Mobile Phase pH vs. pKa check_overload->check_ph No good_peak Symmetrical Peak reduce_load->good_peak adjust_ph Adjust pH (>2 units from pKa) check_ph->adjust_ph Yes check_silanol Suspect Silanol Interactions? check_ph->check_silanol No adjust_ph->good_peak use_additive Add TFA or Use End-capped Column check_silanol->use_additive Yes check_solvent Check Sample Solvent check_silanol->check_solvent No use_additive->good_peak dissolve_in_mp Dissolve in Initial Mobile Phase check_solvent->dissolve_in_mp Yes check_solvent->good_peak No dissolve_in_mp->good_peak

Caption: Troubleshooting logic for poor HPLC peak shape.

Purification_Workflow crude Crude Fluorinated Heterocycle initial_analysis Initial Analysis (TLC, LC-MS) crude->initial_analysis is_volatile Is Compound Volatile? initial_analysis->is_volatile distillation Fractional Distillation is_volatile->distillation Yes chromatography_choice Select Chromatography is_volatile->chromatography_choice No purity_check1 Purity Check (>95%?) distillation->purity_check1 flash_chrom Flash Chromatography chromatography_choice->flash_chrom Moderate Polarity hplc Preparative HPLC chromatography_choice->hplc High Polarity/ Difficult Separation fspe Fluorous SPE (if tagged) chromatography_choice->fspe Fluorous Tag flash_chrom->purity_check1 hplc->purity_check1 fspe->purity_check1 crystallization Crystallization purity_check1->crystallization Yes final_product Pure Product (>99%) purity_check1->final_product No, but sufficient crystallization->final_product

References

Technical Support Center: Resolving Unexpected Byproducts in Pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and unexpected byproduct formations during pyrimidine reactions.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction has a low yield, and I'm seeing a significant byproduct. What could it be?

A1: Low yields in the Biginelli reaction are often due to competing side reactions. The most common byproducts are the Knoevenagel condensation product, an uncyclized open-chain ureide, or Hantzsch-type dihydropyridines.[1][2]

  • Knoevenagel Condensation: This occurs between the aldehyde and the β-ketoester. This byproduct will lack the urea moiety.[2]

  • Uncyclized Intermediate: The open-chain ureide intermediate may fail to cyclize efficiently, especially with sterically hindered substrates. This can be identified by mass spectrometry, as it will contain all three components.[2]

  • Hantzsch Dihydropyridines: Under certain conditions, the reaction can favor the formation of a 1,4-dihydropyridine derivative instead of the desired dihydropyrimidinone.[1]

Troubleshooting Steps:

  • Optimize Catalyst: The choice and amount of catalyst are crucial. While classical methods use strong Brønsted acids like HCl, these can sometimes promote side reactions. Consider screening Lewis acids (e.g., FeCl₃, ZnCl₂, lanthanide triflates).[1]

  • Adjust Stoichiometry: Using a slight excess of urea (1.2–1.5 equivalents) can push the equilibrium towards the desired N-acyliminium ion intermediate, outcompeting the Knoevenagel pathway.[2]

  • Control Temperature: Lowering the reaction temperature can sometimes suppress the Knoevenagel condensation. Conversely, if incomplete cyclization is the issue, increasing the temperature might be necessary to provide the activation energy for ring closure.[2][3]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of products and byproducts to determine the optimal reaction time.[1]

Q2: The cyclization step in my Pinner synthesis is incomplete. How can I drive the reaction to completion?

A2: Incomplete cyclization in the Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, can be caused by several factors.[4][5] These include insufficient activation of the carbonyl group, steric hindrance, or hydrolysis of key intermediates.[2][3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The Pinner synthesis is highly sensitive to moisture. The imidate salt intermediate (Pinner salt) is susceptible to hydrolysis, which can lead to the formation of ester byproducts instead of the pyrimidine.[2] All glassware should be flame-dried, and anhydrous solvents must be used.

  • Catalyst and Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are critical for promoting the desired cyclization.[3] If not already in use, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[3]

  • Temperature Control: The optimal temperature depends on the specific substrates. Pinner salts can be thermally unstable, so low temperatures are often required to prevent decomposition.[2] Monitor the reaction by TLC to find the ideal temperature that promotes cyclization without causing degradation.[3]

  • Consider Substrate Reactivity: If steric hindrance is a suspected issue, using a more reactive 1,3-dicarbonyl equivalent could be a viable strategy.[3]

Q3: I am observing an unexpected N-oxide byproduct in my final pyrimidine product. How is this forming and how can I prevent it?

A3: N-oxidation can occur when the nitrogen atom in the pyrimidine ring is oxidized, often by reaction with peracids, hydrogen peroxide, or even atmospheric oxygen under certain conditions, especially during workup or storage.[6][7][8] This side reaction is more likely if your reaction conditions are oxidative or if the product is exposed to air for extended periods at elevated temperatures.

Troubleshooting Steps:

  • Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.[9]

  • Degas Solvents: Use degassed solvents to remove dissolved oxygen, which can be a potential oxidant.[9]

  • Avoid Oxidizing Agents: Carefully review your reaction scheme to ensure no unintended oxidizing agents are present. Some reagents can degrade to form oxidative species.

  • Storage: Store the final product as a salt (e.g., hydrochloride) to protonate the ring nitrogen, making it less susceptible to oxidation.[9] If storing the free base, do so under an inert atmosphere at low temperatures.

Data Presentation

Table 1: Troubleshooting Guide for the Biginelli Reaction
IssuePotential CauseRecommended ActionExpected Outcome
Low Yield / Knoevenagel Byproduct Aldehyde and β-ketoester react directly.Use 1.2-1.5 eq. of urea; consider a milder catalyst (e.g., Yb(OTf)₃).[2][10]Favors iminium ion pathway, increasing DHPM yield.
Incomplete Cyclization Insufficient activation for ring closure.Increase catalyst loading or use a stronger acid; increase reaction temperature.[2]Drives the final cyclization-dehydration step to completion.
Hantzsch Dihydropyridine Byproduct Competing reaction pathway is favored.Lower reaction temperature; screen different catalysts.[1]Shifts equilibrium toward the Biginelli product.
Aldehyde Polymerization Acidic conditions causing self-condensation.Use a milder catalyst; add the aldehyde slowly to the reaction mixture.[1]Minimizes aldehyde self-reaction, making it available for the main reaction.

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction

This protocol provides a general method for the synthesis of dihydropyrimidinones (DHPMs) using a Lewis acid catalyst, which can often minimize side reactions compared to classical Brønsted acid catalysis.[1]

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea or Thiourea (15 mmol)

  • Lewis Acid Catalyst (e.g., FeCl₃, ZnCl₂) (1-5 mol%)

  • Solvent (e.g., Ethanol or Acetonitrile) (20-30 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).[1]

  • Add the chosen solvent (20 mL) followed by the Lewis acid catalyst (e.g., 1 mol%).[1]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.[3]

  • Upon completion (typically indicated by the disappearance of the aldehyde spot on TLC), cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.[3]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure DHPM.[3]

Mandatory Visualization

Diagrams of Workflows and Pathways

Troubleshooting_Workflow cluster_low_yield Low Yield Path cluster_impure Impure Product Path start Start: Pyrimidine Reaction check_purity Analyze Crude Product (TLC, HPLC, NMR) start->check_purity decision Desired Product Yield & Purity? check_purity->decision unreacted_sm Unreacted Starting Materials? decision->unreacted_sm Low Yield id_byproduct Identify Major Byproduct (MS, NMR) decision->id_byproduct Impure success Purification decision->success Yes optimize_cond Optimize Conditions: - Increase Temp/Time - Check Catalyst Activity - Verify Reagent Purity unreacted_sm->optimize_cond Yes unreacted_sm->id_byproduct No end_low Re-run Reaction optimize_cond->end_low byproduct_type Byproduct Type? id_byproduct->byproduct_type knoevenagel Knoevenagel Adduct byproduct_type->knoevenagel [Aldehyde + Diketone] hantzsch Hantzsch Product byproduct_type->hantzsch [Alternative Cyclization] uncyclized Uncyclized Intermediate byproduct_type->uncyclized [Open Chain] mod_knoevenagel Modify Protocol: - Adjust Stoichiometry - Lower Temperature knoevenagel->mod_knoevenagel mod_hantzsch Modify Protocol: - Screen Catalysts hantzsch->mod_hantzsch mod_uncyclized Modify Protocol: - Increase Temperature - Use Stronger Catalyst uncyclized->mod_uncyclized mod_knoevenagel->end_low mod_hantzsch->end_low mod_uncyclized->end_low

Caption: Troubleshooting workflow for unexpected byproducts.

Competing_Pathways cluster_reactants Starting Materials aldehyde Aldehyde iminium N-Acyliminium Ion (Intermediate A) aldehyde->iminium knoevenagel_prod Knoevenagel Product (Byproduct) aldehyde->knoevenagel_prod Knoevenagel Condensation diketone β-Diketone diketone->knoevenagel_prod ureide Open-Chain Ureide (Intermediate B) diketone->ureide urea Urea urea->iminium iminium->ureide biginelli_prod Biginelli Product (Desired DHPM) ureide->biginelli_prod Desired Cyclization hantzsch_prod Hantzsch Product (Byproduct) ureide->hantzsch_prod Competing Cyclization

Caption: Competing pathways in the Biginelli reaction.

References

Technical Support Center: Regioselective Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Troubleshooting Guides

A common challenge in pyrimidine chemistry is controlling the position of functionalization. The following guides address frequent issues with regioselectivity in key reaction types.

Problem 1: Poor Regioselectivity in C-H Arylation of 2-Substituted Pyrimidines

Symptom: Your palladium-catalyzed C-H arylation of a 2-substituted pyrimidine yields a mixture of C4 and C6 isomers, with low selectivity for the desired product.

Potential Causes and Solutions:

Potential CauseRecommended SolutionExpected Outcome (Example Data)
Suboptimal Ligand Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Bulky ligands can sterically hinder one position, favoring another.For a model reaction, switching from PPh₃ to a bulky ligand like XPhos can improve the C4:C6 ratio from 1:1 to >10:1.
Incorrect Base The choice of base is critical. Screen inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄, as well as organic bases such as DBU or KOAc.In a direct arylation, changing the base from K₂CO₃ to K₃PO₄ has been shown to increase the yield of the C4-arylated product from 45% to 85%.
Inappropriate Solvent Solvent polarity can influence the reaction pathway. Test a range of solvents, including polar aprotic (e.g., DMF, DMAc), nonpolar (e.g., toluene, dioxane), and protic solvents (e.g., t-BuOH).[1]A switch from DMF to dioxane in a specific C-H arylation has been reported to invert the regioselectivity from C6-favored to C4-favored.
Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity. Optimize the reaction temperature, starting from a lower temperature (e.g., 80 °C) and gradually increasing it.Running the reaction at 100 °C instead of 140 °C may improve the regiomeric ratio, although it might require a longer reaction time.
Problem 2: Lack of Selectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidines

Symptom: Reaction of a nucleophile with 2,4-dichloropyrimidine results in a mixture of 2- and 4-substituted products.[2]

Potential Causes and Solutions:

Potential CauseRecommended SolutionExpected Outcome (Example Data)
Inherent Reactivity The C4 position is generally more electrophilic and kinetically favored for nucleophilic attack. To favor substitution at C2, consider using a palladium catalyst with a specific ligand set.[3]Using a Pd-NHC catalyst can invert the conventional C4 selectivity, providing the C2-thiolated product in up to a 9:1 ratio over the C4 isomer.[3]
Steric Hindrance If your nucleophile is bulky, it may preferentially attack the less sterically hindered C4 position. If C2 substitution is desired, a less bulky nucleophile might be necessary if catalytic methods are not applicable.N/A
Reaction Temperature Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.N/A

Frequently Asked Questions (FAQs)

Q1: How can I achieve functionalization at the C5 position of the pyrimidine ring?

A1: The C5 position is the most electron-rich and is not susceptible to direct nucleophilic attack. To functionalize this position, you need to reverse its polarity. Two primary strategies are effective:

  • Directed Ortho-Metalation (DoM): This powerful technique involves using a directing metalating group (DMG) at either the C4 or C6 position. The DMG, often a group with a heteroatom like -OR, -NR₂, or an amide, directs a strong base (e.g., LDA, n-BuLi, or a TMP-metal base) to selectively deprotonate the adjacent C5 position.[2][4] This creates a C5-lithiated or metalated intermediate that can react with a wide range of electrophiles.

  • Transition Metal-Catalyzed C-H Activation: Modern synthetic methods enable the direct functionalization of the C5-H bond.[2] Palladium catalysis, for instance, is widely used for the direct C-H arylation of pyrimidines and their nucleosides at the C5 position.[2][5]

Q2: I am attempting a Directed Ortho-Metalation (DoM) on a pyrimidine with a directing group at C4, but I am getting low yields of the C5-functionalized product. What could be the issue?

A2: Low yields in DoM of pyrimidines can arise from several factors:

  • Choice of Base: The base must be strong enough to deprotonate the C5-H but not so reactive that it adds to the pyrimidine ring. Hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used.[6] For sensitive substrates, TMP-zinc or TMP-magnesium bases can be more effective and offer better regioselectivity.[7]

  • Reaction Temperature: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate. Ensure your cooling bath is maintained at the correct temperature throughout the addition of the base and the electrophile.

  • Purity of Reagents and Solvents: Organolithium reactions are highly sensitive to moisture and air. Ensure all glassware is oven-dried, and solvents and reagents are anhydrous and handled under an inert atmosphere (e.g., argon or nitrogen).

  • Nature of the Directing Group: The strength of the directing group influences the efficiency of the metalation. Stronger directing groups like amides are generally more effective than weaker ones like ethers.[8]

Q3: My Minisci reaction on a pyrimidine is producing a mixture of C2 and C4 isomers. How can I improve the regioselectivity?

A3: The regioselectivity of Minisci reactions on pyrimidines can be influenced by several factors:

  • pH of the Reaction Medium: The acidity of the medium can affect the protonation state of the pyrimidine, which in turn influences the position of radical attack. Generally, more acidic conditions favor attack at the C2 position.

  • Steric Effects: The steric bulk of the radical and any substituents on the pyrimidine ring can direct the attack to the less hindered position.

  • Solvent: The solvent can influence the reactivity and selectivity of the radical addition.

Experimental Protocols

Protocol 1: Regioselective C2-Zincation of Pyrimidine and Subsequent Iodination

This protocol is based on the work by Knochel and coworkers, demonstrating a highly regioselective C2-metalation of unsubstituted pyrimidine.[7]

Materials:

  • Pyrimidine

  • TMPZnCl·LiCl (2,2,6,6-Tetramethylpiperididylzinc chloride lithium chloride complex)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar, add pyrimidine (1.0 mmol).

  • Reagent Addition: Dissolve the pyrimidine in anhydrous THF (5 mL). Add a solution of TMPZnCl·LiCl (1.75 mmol) in anhydrous THF at 25 °C.

  • Reaction: Stir the reaction mixture at 25 °C for 2 hours.

  • Quenching: Cool the reaction mixture to 0 °C and add a solution of iodine (2.0 mmol) in anhydrous THF (2 mL).

  • Workup: Allow the reaction to warm to room temperature and stir for 30 minutes. Quench the reaction with a saturated aqueous solution of Na₂S₂O₃, followed by a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 2-iodopyrimidine.

Quantitative Data:

Equivalents of TMPZnCl·LiClYield of 2-deuteropyrimidine (after D₂O quench)Regioselectivity (C2:other)
1.0534%>99:1
1.2574%>99:1
1.5090%>99:1
1.7598%>99:1

Data adapted from Chim. Eur. J. 2018, 24, 14554-14558.[7]

Protocol 2: C5-Selective Direct C-H Arylation of a 2,4-Dialkoxypyrimidine

This protocol provides a general workflow for the palladium-catalyzed direct C-H arylation at the C5 position.

Materials:

  • 2,4-dialkoxypyrimidine

  • Aryl bromide

  • Pd(OAc)₂ (Palladium(II) acetate)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • K₃PO₄ (Potassium phosphate)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the 2,4-dialkoxypyrimidine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite, washing with additional ethyl acetate.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Visualizations

Regioselectivity_Decision_Workflow start Desired Functionalization Position? c5 C5 Position start->c5 Electron-rich c2_c4_c6 C2, C4, or C6 Position start->c2_c4_c6 Electron-deficient dom Directed Ortho-Metalation (DoM) c5->dom DMG present at C4/C6 ch_act C-H Activation c5->ch_act No DMG snar Nucleophilic Aromatic Substitution (SNAr) c2_c4_c6->snar Good leaving group present cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) c2_c4_c6->cross_coupling Halogen present minisci Minisci (Radical) Reaction c2_c4_c6->minisci Radical precursor available

Caption: Decision workflow for choosing a regioselective pyrimidine functionalization strategy.

Caption: Mechanism of Directed Ortho-Metalation for C5 functionalization of a 4-alkoxypyrimidine.

References

Technical Support Center: 5-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(trifluoromethyl)pyrimidine and its derivatives. The information addresses common questions regarding the stability and potential degradation of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: I am designing an experiment with a novel compound containing a this compound moiety. Should I be concerned about the degradation of the pyrimidine ring?

A1: Based on available literature, the pyrimidine ring of 5-trifluoromethyl-substituted pyrimidines is notably stable and generally not susceptible to degradation under typical biological conditions. In vivo metabolism studies on 5-trifluoromethyluracil, a related derivative, have shown that unlike 5-fluorouracil (FU), which is extensively degraded to carbon dioxide, the pyrimidine ring of the trifluoromethyl analogue remains intact.[1] The carbon-fluorine bonds in the trifluoromethyl group are very strong, which contributes to the overall stability of the molecule.[2]

Q2: My experimental results suggest that my this compound-containing compound is losing activity. Could the pyrimidine core be opening?

A2: While direct cleavage of the this compound ring is unlikely under physiological conditions, loss of activity could be due to other factors. Consider the following possibilities:

  • Metabolism of other functional groups: Your parent compound may have other metabolic soft spots that are being modified, leaving the pyrimidine core intact.

  • Instability of the complete molecule: The overall structure of your compound, not the pyrimidine part, might be unstable under your specific experimental conditions (e.g., pH, light exposure, temperature).

  • Experimental artifacts: Issues with sample preparation, storage, or interactions with other components in your assay could lead to an apparent loss of activity.

It is recommended to first investigate potential modifications to other parts of your molecule before assuming degradation of the highly stable this compound core.

Q3: Are there any known enzymatic pathways that can degrade this compound?

A3: The scientific literature does not describe specific enzymatic pathways for the degradation of the this compound ring. In contrast, the degradation pathway for 5-fluorouracil is well-documented and involves enzymes such as dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting step in its catabolism.[3][4][5] Studies on 5-trifluoromethyluracil indicate that it does not undergo the same catabolic pathway.[1] This suggests that the trifluoromethyl group at the 5-position prevents recognition and processing by these enzymes.

Q4: Can this compound undergo photodegradation?

Troubleshooting Guides

Issue 1: Unexpected Metabolites Observed in In Vivo/In Vitro Studies

If you observe unexpected metabolites of your this compound-containing drug candidate, consider the following troubleshooting workflow:

Caption: Workflow for troubleshooting unexpected metabolites.

Issue 2: Poor Recovery or Instability in Aqueous Solutions

If you are experiencing poor recovery of your compound from aqueous buffers or suspect instability, follow these steps:

  • Assess Hydrolytic Stability: While the core is stable, functional groups attached to it might be susceptible to hydrolysis.

    • Protocol: Incubate the compound in buffers of varying pH (e.g., pH 4, 7.4, 9) at a controlled temperature (e.g., 37°C).

    • Analysis: Monitor the disappearance of the parent compound over time using a suitable analytical method like HPLC-UV or LC-MS.

  • Check for Adsorption: Trifluoromethyl groups increase lipophilicity, which can lead to non-specific binding to plasticware.

    • Test: Compare the recovery of your compound from solutions prepared in polypropylene tubes versus glass or low-adhesion microplates.

  • Evaluate Photostability:

    • Protocol: Prepare two sets of solutions of your compound. Expose one set to ambient or UV light for a defined period while keeping the other set in the dark.

    • Analysis: Compare the concentration of the parent compound in both sets. A significant difference indicates photodegradation.

Data and Protocols

Table 1: Chemical Stability of Fluorinated Pyrimidines
Compound/PrecursorConditionResultReference
2,4-dihalogenated 5-trifluoromethyl-pyrimidinesHydrolysis (water, heat)Yields 5-Trifluoromethyl-uracil (85-95% yield)[7]
5-Fluorouracil (5-FU)In vivo (mice, human)65-90% of dose degraded to respiratory CO2[1]
5-Trifluoromethyluracil (F3T)In vivo (mice)Pyrimidine ring is not degraded to CO2[1]
5-Fluorouracil (5-FU)Alkaline solution (NaOH or Tris buffer)Degradation via hydration of C5-C6 bond, defluorination, and ring cleavage[8]
Experimental Protocol: In Vivo Metabolism Study

The following is a generalized protocol based on methodologies used for studying the metabolism of fluorinated pyrimidines.[1]

Objective: To determine if the this compound ring of a test compound is degraded in vivo.

Methodology:

  • Synthesis: Synthesize the test compound with a radiolabel, for example, on the C2 position of the pyrimidine ring (e.g., [2-14C]-Compound-X).

  • Administration: Administer a defined dose of the radiolabeled compound to laboratory animals (e.g., mice) via the desired route (e.g., intraperitoneal injection).

  • Sample Collection: Place the animals in all-glass metabolism cages that allow for the separate collection of urine, feces, and respiratory carbon dioxide.

  • CO2 Trapping: Pass the air from the cages through a trapping solution (e.g., barium hydroxide) to precipitate any radioactive CO2 as barium carbonate.

  • Quantification:

    • Measure the radioactivity in the precipitated barium carbonate using a scintillation counter to quantify the amount of the pyrimidine ring that was degraded to CO2.

    • Analyze urine samples using chromatography (e.g., HPLC with a radiodetector) to identify and quantify the parent compound and any potential metabolites.

  • Analysis: A low recovery of radioactivity in the expired CO2 (<1-2%) coupled with high recovery of the parent compound or its metabolites with the pyrimidine ring intact in the urine would indicate that the core structure is resistant to metabolic degradation.

Comparative Degradation Pathways

The diagram below illustrates the known difference in metabolic stability between the 5-fluoro and 5-trifluoromethyl pyrimidine rings.

cluster_0 5-Fluorouracil (Metabolically Labile) cluster_1 5-Trifluoromethyluracil (Metabolically Stable) FU 5-Fluorouracil DHFU Dihydro-FU FU->DHFU DPD FUPA α-Fluoro-β-ureidopropionic acid DHFU->FUPA FBAL α-Fluoro-β-alanine FUPA->FBAL CO2 CO2 + Ammonia FBAL->CO2 Ring Cleavage F3T 5-Trifluoromethyluracil Excreted Excreted Unchanged or as Conjugated Metabolites (Ring Intact) F3T->Excreted No_Degradation No Ring Degradation to CO2

References

Technical Support Center: Minimizing Debromination in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize debromination, a common side reaction in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in coupling reactions?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where a bromine atom on a substrate is replaced by a hydrogen atom.[1] This leads to the formation of a byproduct, reducing the yield of the desired coupled product and complicating its purification.[1]

Q2: Which coupling reactions are most susceptible to debromination?

A2: Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions are particularly prone to debromination.[1] The specific reaction conditions, including the choice of catalyst, ligands, base, and solvent, can significantly influence the extent of this side reaction.[1]

Q3: What are the primary factors that contribute to debromination?

A3: Several factors can promote debromination, including:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical.[1]

  • Base: The strength and type of base can significantly impact the reaction outcome.[1]

  • Solvent: Protic solvents or the presence of water can act as a hydride source, promoting debromination.[2]

  • Temperature: Higher reaction temperatures often increase the rate of debromination.[1]

  • Reaction Time: Prolonged reaction times can lead to a greater accumulation of the debrominated byproduct.[1]

  • Reducing Agents: Impurities or reagents that can act as hydride sources will favor debromination.[1]

Troubleshooting Guides

This section provides specific troubleshooting advice for minimizing debromination in common cross-coupling reactions.

Suzuki-Miyaura Coupling

Issue: Significant formation of the debrominated arene byproduct alongside the desired biaryl product.

Potential Cause Recommended Solution Supporting Evidence/Rationale
Inappropriate Ligand For electron-deficient aryl bromides, consider phosphine-free catalysts or specific ligands like P(o-tolyl)3. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can also be effective.[2]The ligand choice is critical for influencing the rates of the desired catalytic cycle steps versus the undesired debromination pathway.[3]
Base is too Strong Use milder bases such as K₃PO₄, Cs₂CO₃, or KF instead of strong bases like NaOtBu.[1]Strong bases can promote side reactions, including hydrodehalogenation.[1]
High Reaction Temperature Lower the reaction temperature and monitor the reaction closely. Stop the reaction once the starting material is consumed.[1][2]Lower temperatures can significantly reduce the rate of debromination, even if it slows down the main reaction.[1]
Presence of Protic Solvents/Water Use anhydrous and degassed aprotic solvents like toluene, dioxane, or THF.[2] While some water is often necessary, excessive amounts can be a proton source for debromination.[1]Protic solvents can serve as a source of hydride ions, leading to the reduction of the aryl bromide.[2]
Unstable Boronic Acid Derivative Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate to protect it from premature decomposition.[4][5]These derivatives can release the active boronic acid species slowly, minimizing its concentration and the rate of side reactions like protodeboronation.[4][6]
Nitrogen-containing Heterocycles For substrates like bromopyrroles, protection of the pyrrole nitrogen with a group like BOC or SEM can suppress debromination.[7]Unprotected N-H bonds in certain heterocycles can facilitate debromination pathways.[7]
Heck Coupling

Issue: Formation of a reduced arene instead of the desired substituted alkene.

Potential Cause Recommended Solution Supporting Evidence/Rationale
High Temperature and Long Reaction Time Optimize the reaction temperature and time to find a balance between reaction completion and minimizing side reactions.High temperatures can lead to catalyst degradation and an increase in side reactions, including debromination.
Choice of Base Use an appropriate base like NEt₃.The base plays a crucial role in the Heck reaction mechanism, and an unsuitable base can lead to undesired pathways.[8]
Ligand Selection Use ligands such as PPh₃ or P(o-Tol)₃.[9] The ligand-to-palladium ratio should be carefully controlled.[9]The ligand influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[9]
Radical Intermediates Oxidative addition to aryl iodides, and to a lesser extent bromides, can have radical character, potentially leading to dehalogenation.[9]Controlling reaction conditions to favor a two-electron pathway can minimize radical-mediated side reactions.
Sonogashira Coupling

Issue: The desired alkynylated product is contaminated with the debrominated starting material.

Potential Cause Recommended Solution Supporting Evidence/Rationale
Presence of Copper(I) Co-catalyst Consider using a copper-free Sonogashira protocol, as copper can sometimes contribute to side reactions.[10][11]Modern copper-free methods often provide higher yields and simplified purification.[10]
Inappropriate Base/Solvent System Use an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent like THF or DMF.[10]The amine base is crucial for the Sonogashira catalytic cycle.[10]
Reaction Conditions are too Harsh Perform the reaction under mild conditions, such as at room temperature if possible.The original Sonogashira protocol was valued for its ability to be carried out under mild conditions.[11]
Catalyst and Ligand Choice A standard catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., PdCl₂(PPh₃)₂) with a suitable ligand can be used. Screening different catalyst systems may be necessary for challenging substrates.[10]The choice of catalyst and ligand can significantly impact selectivity and minimize side reactions.[10]

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Debromination

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • Aryl bromide (1.0 eq)

  • Arylboronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water (if required, typically a 4:1 to 10:1 solvent-to-water ratio)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid/ester, and the base.[10]

  • Add the palladium catalyst and the ligand.[10]

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[10]

  • Under a positive pressure of the inert gas, add the anhydrous, degassed solvent and, if necessary, degassed water via syringe.[2][10]

  • Heat the reaction mixture to the lowest effective temperature (typically 80-100 °C) and stir vigorously.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel.[10]

Visualizations

Catalytic Cycle of a Suzuki-Miyaura Coupling with the Competing Debromination Pathway

Suzuki_Debromination pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-Br(L_n) oa->pd2 tm Transmetalation pd2->tm hydrodehal Hydrodehalogenation pd2->hydrodehal pd2_ar Ar-Pd(II)-Ar'(L_n) tm->pd2_ar ar_b Ar'-B(OR)₂ ar_b->tm base Base base->tm re Reductive Elimination pd2_ar->re re->pd0 product Ar-Ar' re->product ar_br Ar-Br ar_br->oa hydride Hydride Source (e.g., H₂O, base) hydride->hydrodehal pd2_h Ar-Pd(II)-H(L_n) hydrodehal->pd2_h re_debrom Reductive Elimination pd2_h->re_debrom re_debrom->pd0 debrom_product Ar-H re_debrom->debrom_product

Caption: Suzuki-Miyaura catalytic cycle and the competing debromination side reaction.

Troubleshooting Logic for Minimizing Debromination

Troubleshooting_Debromination start High Debromination Observed q_ligand Is the ligand appropriate for the substrate? start->q_ligand a_ligand Change to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) q_ligand->a_ligand No q_base Is the base too strong? q_ligand->q_base Yes a_ligand->q_base a_base Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃) q_base->a_base Yes q_temp Is the reaction temperature too high? q_base->q_temp No a_base->q_temp a_temp Lower the reaction temperature q_temp->a_temp Yes q_solvent Are protic solvents or excess water present? q_temp->q_solvent No a_temp->q_solvent a_solvent Use anhydrous, aprotic solvents and control water content q_solvent->a_solvent Yes end Debromination Minimized q_solvent->end No a_solvent->end

Caption: A logical workflow for troubleshooting and minimizing debromination in coupling reactions.

References

Validation & Comparative

A Comparative Guide to 5-(Trifluoromethyl)pyrimidine and Other Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-(trifluoromethyl)pyrimidine and other fluorinated pyrimidines, with a primary focus on the well-established anticancer drug 5-fluorouracil (5-FU). The objective is to present a side-by-side analysis of their physicochemical properties, biological activities, metabolic stability, and toxicity, supported by experimental data and detailed methodologies.

Introduction

Fluorinated pyrimidines are a cornerstone in the development of therapeutic agents, particularly in oncology. The introduction of a fluorine atom or a trifluoromethyl group into the pyrimidine ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile. 5-Fluorouracil (5-FU), a synthetic pyrimidine analog, has been a mainstay in cancer chemotherapy for decades.[1] Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA, leading to cell death in rapidly dividing cancer cells.[1]

This compound and its derivatives have emerged as a promising class of compounds with potential applications in medicinal chemistry. The trifluoromethyl group, a strong electron-withdrawing moiety, can enhance the biological activity and improve the metabolic stability of the parent molecule. This guide aims to provide a comparative analysis to aid researchers in the evaluation and development of novel fluorinated pyrimidine-based therapeutics.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key physicochemical properties of this compound and 5-fluorouracil.

PropertyThis compound5-Fluorouracil (5-FU)
Molecular Formula C₅H₃F₃N₂C₄H₃FN₂O₂
Molecular Weight 148.09 g/mol 130.08 g/mol [2]
Melting Point Not available282-283 °C (decomposes)[3]
pKa Not available8.0[4]
LogP (Octanol-Water Partition Coefficient) Not available-0.89[2]
Solubility Not availableSparingly soluble in water, slightly soluble in alcohol[2]

Biological Activity: A Comparative Overview

The primary measure of a potential anticancer agent's efficacy is its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following tables provide a comparison of the reported IC50 values for derivatives of this compound and 5-fluorouracil against various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: IC50 Values of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA549 (Non-small cell lung cancer)Not specified, but showed significant activity[5]
(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideA549 (Non-small cell lung cancer)0.35[6][7]
(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideMCF-7 (Breast cancer)3.24[6][7]
(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamidePC-3 (Prostate cancer)5.12[6][7]

Table 2: IC50 Values of 5-Fluorouracil (5-FU)

Cell LineIC50 (µM)Reference
Esophageal Squamous Cell Carcinoma (25 cell lines)1.00 - 39.81[8]
HCT116 (Colon cancer)~10-20 (72h)[9]
HT29 (Colon cancer)~5-15 (72h)[9]
A549 (Non-small cell lung cancer)~50-100 (72h)[10]
MCF-7 (Breast cancer)~5-25 (72h)[11]
HeLa (Cervical cancer)~2-10 (72h)[11]

Metabolic Stability

The metabolic stability of a drug is a critical factor influencing its in vivo half-life and bioavailability. In vitro assays using liver microsomes are commonly employed to assess a compound's susceptibility to metabolism by cytochrome P450 enzymes. While extensive data is available for 5-FU, there is limited public information on the metabolic stability of this compound. The trifluoromethyl group is known to block metabolic oxidation at the C-5 position, which can lead to increased metabolic stability compared to non-fluorinated or monofluoro-substituted analogs.[6]

CompoundKey Metabolic EnzymesIn Vitro Half-life (t½)Intrinsic Clearance (CLint)
This compound Data not availableData not availableData not available
5-Fluorouracil (5-FU) Dihydropyrimidine dehydrogenase (DPD)RapidHigh

Toxicity Profile

Toxicity is a major consideration in drug development. The following table summarizes the available toxicity data for this compound and 5-fluorouracil.

CompoundAcute Oral Toxicity (LD50)Key Toxicities
This compound Acute Tox. 3 (Oral)Eye irritation
5-Fluorouracil (5-FU) 230 mg/kg (mouse, i.p.)[12]Myelosuppression, mucositis, diarrhea, hand-foot syndrome[13]

Experimental Protocols

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and 5-fluorouracil) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Principle: This assay determines the rate of metabolism of a compound by liver microsomal enzymes, primarily cytochrome P450s. The disappearance of the parent compound over time is monitored.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound to the reaction mixture at a final concentration of 1 µM. Pre-warm the mixture to 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Thymidylate Synthase (TS) Inhibition Assay

Principle: This assay measures the inhibition of the enzyme thymidylate synthase, a key target of fluorinated pyrimidines. The assay spectrally monitors the conversion of dUMP and N⁵,N¹⁰-methylenetetrahydrofolate to dTMP and dihydrofolate.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of purified recombinant human thymidylate synthase. Prepare solutions of the substrates dUMP and N⁵,N¹⁰-methylenetetrahydrofolate.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compounds (e.g., FdUMP, the active metabolite of 5-FU) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates to the enzyme-inhibitor mixture.

  • Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value of the inhibitor.

Visualizations

Signaling Pathway of Fluorinated Pyrimidines

Fluorinated_Pyrimidine_Pathway cluster_cell Cancer Cell FP Fluorinated Pyrimidine (e.g., 5-FU) Active_Metabolites Active Metabolites (FdUMP, FUTP, FdUTP) FP->Active_Metabolites Metabolic Activation TS Thymidylate Synthase (TS) Active_Metabolites->TS Inhibition (FdUMP) DNA_Synthesis DNA Synthesis and Repair Active_Metabolites->DNA_Synthesis Incorporation (FdUTP) RNA_Synthesis RNA Synthesis Active_Metabolites->RNA_Synthesis Incorporation (FUTP) dTMP dTMP dUMP dUMP dUMP->dTMP Methylation dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Leads to RNA_Synthesis->Apoptosis Leads to Cytotoxicity_Workflow cluster_workflow Cytotoxicity Comparison Workflow start Start cell_culture 1. Culture Cancer Cell Lines start->cell_culture compound_prep 2. Prepare Serial Dilutions of Test Compounds cell_culture->compound_prep treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_assay 5. Perform MTT Assay incubation->mtt_assay data_analysis 6. Measure Absorbance and Analyze Data mtt_assay->data_analysis ic50 7. Determine IC50 Values data_analysis->ic50 comparison 8. Compare Cytotoxicity ic50->comparison

References

Comparative Bioactivity of 5-(Trifluoromethyl)pyrimidine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of various 5-(trifluoromethyl)pyrimidine analogs. The information is compiled from recent studies and presented with supporting experimental data to facilitate informed decisions in drug discovery and development.

The this compound scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. The inclusion of the trifluoromethyl group often enhances metabolic stability and binding affinity, making these compounds promising candidates for targeting various enzymes and receptors. This guide focuses on the comparative bioactivity of recently developed analogs, primarily in the areas of oncology and infectious diseases.

Anticancer Activity

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents, particularly as kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A series of novel this compound derivatives have been synthesized and evaluated for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2] One of the most promising compounds, 9u , demonstrated significant potency against both EGFR kinase and various cancer cell lines.[1][2]

Table 1: In Vitro Inhibitory Activity of Compound 9u and Analogs against EGFR and Cancer Cell Lines [1][2]

CompoundTargetIC50 (μM)Cell LineIC50 (μM)
9u EGFR Kinase0.091A549 (Lung Carcinoma)0.35
MCF-7 (Breast Cancer)3.24
PC-3 (Prostate Cancer)5.12
Gefitinib EGFR Kinase-A549 (Lung Carcinoma)-
(Control)

Further studies revealed that compound 9u induces apoptosis in A549 cells and causes cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent.[1][2]

Dual FLT3 and CHK1 Inhibition

In the realm of hematological malignancies, 5-(trifluoromethyl)-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[3] Compound 30 from this series exhibited excellent inhibitory activity against both enzymes and potent antiproliferative effects on MV4-11 cells, which harbor an FLT3-ITD mutation.[3]

Table 2: In Vitro Inhibitory and Antiproliferative Activity of Compound 30 [3]

Target/Cell LineIC50 (nM)
FLT3-D835Y<4
CHK1<4
MV4-11 (AML)<4

Notably, compound 30 demonstrated high selectivity over c-Kit and a favorable safety profile with low inhibition of the hERG channel.[3] Its good oral pharmacokinetic properties further support its potential for clinical development.[3]

Thiazolo[4,5-d]pyrimidine Derivatives

A series of new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines.[4][5] Among the synthesized compounds, 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[2][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione) was identified as the most active derivative.[4][5]

Table 3: Antiproliferative Activity of Selected Thiazolo[4,5-d]pyrimidine Derivatives (GI50, µM) [4]

CompoundA375 (Melanoma)C32 (Melanoma)DU145 (Prostate)MCF-7/WT (Breast)
2b >50>50>50>50
3b 1.832.153.284.33
4b >50>50>50>50
4c >50>50>50>50

The antiproliferative activity was evaluated using a metabolic test that determines mitochondrial activity.[4]

Antifungal and Antiviral Activity

Beyond oncology, this compound analogs have shown promise as antifungal and antiviral agents.

A study investigating novel trifluoromethyl pyrimidine derivatives revealed significant antifungal activity against various plant pathogens.[6] Compound 5u showed notable efficacy against Rhizoctonia solani (RS), with an EC50 value of 26.0 µg/mL, comparable to the commercial fungicide azoxystrobin.[6] In the same study, compounds 5j and 5m exhibited curative and protective activities against tobacco mosaic virus (TMV), respectively, with EC50 values lower than the commercial agent ningnanmycin.[6]

Another series of trifluoromethyl pyrimidine derivatives bearing an amide moiety also displayed good in vitro antifungal activities against a range of fungal strains at a concentration of 50 µg/ml.[7]

Experimental Protocols

EGFR Kinase Inhibition Assay

A brief outline of a typical EGFR kinase inhibition assay is provided below. For detailed protocols, please refer to the specific publications.

EGFR_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme EGFR Kinase Incubation Incubate at RT Enzyme->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Compound Test Compound Compound->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence MTT_Assay_Workflow Seed Seed cells in 96-well plates Treat Treat with varying concentrations of test compounds Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound analogs (e.g., 9u) Inhibitor->EGFR

References

Spectroscopic Analysis for the Structural Confirmation of 5-(trifluoromethyl)pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data used to confirm the structure of 5-(trifluoromethyl)pyrimidine against alternative pyrimidine derivatives. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for the unambiguous identification and characterization of this important fluorinated heterocyclic compound.

Spectroscopic Data Comparison

The introduction of a trifluoromethyl group at the 5-position of the pyrimidine ring significantly influences its spectroscopic properties. The following tables summarize the key ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR data for this compound and compares it with unsubstituted pyrimidine, 5-methylpyrimidine, and 5-bromopyrimidine to highlight these effects.

Table 1: ¹H NMR Spectroscopic Data

The electron-withdrawing nature of the trifluoromethyl group deshields the adjacent protons, causing a downfield shift in their resonance compared to pyrimidine and 5-methylpyrimidine.

CompoundH-2 (ppm)H-4,6 (ppm)H-5 (ppm)Other Protons (ppm)
This compound ~9.4~9.1--
Pyrimidine[1][2]9.268.787.36-
5-Methylpyrimidine~9.0~8.5-~2.4 (-CH₃)
5-Bromopyrimidine[3][4][5][6]9.28.8--
Table 2: ¹³C NMR Spectroscopic Data

The trifluoromethyl group exerts a strong deshielding effect on the carbon atom to which it is attached (C-5) and a notable electronic influence on the other ring carbons. The C-F coupling is a key diagnostic feature.

CompoundC-2 (ppm)C-4,6 (ppm)C-5 (ppm)CF₃ (ppm)Other Carbons (ppm)
This compound ~160~158 (q)~120 (q)~123 (q, ¹JCF ≈ 270 Hz)-
Pyrimidine[1]159.7160.0125.1--
5-Methylpyrimidine[7]~157~158~131-~16 (-CH₃)
5-Bromopyrimidine~158~160~118--

Note: 'q' denotes a quartet due to coupling with the fluorine atoms of the CF₃ group.

Table 3: ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopic Data

The ¹⁹F NMR provides a direct confirmation of the trifluoromethyl group. Mass spectrometry reveals the molecular weight and characteristic fragmentation patterns, while IR spectroscopy indicates the presence of specific functional groups.

Spectroscopic TechniqueThis compoundComparison with Alternatives
¹⁹F NMR (ppm) ~ -65 to -75 (s)The presence of a singlet in this region is a definitive indicator of the CF₃ group on an aromatic ring. The exact shift can vary with the solvent.
Mass Spec. (m/z) M⁺ = 148 ; key fragments at 129 ([M-F]⁺), 101 ([M-CF]⁺), 79 ([M-CF₃]⁺)The molecular ion peak at m/z 148 is characteristic. Fragmentation often involves the loss of fluorine or the entire trifluoromethyl group.[8] This contrasts with pyrimidine (M⁺=80), 5-methylpyrimidine (M⁺=94), and 5-bromopyrimidine (M⁺=158/160).
IR Spectroscopy (cm⁻¹) ~3050-3150 (Ar C-H stretch); ~1550-1600 (C=C, C=N stretch); ~1100-1300 (strong, C-F stretch)The strong C-F stretching bands are the most diagnostic feature for the trifluoromethyl group.[9][10] The aromatic C-H and ring stretching vibrations are consistent with the pyrimidine core.

Experimental Protocols

Accurate spectroscopic data acquisition is paramount for reliable structural elucidation. The following are detailed protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30° pulse angle, 2-4 second acquisition time, and a 1-2 second relaxation delay.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Spectroscopy :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second acquisition time, and a 2-5 second relaxation delay.

    • Observe for characteristic quartet patterns for carbons coupled to the trifluoromethyl group.

  • ¹⁹F NMR Spectroscopy :

    • Acquire a one-dimensional fluorine spectrum.

    • A reference standard, such as CFCl₃, should be used (either internally or externally) to calibrate the chemical shift scale.

    • The absence of proton coupling will result in a singlet for the CF₃ group.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample (typically ~1 mg/mL in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization : Utilize electron ionization (EI) for GC-MS to induce fragmentation, or electrospray ionization (ESI) for LC-MS for softer ionization.

  • Analysis : Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

  • Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.[8][11][12][13]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples : Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid directly on the ATR crystal.

    • Liquid Samples : Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis : Identify the characteristic absorption bands for aromatic C-H, C=C/C=N, and C-F bonds.[9][10][14][15][16]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Start Synthesized Compound Purification Purification Start->Purification NMR NMR (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Analyze Spectra NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Comparison Compare with Alternatives Data_Analysis->Comparison Structure_Confirmation Confirm Structure of This compound Comparison->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Logical_Structure_Confirmation cluster_nmr NMR Evidence cluster_ms_ir MS and IR Evidence Start Unknown Compound (Presumed this compound) H_NMR 1H NMR: - Signals in aromatic region - Absence of H-5 signal Start->H_NMR Provides proton environment C_NMR 13C NMR: - Quartet for C-5 and -CF3 - Characteristic shifts Start->C_NMR Shows carbon skeleton F_NMR 19F NMR: - Singlet around -70 ppm Start->F_NMR Confirms CF3 group Mass_Spec Mass Spec: - Molecular ion at m/z 148 - Fragmentation of CF3 Start->Mass_Spec Determines molecular weight IR_Spec IR Spec: - Strong C-F stretching bands (~1100-1300 cm-1) Start->IR_Spec Identifies functional groups Conclusion Structure Confirmed: This compound H_NMR->Conclusion C_NMR->Conclusion F_NMR->Conclusion Mass_Spec->Conclusion IR_Spec->Conclusion

Caption: Logical Path to Structure Confirmation.

References

A Comparative Guide to the In Vitro and In Vivo Studies of 5-(Trifluoromethyl)pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of novel 5-(trifluoromethyl)pyrimidine compounds, focusing on their potential as anticancer agents. The information is compiled from recent studies, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to aid in research and development.

In Vitro Efficacy of this compound Derivatives

A new series of this compound derivatives has been synthesized and identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2] Another class of compounds, 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines, has also demonstrated significant antiproliferative activity against various cancer cell lines.[3][4]

EGFR Inhibitors

One of the most promising EGFR inhibitors identified is (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (referred to as Compound 9u ).[1][2] This compound has shown excellent antitumor activities in vitro.

Table 1: In Vitro Activity of Compound 9u [1][2]

Target Cell Line / KinaseIC50 (µM)
A549 (Non-small cell lung cancer)0.35
MCF-7 (Breast cancer)3.24
PC-3 (Prostate cancer)5.12
EGFR Kinase0.091

Further studies revealed that Compound 9u induces early apoptosis in A549 cells and causes cell cycle arrest at the G2/M phase.[1][2]

Thiazolo[4,5-d]pyrimidine Derivatives

Among the synthesized 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (referred to as Compound 3b ) was found to be the most active.[3][4]

Table 2: In Vitro Anticancer Screening of Compound 3b [3]

Cancer Cell Line PanelActivityMost Sensitive Cell Lines
NCI-60HighLeukemia (CCRF-CEM, HL-60(TB), MOLT-4), Non-Small Cell Lung Cancer

Another related thiazolo[4,5-d]pyrimidine, 7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione , demonstrated a potent and broad-spectrum cytotoxic action with a mean graph midpoint (MG-MID) of 2.88 µM in the NCI-60 panel and an IC50 of 5.33 µM against the HCT-116 colorectal carcinoma cell line. This compound was also shown to induce apoptosis and G2/M cell cycle arrest.

Signaling Pathways

The anticancer effects of these this compound compounds are attributed to their interaction with key cellular signaling pathways involved in cell proliferation and survival.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK) Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Compound_9u Compound 9u (this compound derivative) Compound_9u->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Compound 9u.

Apoptosis_Pathway Induction of Apoptosis cluster_cell_cycle Cell Cycle cluster_apoptotic_proteins Apoptotic Regulation Compound This compound Compound (e.g., 9u) G2M_Arrest G2/M Phase Arrest Compound->G2M_Arrest Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspases Caspase Activation (Caspase-3, -9) Bax->Caspases Activates Bcl2->Caspases Inhibits Caspases->Apoptosis

Caption: Apoptosis Induction by this compound Compounds.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the dose-dependent cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, PC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (typically in a serial dilution) and incubated for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

EGFR Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on EGFR kinase activity.

  • Reaction Setup: The assay is performed in a 96- or 384-well plate. Each well contains the EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer.

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: The percentage of inhibition is plotted against the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on the fluorescence intensity.

In Vivo Studies: A Comparative Outlook

While extensive in vitro data is available for the aforementioned this compound compounds, specific in vivo efficacy and pharmacokinetic data for Compound 9u and Compound 3b are not yet publicly available. However, to provide a framework for what to expect and to compare with established agents, this section outlines the typical methodologies and presents data for other EGFR inhibitors.

General Protocol for In Vivo Antitumor Efficacy in Xenograft Models
  • Cell Implantation: Human cancer cells (e.g., A549, H1975) are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compound is administered orally or via intraperitoneal injection at various doses for a specified period.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated, and survival curves may also be generated.

Pharmacokinetic Studies in Rodents
  • Compound Administration: The test compound is administered to rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes at a specific dose.

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Plasma Analysis: The concentration of the compound in the plasma is determined using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Parameters: Key parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2) are calculated.

Table 3: Representative In Vivo Data for Other EGFR Inhibitors

CompoundAnimal ModelDose and RouteKey Findings
Gefitinib Nude mice with NSCLC brain metastasis model50, 100, 200 mg/kg, PODose-dependent increase in blood, brain, and CSF concentrations.
CO-1686 H1975 tumor-bearing miceDose-proportional exposureDose-dependent EGFR modulation in tumors with no inhibition of wild-type EGFR in normal tissue.

This comparative data for established EGFR inhibitors highlights the type of in vivo characterization that will be crucial for the further development of novel this compound compounds.

Conclusion

The this compound scaffold is a promising source of novel anticancer agents. The EGFR inhibitor, Compound 9u, and the thiazolo[4,5-d]pyrimidine, Compound 3b, have demonstrated significant in vitro potency against a range of cancer cell lines. The mechanism of action for these compounds appears to involve the inhibition of key signaling pathways leading to apoptosis and cell cycle arrest. While comprehensive in vivo efficacy and pharmacokinetic data for these specific lead compounds are still forthcoming, the established protocols and comparative data from other targeted therapies provide a clear path for their future preclinical and clinical development. Researchers and drug development professionals are encouraged to build upon these foundational in vitro studies to fully elucidate the therapeutic potential of this chemical class.

References

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The incorporation of the trifluoromethyl (CF3) group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethylpyrimidine derivatives, with a focus on their anticancer and antifungal properties, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The biological activity of trifluoromethylpyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. Systematic modifications have paved the way for potent and selective inhibitors targeting various enzymes and cellular pathways.

Anticancer Activity

Trifluoromethylpyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily by targeting protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and FMS-like Tyrosine Kinase 3 (FLT3).

A preliminary SAR analysis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors reveals several key insights. When the 'R' substituents are phenyl derivatives, the compounds generally exhibit good antitumor activity. For instance, a 3-fluorophenyl substitution shows notable activity against A549, MCF-7, and PC-3 cancer cell lines. In contrast, derivatives with aliphatic substituent groups at the same position tend to have weaker biological activity. The introduction of an ethynyl group or a ketene moiety can lead to potent compounds.[1] One of the most effective compounds in a studied series, 9u , which incorporates a (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide structure, displayed IC50 values of 0.35 µM against A549 cells and 0.091 µM against EGFR kinase.[1]

Further studies on trifluoromethyl-substituted pyrimidine derivatives have identified compounds with potent anti-proliferative activity. For example, compound 17v from one study showed a strong inhibitory effect on the H1975 cancer cell line with an IC50 of 2.27 µM, outperforming the standard chemotherapeutic agent 5-FU. This compound was found to induce apoptosis and arrest the cell cycle at the G2/M phase, with evidence suggesting it binds effectively to the active pocket of EGFR.

The following table summarizes the in vitro anticancer activity of selected trifluoromethylpyrimidine derivatives against various human cancer cell lines.

Compound IDCore StructureR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Target(s)
9c 5-Trifluoromethylpyrimidine3-Fluorobenzoylamino-phenylamino3-aminothiophene-2-carboxamideA5492.23EGFR
MCF-75.32
PC-316.35
9u 5-Trifluoromethylpyrimidine(E)-3-(3-fluorophenyl)acrylamido-phenylamino3-aminothiophene-2-carboxamideA5490.35EGFR
MCF-73.24
PC-35.12
17v Trifluoromethyl-substituted pyrimidineVariedVariedH19752.27EGFR
3b 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidinePhenylChloroC32 (Melanoma)24.4Not specified
A375 (Melanoma)25.4
30 5-Trifluoromethyl-2-aminopyrimidineVariedVariedMV4-11 (AML)<0.004FLT3, CHK1
Antifungal Activity

Trifluoromethylpyrimidine derivatives have also emerged as promising antifungal agents. A series of novel derivatives containing an amide moiety demonstrated good to excellent in vitro activity against a panel of plant pathogenic fungi.[2] For instance, compounds 5b , 5j , and 5l from a particular study exhibited potent inhibition of Botrytis cinerea, with compound 5l achieving 100% inhibition at 50 µg/mL.[2] Another study highlighted compound 5o , 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, which showed excellent activity against Phomopsis sp. with an EC50 value of 10.5 µg/ml, surpassing the commercial fungicide Pyrimethanil.[3][4]

The SAR for antifungal activity indicates that the presence and position of substituents on the phenyl ring attached to the pyrimidine core are critical. For example, in one series, an amine group at the 3-position of the benzene ring, combined with fluorine and bromine atoms at the 2- and 5-positions, respectively (as in compound 5o ), led to excellent antifungal activity.

The following table presents the in vitro antifungal activity of selected trifluoromethylpyrimidine derivatives.

Compound IDCore StructureR1 SubstituentFungal SpeciesInhibition (%) @ 50 µg/mLEC50 (µg/mL)
5b Trifluoromethylpyrimidine-amideVariedBotrytis cinerea96.76Not Determined
5j Trifluoromethylpyrimidine-amideVariedBotrytis cinerea96.84Not Determined
5l Trifluoromethylpyrimidine-amideVariedBotrytis cinerea100Not Determined
5o 2-methyl-6-(trifluoromethyl)pyrimidin-4-yloxy5-bromo-2-fluoro-N-(3-...)phenylPhomopsis sp.>8510.5
5u TrifluoromethylpyrimidineVariedRhizoctonia solani88.626.0

Key Signaling Pathways and Experimental Workflows

The development of effective trifluoromethylpyrimidine derivatives relies on a thorough understanding of the cellular pathways they target and a systematic approach to evaluating their structure-activity relationships.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in cell growth, proliferation, and differentiation.[1] Its signaling cascade is a major target in cancer therapy. The diagram below illustrates a simplified EGFR signaling pathway.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Trifluoromethylpyrimidine Derivative (Inhibitor) Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Simplified EGFR signaling pathway and the inhibitory action of trifluoromethylpyrimidine derivatives.

FLT3 and CHK1 Signaling in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like Tyrosine Kinase 3 (FLT3) receptor, particularly internal tandem duplications (FLT3-ITD), are common in Acute Myeloid Leukemia (AML) and are associated with poor prognosis. FLT3-ITD leads to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. Checkpoint Kinase 1 (CHK1) has been identified as a critical downstream effector in FLT3-ITD positive AML.

FLT3_CHK1_Pathway FLT3_ITD FLT3-ITD (Mutated) STAT5 STAT5 FLT3_ITD->STAT5 PI3K_Akt PI3K/Akt Pathway FLT3_ITD->PI3K_Akt Ras_MAPK Ras/MAPK Pathway FLT3_ITD->Ras_MAPK CHK1 CHK1 Activation FLT3_ITD->CHK1 Leukemic_Proliferation Leukemic Cell Proliferation and Survival STAT5->Leukemic_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Cell_Cycle Cell Cycle Progression Ras_MAPK->Cell_Cycle CHK1->Cell_Cycle Cell_Cycle->Leukemic_Proliferation Apoptosis_Inhibition->Leukemic_Proliferation Inhibitor Dual FLT3/CHK1 Inhibitor (Trifluoromethylpyrimidine Derivative) Inhibitor->FLT3_ITD Inhibits Inhibitor->CHK1 Inhibits

Caption: The role of FLT3-ITD and CHK1 in AML and inhibition by dual-target trifluoromethylpyrimidine derivatives.

General Experimental Workflow for SAR Studies

A typical SAR study for novel trifluoromethylpyrimidine derivatives involves a multi-step process from compound design to in vivo evaluation.

SAR_Workflow Design Compound Design & Library Synthesis Screening In Vitro Screening (e.g., MTT Assay, Kinase Assay) Design->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization (Iterative Synthesis) SAR_Analysis->Lead_Opt Guide Design Lead_Opt->Screening New Derivatives In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of novel compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trifluoromethylpyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the trifluoromethylpyrimidine derivatives and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: The assay measures the phosphorylation of a specific substrate by the EGFR kinase domain. Inhibition of this phosphorylation by a test compound is quantified, typically using a luminescence-based method that detects the amount of ATP consumed or ADP produced during the kinase reaction.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer

  • ATP

  • Specific peptide substrate for EGFR

  • Trifluoromethylpyrimidine derivatives (dissolved in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the trifluoromethylpyrimidine derivatives in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, the EGFR enzyme, and a mixture of the substrate and ATP. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and Signal Generation: Stop the kinase reaction and initiate the detection step by adding the kinase detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete the remaining ATP and then convert the produced ADP into a luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC50 value.

References

A Comparative Guide to the Computational Modeling of 5-(trifluoromethyl)pyrimidine Interactions in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(trifluoromethyl)pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability. This guide provides a comparative analysis of computational and experimental approaches used to characterize the interactions of this compound derivatives with key oncogenic kinases: FMS-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and Epidermal Growth Factor Receptor (EGFR). We present supporting experimental data, detailed protocols, and visualizations to aid in the rational design of next-generation inhibitors.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency (IC50 values) of various this compound derivatives against their target kinases, alongside well-established alternative inhibitors for comparison.

Table 1: FLT3 Inhibition
Compound ClassCompoundTargetIC50 (nM)Cell LineReference
This compound Compound 30FLT3-WT≤ 25-[1]
Compound 30FLT3-D835Y≤ 25-[1]
Unnamed DerivativeFLT3-ITD≤ 1MOLM-13, MV-4-11[2]
Alternative Inhibitors QuizartinibFLT30.56MV4-11[3]
QuizartinibFLT3-ITD0.40MV4-11[4]
GilteritinibFLT30.29-[5]
GilteritinibFLT3-ITD0.92MV4-11[5]
Table 2: CHK1 Inhibition
Compound ClassCompoundTargetIC50 (nM)Reference
This compound Compound 30CHK1≤ 25[1]
CCT245737CHK1< 10[6]
Alternative Inhibitors AZD7762CHK15[7][8]
Table 3: EGFR Inhibition
Compound ClassCompoundTargetIC50 (µM)Cell LineReference
This compound Compound 9uEGFR0.091-[9]
Compound 9u-0.35A549[9]
Alternative Inhibitors GefitinibEGFR0.026 - 0.057Various[10]
ErlotinibEGFR0.002-[11]
OsimertinibEGFR (mutant)0.0045 - 0.0407COS

Computational Modeling Workflow

Computational modeling is a cornerstone in the development of targeted inhibitors. A typical workflow integrates several techniques to predict and rationalize ligand-protein interactions, guiding the synthesis and experimental validation of new compounds.

G General Computational Workflow for Kinase Inhibitor Design cluster_0 In Silico Design & Screening cluster_1 Interaction Analysis cluster_2 Experimental Validation Virtual_Screening Virtual Screening Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking Pharmacophore_Modeling Pharmacophore Modeling Pharmacophore_Modeling->Molecular_Docking QSAR QSAR Analysis QSAR->Molecular_Docking MD_Simulations Molecular Dynamics (MD) Simulations Molecular_Docking->MD_Simulations Synthesis Chemical Synthesis MD_Simulations->Synthesis Biochemical_Assays Biochemical Assays Synthesis->Biochemical_Assays Cell-based_Assays Cell-based Assays Biochemical_Assays->Cell-based_Assays Cell-based_Assays->QSAR Feedback Loop

Computational workflow for kinase inhibitor design.
Comparison of Computational Techniques

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For instance, the docking of a 5-(trifluoromethyl)-2-aminopyrimidine derivative into the ATP-binding site of FLT3 and CHK1 revealed key hydrogen bond interactions with hinge region residues (Cys694 in FLT3 and Cys87 in CHK1), which are crucial for inhibitory activity.[7] While computationally efficient and useful for high-throughput screening, docking provides a static view of the interaction and does not account for protein flexibility.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of binding stability and conformational changes. Studies on various kinase inhibitors have shown that MD simulations can confirm the stability of docked poses and reveal the persistence of key interactions, such as hydrogen bonds, throughout the simulation.[8] This method is computationally more intensive than docking but offers a more realistic representation of the biological system.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structures of compounds with their biological activities. For pyrimidine derivatives, QSAR studies have been employed to identify key molecular descriptors that influence their inhibitory potency against various kinases.[5] These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent inhibitors.

Signaling Pathways and Inhibition

The following diagrams illustrate the signaling pathways of FLT3, CHK1, and EGFR, and the points of inhibition by their respective inhibitors.

FLT3_pathway FLT3 Signaling Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT5->Proliferation Inhibitor This compound Inhibitors (e.g., Quizartinib) Inhibitor->Dimerization

FLT3 signaling pathway and point of inhibition.

CHK1_pathway CHK1 Signaling Pathway DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 Cdc25 Cdc25 Phosphatases CHK1->Cdc25 DNA_Repair DNA Repair CHK1->DNA_Repair CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs Cell_Cycle_Arrest Cell Cycle Arrest CDKs->Cell_Cycle_Arrest Progression Inhibitor This compound Inhibitors (e.g., AZD7762) Inhibitor->CHK1 EGFR_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT->Proliferation Inhibitor This compound Inhibitors (e.g., Gefitinib) Inhibitor->Dimerization

References

A Comparative Analysis of Synthetic Routes to 5-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(trifluoromethyl)pyrimidine scaffold is a privileged structural motif in medicinal chemistry and agrochemistry, valued for the unique electronic properties conferred by the trifluoromethyl group. This guide provides a comparative analysis of prominent synthetic routes to this important heterocyclic compound, offering a critical evaluation of their respective advantages and limitations. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as starting material availability, scalability, and desired substitution patterns.

Comparison of Synthetic Strategies

Three primary strategies for the synthesis of 5-(trifluoromethyl)pyrimidines have been identified and analyzed: construction of the pyrimidine ring from a trifluoromethyl-containing precursor, direct trifluoromethylation of a pre-formed pyrimidine ring, and modification of a simpler trifluoromethylated pyrimidine.

Synthetic RouteStarting MaterialsKey Reagents & ConditionsYield (%)Purity (%)ScalabilityAdvantagesDisadvantages
Route 1: From Ethyl Trifluoroacetoacetate Ethyl trifluoroacetoacetate, Urea/Thiourea1. NaOEt, EtOH, reflux; 2. POCl₃, reflux; 3. H₂, Pd/C~50-60 (overall)>95HighReadily available starting materials, well-established procedures.Multi-step process, harsh reagents (POCl₃).
Route 2: From Uracil via Trifluoromethylation Uracil1. CF₃SO₂Na (Langlois reagent), t-BuOOH, H₂O/CH₃CN; 2. POCl₃, DIPEA, reflux~70-80 (overall)>98Moderate-HighHigh overall yield, direct introduction of the CF₃ group.Requires specialized trifluoromethylating reagent, intermediate isolation may be necessary.
Route 3: Multi-Component Reaction Aryl enaminones, Aryl amidine hydrochlorides, CF₃SO₂NaCu(II) catalyst, solvent, heatVariable (40-85)VariableLow-ModerateOne-pot synthesis, rapid access to diverse derivatives.Limited to substituted derivatives, may require optimization for specific substrates.

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the compared synthetic routes to the this compound core and its key intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

G cluster_0 Route 1: From Ethyl Trifluoroacetoacetate cluster_1 Route 2: From Uracil cluster_2 Route 3: Multi-Component Reaction A1 Ethyl Trifluoroacetoacetate A2 5-(Trifluoromethyl)uracil A1->A2 Urea, NaOEt A3 2,4-Dichloro-5-(trifluoromethyl)pyrimidine A2->A3 POCl₃ A4 This compound A3->A4 H₂, Pd/C B1 Uracil B2 5-(Trifluoromethyl)uracil B1->B2 CF₃SO₂Na, t-BuOOH B2->A3 C1 Aryl Enaminone C4 Substituted 5-(Trifluoromethyl)pyrimidines C1->C4 Cu(II) catalyst C2 Aryl Amidine C2->C4 Cu(II) catalyst C3 CF₃SO₂Na C3->C4 Cu(II) catalyst

Caption: Comparative workflow of synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Synthesis from Ethyl Trifluoroacetoacetate

This classical approach involves the construction of the pyrimidine ring followed by functional group manipulations.

Step 1: Synthesis of 5-(Trifluoromethyl)uracil

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), ethyl trifluoroacetoacetate is added, followed by urea. The mixture is heated at reflux for several hours. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 5-(trifluoromethyl)uracil.

Step 2: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

5-(Trifluoromethyl)uracil is treated with an excess of phosphoryl chloride (POCl₃), often in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA). The mixture is heated at reflux until the reaction is complete (monitored by TLC or LC-MS). The excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

Step 3: Synthesis of this compound

2,4-Dichloro-5-(trifluoromethyl)pyrimidine is dissolved in a suitable solvent (e.g., ethanol or methanol) containing a base (e.g., triethylamine or sodium acetate). The solution is then subjected to catalytic hydrogenation with hydrogen gas in the presence of a palladium on carbon catalyst (Pd/C). The reaction is typically carried out at atmospheric or slightly elevated pressure until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated. The crude product can be purified by column chromatography or distillation to afford this compound.

Route 2: Synthesis from Uracil via Direct Trifluoromethylation

This route introduces the trifluoromethyl group onto a pre-existing pyrimidine ring.

Step 1: Synthesis of 5-(Trifluoromethyl)uracil

Uracil is suspended in a mixture of water and a co-solvent such as acetonitrile. Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent) is added, followed by the dropwise addition of tert-butyl hydroperoxide (t-BuOOH) at a controlled temperature. The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours. Upon completion, the product precipitates from the reaction mixture and can be isolated by filtration, washing with water, and drying.

Step 2: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

This step is identical to Step 2 in Route 1.

Route 3: Multi-Component Synthesis of Substituted 5-(Trifluoromethyl)pyrimidines

This modern approach allows for the rapid, one-pot synthesis of substituted pyrimidine derivatives.

A mixture of an aryl enaminone, an aryl amidine hydrochloride, and sodium trifluoromethanesulfinate (CF₃SO₂Na) is dissolved in a suitable solvent (e.g., DMSO or DMF). A copper(II) catalyst, such as copper(II) acetate, is added, and the reaction mixture is heated. The progress of the reaction is monitored by an appropriate analytical technique. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired substituted this compound.[1]

References

Assessing the Drug-Like Properties of 5-(Trifluoromethyl)pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of a trifluoromethyl group into pyrimidine scaffolds has become a cornerstone in modern medicinal chemistry, aiming to enhance the drug-like properties of new chemical entities. This guide provides a comparative assessment of 5-(trifluoromethyl)pyrimidine derivatives, focusing on key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and cytotoxicity properties. The information is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds.

Overview of Drug-Like Properties

For a compound to be a viable drug candidate, it must possess a balance of physicochemical and biological properties that ensure it reaches its target in the body in sufficient concentration and for an adequate duration, without causing undue toxicity.[1] Key properties evaluated in early drug discovery include aqueous solubility, permeability, metabolic stability, and cytotoxicity.[2][3] In vitro assays provide a rapid and cost-effective means to assess these properties and guide the selection of promising lead compounds.[1][4]

Comparative Data

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting biological or biochemical functions. In this context, it reflects the concentration of a compound that is required for 50% inhibition of cancer cell growth.

Compound IDCell LineIC₅₀ (µM)Comparator DrugCell LineIC₅₀ (µM)Reference
9u A549 (Lung Carcinoma)0.35GefitinibA549-[5][6]
MCF-7 (Breast Cancer)3.24MCF-7-[5][6]
PC-3 (Prostate Cancer)5.12PC-3-[5][6]
3b NCI-60 PanelSee ReferenceDoxorubicin--[7][8]
5l B. cinerea>80% inhibition at 50 µg/mLTebuconazoleB. cinerea96.45% inhibition at 50 µg/mL[9]

Note: The NCI-60 screen for compound 3b provides a broad panel of data across 60 different human cancer cell lines, and readers are encouraged to consult the primary literature for detailed results.[7][8] Compound 5l was evaluated for antifungal activity.[9]

Key Experimental Protocols

Detailed methodologies for assessing the drug-like properties of novel compounds are crucial for reproducibility and data interpretation. The following sections outline standard in vitro assays.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[10] Poor solubility can limit bioavailability and lead to inconsistent results in biological assays.[10]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Sample Preparation : An excess amount of the solid this compound derivative is added to a vial containing a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[10]

  • Equilibration : The vial is sealed and agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation : The suspension is filtered through a sub-micron filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification : The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Reporting : The solubility is reported in units of µg/mL or µM.[10]

Permeability

The ability of a compound to permeate biological membranes, such as the intestinal epithelium, is essential for oral drug absorption.

The PAMPA assay is a high-throughput method for predicting passive membrane permeability.[11][12][13] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.[11][12]

Experimental Protocol: PAMPA

  • Membrane Preparation : A filter plate's porous membrane is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.[12]

  • Compound Addition : The test compound, dissolved in a suitable buffer, is added to the donor wells of the filter plate.[11]

  • Incubation : The donor plate is placed into an acceptor plate containing buffer, and the assembly is incubated at room temperature for a defined period (e.g., 5-18 hours).[12][14]

  • Quantification : After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS or UV spectroscopy.[11][14]

  • Calculation of Permeability Coefficient (Pe) : The apparent permeability coefficient is calculated using the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.[14]

The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates human intestinal absorption.[15] Caco-2 cells, when cultured for an extended period, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[15][16]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture : Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a confluent monolayer.[15]

  • Monolayer Integrity Check : The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[17]

  • Bidirectional Transport Study : The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.[18]

  • Quantification : The concentration of the compound in the collected samples is measured by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) : The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport.[18] The efflux ratio (Papp(B→A) / Papp(A→B)) is also determined to assess the potential for active efflux.[18]

Metabolic Stability

Metabolic stability provides an indication of how susceptible a compound is to metabolism by drug-metabolizing enzymes, primarily in the liver.[19]

Experimental Protocol: Microsomal Stability Assay

  • Incubation : The test compound is incubated with liver microsomes (human or from other species) and a cofactor, typically NADPH, at 37°C.[20][21][22]

  • Time Course Sampling : Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[21]

  • Reaction Termination : The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.[22]

  • Sample Processing : The samples are centrifuged to precipitate proteins, and the supernatant is collected.[20]

  • Quantification : The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.[22]

  • Data Analysis : The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint).[22]

Cytotoxicity

Cytotoxicity assays are used to measure the toxic effects of a compound on cultured cells.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26]

  • Cell Seeding : Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).[27]

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[23][25]

  • Incubation : The plate is incubated for a few hours (e.g., 4 hours) to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization : A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.[27]

  • Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.[26]

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the IC₅₀ value is determined.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the assessment of drug-like properties.

experimental_workflow General Experimental Workflow for In Vitro ADME Profiling cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis & Decision Making synthesis Synthesis of this compound Derivatives solubility Solubility Assay synthesis->solubility Test Compound permeability Permeability Assay (PAMPA/Caco-2) synthesis->permeability Test Compound metabolism Metabolic Stability Assay synthesis->metabolism Test Compound cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity Test Compound data_analysis Calculate Key Parameters (Solubility, Papp, t½, IC50) solubility->data_analysis permeability->data_analysis metabolism->data_analysis cytotoxicity->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_selection Lead Candidate Selection/Optimization sar->lead_selection

Figure 1. A flowchart illustrating the typical workflow for assessing the drug-like properties of synthesized compounds.

pampa_assay_workflow PAMPA Workflow start Start prepare_membrane Coat filter plate with artificial membrane start->prepare_membrane add_compound Add test compound to donor wells prepare_membrane->add_compound add_buffer Add buffer to acceptor wells add_compound->add_buffer incubate Incubate donor and acceptor plates together add_buffer->incubate quantify Quantify compound concentration in donor and acceptor wells incubate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate end End calculate->end mtt_assay_workflow MTT Assay Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat cells with this compound derivative seed_cells->treat_cells add_mtt Add MTT reagent to each well treat_cells->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization agent to dissolve formazan incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate cell viability and IC50 read_absorbance->calculate_viability end End calculate_viability->end

References

Navigating the Selectivity Landscape of 5-(Trifluoromethyl)pyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(trifluoromethyl)pyrimidine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, demonstrating efficacy against a range of therapeutic targets. However, achieving high selectivity remains a critical challenge in kinase inhibitor discovery, as off-target activities can lead to unforeseen side effects and confound biological readouts. This guide provides an objective comparison of the cross-reactivity profiles of this compound-based inhibitors, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of selective chemical probes and drug candidates.

Kinase Selectivity Profile of a Representative Inhibitor: Compound 30

To illustrate the cross-reactivity of this inhibitor class, we focus on "compound 30," a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1)[1]. The following table summarizes the inhibitory activity (IC50) of compound 30 against a panel of twelve kinases, providing a snapshot of its selectivity.

Target KinaseKinase FamilyCompound 30 IC50 (nM)
FLT3-WT RTK≤ 25
FLT3-D835Y RTK≤ 25
CHK1 CMGC≤ 25
c-KitRTK>10000
IRAK4TKL864.60
P70S6KAGC834.85
CDK2CMGC833.50
Aurora AAurora1863.50
PIM1CAMK>10000
JAK3TK>10000
EGFRRTK>10000
BTKTK>10000

Data compiled from a study by Wang et al. (2023)[1].

As the data indicates, compound 30 is a potent inhibitor of its intended targets, FLT3 and CHK1. Notably, it demonstrates significant selectivity against the closely related receptor tyrosine kinase c-Kit, a desirable feature for minimizing off-target effects in certain hematological malignancies. However, the compound exhibits moderate activity against IRAK4, P70S6K, CDK2, and Aurora A at higher concentrations, highlighting potential for off-target interactions that should be considered in its experimental application.

Understanding the Broader Cross-Reactivity Landscape

Experimental Protocols for Assessing Cross-Reactivity

Accurate and reproducible assessment of inhibitor selectivity relies on robust experimental methodologies. Below are detailed protocols for key assays commonly employed in cross-reactivity studies.

In Vitro Kinase Inhibition Assay (HTRF®)

Homogeneous Time-Resolved Fluorescence (HTRF®) assays are a popular method for determining the in vitro potency of kinase inhibitors.

Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665. When these two components are in close proximity (i.e., bound to the phosphorylated substrate), a FRET signal is generated. Inhibition of the kinase results in a decreased FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA).

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • Dilute the kinase, biotinylated substrate, and ATP to their final desired concentrations in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well low-volume plate, add 2 µL of the test inhibitor dilution.

    • Add 4 µL of the kinase solution.

    • Initiate the reaction by adding 4 µL of the ATP/substrate mixture.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and initiate detection by adding 10 µL of the HTRF detection buffer containing EDTA, europium cryptate-labeled antibody, and streptavidin-XL665.

    • Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to bind.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm with excitation at 320 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the data against the inhibitor concentration to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement assay allows for the quantification of inhibitor binding to its target kinase within living cells.

Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor). A test compound that competes with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the signal.

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding the NanoLuc®-kinase fusion protein.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup:

    • In a white 384-well plate, add serial dilutions of the test inhibitor.

    • Add the NanoBRET™ tracer to the cell suspension at the predetermined optimal concentration.

    • Dispense the cell suspension containing the tracer into the wells of the assay plate.

  • Equilibration and Detection:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow for compound entry and target engagement.

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular NanoLuc® inhibitor.

    • Add the substrate solution to each well.

  • Data Acquisition:

    • Immediately read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >600 nm (acceptor).

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the inhibitor concentration to determine the IC50 value for target engagement.

Cellular Proliferation Assay (Ba/F3 System)

The Ba/F3 cell proliferation assay is a common method to assess the cellular activity of inhibitors targeting oncogenic kinases.

Principle: Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. When these cells are engineered to express a constitutively active oncogenic kinase, their survival becomes dependent on the activity of that kinase, rendering them IL-3 independent. Inhibition of the driver kinase leads to a loss of proliferation and cell death.

Protocol:

  • Cell Culture:

    • Culture the engineered Ba/F3 cell line (expressing the target kinase) in RPMI-1640 medium supplemented with 10% FBS, without IL-3.

    • Culture the parental Ba/F3 cell line in the same medium supplemented with IL-3 as a control.

  • Assay Procedure:

    • Seed the engineered Ba/F3 cells into a 96-well plate at an appropriate density.

    • Add serial dilutions of the test inhibitor to the wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Add a cell viability reagent, such as CellTiter-Glo®, to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of proliferation inhibition relative to the DMSO-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and biological context, the following diagrams illustrate key experimental workflows and a representative signaling pathway.

experimental_workflow_in_vitro cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis inhibitor Serial Dilution of Inhibitor plate Add Reagents to 384-well Plate inhibitor->plate kinase Kinase Solution kinase->plate substrate_atp Substrate/ATP Mix substrate_atp->plate incubate Incubate at RT plate->incubate add_detection Add HTRF Detection Reagents incubate->add_detection incubate_detect Incubate at RT add_detection->incubate_detect read_plate Read Plate incubate_detect->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for an in vitro HTRF® kinase inhibition assay.

cellular_target_engagement_workflow cluster_cell_prep Cell Preparation cluster_assay Assay Setup cluster_readout Detection & Analysis transfect Transfect Cells with NanoLuc-Kinase Vector harvest Harvest & Resuspend Cells transfect->harvest add_tracer_cells Add Tracer to Cells & Dispense into Plate harvest->add_tracer_cells add_inhibitor Add Inhibitor to Plate add_inhibitor->add_tracer_cells incubate Incubate at 37°C add_tracer_cells->incubate add_substrate Add Nano-Glo Substrate incubate->add_substrate read_bret Read BRET Signal add_substrate->read_bret analyze Calculate IC50 read_bret->analyze

Caption: Workflow for a NanoBRET™ cellular target engagement assay.

flt3_signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FLT3_ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_ligand->FLT3 Binds and activates STAT5 STAT5 FLT3->STAT5 Phosphorylates PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Compound30 Compound 30 (this compound -based inhibitor) Compound30->FLT3 Inhibits Proliferation Proliferation STAT5->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation RAS_MAPK->Differentiation

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

Conclusion

The this compound scaffold represents a versatile starting point for the design of potent kinase inhibitors. As demonstrated with compound 30, high potency and selectivity for the intended targets can be achieved. However, the potential for off-target interactions necessitates comprehensive cross-reactivity profiling for any new inhibitor based on this chemical class. The experimental protocols provided in this guide offer a robust framework for conducting such studies, enabling researchers to make informed decisions in their drug discovery and chemical biology endeavors. The continued exploration of this chemical space, coupled with rigorous selectivity assessment, will undoubtedly lead to the development of more precise tools and effective therapeutics.

References

Safety Operating Guide

Proper Disposal of 5-(Trifluoromethyl)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-(Trifluoromethyl)pyrimidine (CAS No. 176214-12-3), a crucial component in various research and development applications. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Safety and Hazard Information

This compound is classified as a hazardous substance. Below is a summary of its key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS ClassificationPictogramSignal WordHazard Statement
Acute Toxicity Acute Toxicity, Oral (Category 3)GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed
Eye Irritation Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Storage Class 6.1CNot ApplicableNot ApplicableCombustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects

Experimental Protocols: Disposal Procedure

The proper disposal of this compound must be conducted in a manner that neutralizes its hazardous properties and prevents environmental contamination. The recommended method is incineration by a licensed waste disposal company.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Containerization:

    • Ensure the this compound waste is stored in a clearly labeled, sealed, and compatible container. The container should be marked as "Hazardous Waste" and include the chemical name.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Waste Collection:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste disposal company to arrange for pickup and disposal. Provide them with the Safety Data Sheet (SDS) or at a minimum, the chemical name and CAS number (176214-12-3), and any other relevant hazard information.

  • Recommended Disposal Method:

    • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete destruction of the compound and the safe handling of any potentially hazardous combustion byproducts.

    • It may be necessary to dissolve or mix the material with a combustible solvent to facilitate incineration.[1] This should only be performed by the licensed disposal professionals in a controlled environment.

  • Documentation:

    • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company, in accordance with local and institutional regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Assess Waste Identify this compound for disposal. B Step 2: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Securely Containerize Label as 'Hazardous Waste' with chemical name. B->C D Step 4: Store Safely Designated, ventilated, and secure area. C->D E Step 5: Contact Licensed Disposal Vendor Provide CAS No. 176214-12-3 and hazard info. D->E F Step 6: Professional Disposal Incineration with afterburner and scrubber. E->F G Step 7: Document Disposal Maintain records as per regulations. F->G

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace the need to consult the full Safety Data Sheet (SDS) and comply with all local, state, and federal regulations regarding hazardous waste disposal. Always prioritize safety and environmental responsibility in the laboratory.

References

Personal protective equipment for handling 5-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-(Trifluoromethyl)pyrimidine. The following procedures are compiled from safety data sheets of structurally similar compounds and are intended to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Classification:

  • Acute Toxicity (Oral): Toxic if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended protective equipment.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles / Face ShieldUse tight-sealing safety goggles or a face shield.[2]
Hands Chemical-Resistant GlovesWear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber).[2] Inspect gloves before each use and dispose of them properly after contact.
Body Laboratory Coat / Protective ClothingA flame-retardant lab coat or chemical-resistant apron should be worn.[3] Ensure it is buttoned and fits properly to cover as much skin as possible.
Respiratory RespiratorUse in a well-ventilated area, such as a chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[3]
Feet Closed-Toe ShoesWear shoes that cover the entire foot.[3]

Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

2. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[1]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from heat, sparks, and open flames.[2]

  • Store locked up.[1]

Emergency Procedures

SituationFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, get medical advice/attention.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[2][5]

Disposal Plan

1. Waste Characterization:

  • This compound and any materials contaminated with it should be treated as hazardous chemical waste.[6] Due to its chemical structure, it falls under the category of halogenated organic waste.[6]

2. Segregation and Collection:

  • Collect waste in a designated, properly labeled, and leak-proof container.[7]

  • Segregate halogenated waste from non-halogenated waste streams to ensure proper disposal.[7]

3. Container Management:

  • The waste container must be kept tightly closed and stored in a designated hazardous waste accumulation area.[7]

  • The label should clearly indicate "Hazardous Waste," the full chemical name, and associated hazards.[7]

4. Disposal:

  • Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain or in regular trash.[6]

5. Spill Management:

  • In the event of a spill, evacuate the area.

  • Wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).[7]

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.[7]

Diagrams

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup prep_emergency Verify Eyewash/Shower Access prep_setup->prep_emergency handle_weigh Weigh/Measure Chemical prep_emergency->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_monitor Monitor Reaction handle_transfer->handle_monitor cleanup_decontaminate Decontaminate Glassware handle_monitor->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_store Store Product Securely cleanup_dispose->cleanup_store cleanup_wash Wash Hands Thoroughly cleanup_store->cleanup_wash

Caption: A workflow diagram illustrating the safe handling of this compound.

Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Solid Waste (Contaminated PPE, etc.) segregate_container Use Designated Halogenated Waste Container collect_solid->segregate_container collect_liquid Liquid Waste (Solutions, Rinsates) collect_liquid->segregate_container segregate_label Label with 'Hazardous Waste' and Chemical Name segregate_container->segregate_label storage_area Store in Secure Waste Accumulation Area segregate_label->storage_area disposal_pickup Arrange for Pickup by EHS or Licensed Contractor storage_area->disposal_pickup

Caption: A logical flow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(Trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.